Product packaging for Angiopeptin TFA(Cat. No.:)

Angiopeptin TFA

Cat. No.: B8198247
M. Wt: 1326.4 g/mol
InChI Key: PLVCOVWXYIMTNV-XCNZXRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Angiopeptin TFA is a useful research compound. Its molecular formula is C58H73F6N11O14S2 and its molecular weight is 1326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H73F6N11O14S2 B8198247 Angiopeptin TFA

Properties

IUPAC Name

(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H71N11O10S2.2C2HF3O2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVCOVWXYIMTNV-XCNZXRHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73F6N11O14S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1326.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Angiopeptin TFA: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopeptin TFA is a synthetic cyclic octapeptide analogue of somatostatin that has garnered significant interest in cardiovascular and cancer research. As a partial agonist for somatostatin receptor subtypes 2 (sst2) and 5 (sst5), it modulates key signaling pathways involved in cell growth and hormone secretion. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Properties

Angiopeptin is a cyclic octapeptide with the amino acid sequence Cys-Tyr-Trp-Lys-Val-Cys-Thr-NH2, featuring a disulfide bridge between the two cysteine residues. The "TFA" designation indicates that it is supplied as a trifluoroacetate salt, which is common for synthetic peptides.

Chemical Identity
PropertyValue
Amino Acid Sequence CYWKVCT-NH2
Molecular Formula C58H73F6N11O14S2
Molecular Weight 1326.39 g/mol [1][2]
CAS Number 2478421-60-0[1]
Physicochemical Properties
PropertyDescription
Appearance White to off-white powder
Purity Typically >98% as determined by HPLC
Solubility Soluble in water. For stock solutions, it is recommended to dissolve in water and filter sterilize.[3]
Storage Store at -20°C for long-term stability (up to 1 year). For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with somatostatin receptors, which are G-protein coupled receptors.

Receptor Binding Affinity

Angiopeptin is a partial agonist for sst2 and sst5 receptors with high affinity.

Receptor SubtypeIC50 (nM)
sst2 0.26
sst5 6.92
Signaling Pathway

Upon binding to sst2 and sst5 receptors, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has several downstream consequences, including the inhibition of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) production and release. This mechanism underlies its potential therapeutic applications in conditions characterized by excessive growth factor signaling.

Angiopeptin_Signaling Angiopeptin This compound SSTR sst2 / sst5 Receptor Angiopeptin->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Effects (e.g., ↓ GH, ↓ IGF-1) cAMP->Downstream Leads to

Figure 1. this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of this compound.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Angiopeptin is synthesized using Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin 1. Resin Swelling (e.g., 2-Chlorotrityl chloride resin) Coupling 2. Stepwise Fmoc-Amino Acid Coupling (HBTU/DIEA) Resin->Coupling Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) Coupling->Deprotection Deprotection->Coupling Repeat for each amino acid Cleavage 4. Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Deprotection->Cleavage After final coupling Cyclization 5. Disulfide Bond Formation (Cyclization) (e.g., Air oxidation, DMSO) Cleavage->Cyclization

Figure 2. General workflow for the solid-phase synthesis of Angiopeptin.

Materials:

  • Fmoc-protected amino acids

  • 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylethylamine (DIEA)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Resin Preparation: Swell the 2-chlorotrityl chloride resin in DMF.

  • First Amino Acid Loading: Couple the first Fmoc-amino acid (Fmoc-Thr(tBu)-OH) to the resin using DIEA in DCM.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

    • Amino Acid Coupling: Couple the next Fmoc-amino acid using HBTU and DIEA in DMF. Repeat this cycle for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v).

  • Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the linear peptide in a dilute aqueous solution and adjust the pH to ~8.5. Allow for air oxidation or use an oxidizing agent like DMSO to facilitate disulfide bond formation.

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • Preparative HPLC system with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Protocol:

  • Dissolve the crude Angiopeptin in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate of 10 mL/min.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product.

Characterization

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Expected Mass: [M+H]+ at m/z corresponding to the calculated molecular weight of Angiopeptin.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: 1H and 13C NMR in a suitable solvent (e.g., DMSO-d6 or H2O/D2O).

  • Analysis: Confirm the presence of all expected amino acid residues and the overall structure of the peptide.

Biological Assays

Somatostatin Receptor Binding Assay:

Binding_Assay cluster_assay Receptor Binding Assay Workflow Membrane 1. Prepare Cell Membranes (Expressing sst2/sst5) Incubation 2. Incubation (Membranes + Radioligand ± Angiopeptin) Membrane->Incubation Separation 3. Separation of Bound/Free Ligand (Filtration) Incubation->Separation Detection 4. Quantification of Bound Radioactivity (Scintillation Counting) Separation->Detection Analysis 5. Data Analysis (IC50 Determination) Detection->Analysis

Figure 3. Workflow for a competitive somatostatin receptor binding assay.

Materials:

  • Cell membranes from a cell line overexpressing human sst2 or sst5 (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled somatostatin analogue (e.g., [125I-Tyr11]-SRIF-14).

  • This compound.

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.

  • For non-specific binding, include a high concentration of unlabeled somatostatin.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound.

Adenylyl Cyclase Inhibition Assay:

Materials:

  • Cell line expressing the target somatostatin receptor (e.g., CHO-sst2 cells).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., ELISA or TR-FRET based).

Protocol:

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit.

  • Determine the ability of this compound to inhibit forskolin-stimulated cAMP production and calculate its EC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of somatostatin receptors in various physiological and pathological processes. This guide provides the essential information and detailed protocols required for its synthesis, purification, characterization, and biological evaluation, thereby empowering researchers to explore its full therapeutic potential.

References

Angiopeptin TFA: A Technical Overview of Somatostatin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Angiopeptin TFA for somatostatin receptors (SSTRs). Angiopeptin, a synthetic cyclic octapeptide analogue of somatostatin, has been a subject of interest for its potential therapeutic applications. A thorough understanding of its interaction with SSTR subtypes is crucial for advancing research and development in this area. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Quantitative Binding Affinity of this compound

The binding profile of this compound across the five somatostatin receptor subtypes (SSTR1-SSTR5) demonstrates a clear selectivity. The available data, primarily derived from radioligand binding assays, is summarized in the table below.

Receptor SubtypeBinding Affinity (IC50/Ki)Comments
SSTR1 Low Affinity (~1 µM)This compound shows negligible binding to the SSTR1 subtype.
SSTR2 0.26 nM (IC50)[1]Exhibits very high affinity for the SSTR2 subtype.
SSTR3 Moderate to High AffinityWhile specific quantitative data is limited, Angiopeptin is reported to have a moderate to high affinity for SSTR3.
SSTR4 Low Affinity (~1 µM)This compound displays a low affinity for the SSTR4 subtype.
SSTR5 6.92 nM (IC50)[1]Demonstrates high affinity for the SSTR5 subtype.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of this compound for somatostatin receptors is typically achieved through a competitive radioligand binding assay. The following protocol is a synthesized methodology based on established practices for SSTR binding assays.

Materials and Reagents
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

  • Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [125I-Tyr11]-Somatostatin-14 or a subtype-selective radioligand. The choice of radioligand may vary depending on the receptor subtype being assayed.

  • Competitor: this compound (unlabeled).

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 1 mM EGTA, and a protease inhibitor cocktail.

  • Assay Buffer: 50 mM HEPES (pH 7.4) containing 5 mM MgCl2, 1 mg/mL BSA, and 0.2 mg/mL bacitracin.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

Membrane Preparation
  • Culture the transfected cells to confluency.

  • Harvest the cells and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparations at -80°C until use.

Competition Binding Assay
  • In a 96-well plate, add the following components in triplicate for each data point:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled somatostatin (1 µM, for non-specific binding).

    • 50 µL of varying concentrations of this compound (typically from 10-12 M to 10-5 M).

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value for the specific receptor subtype).

    • 50 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 20-50 µg).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a beta or gamma counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • If the Kd of the radioligand is known, the inhibition constant (Ki) for this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture with SSTR Expression harvesting Cell Harvesting cell_culture->harvesting homogenization Homogenization harvesting->homogenization centrifugation1 Low-Speed Centrifugation (remove debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (pellet membranes) centrifugation1->centrifugation2 washing Membrane Washing centrifugation2->washing quantification Protein Quantification washing->quantification incubation Incubation: Membranes + Radioligand + this compound quantification->incubation filtration Vacuum Filtration incubation->filtration washing_filters Filter Washing filtration->washing_filters counting Radioactivity Counting washing_filters->counting data_plotting Plot % Specific Binding vs. [Angiopeptin] counting->data_plotting ic50_determination IC50 Determination (Non-linear Regression) data_plotting->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff Equation) ic50_determination->ki_calculation

Experimental Workflow for Radioligand Competition Binding Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm angiopeptin This compound sstr Somatostatin Receptor (SSTR2/SSTR5) angiopeptin->sstr Binding g_protein Gi/o Protein sstr->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition mapk MAPK Pathway g_protein->mapk Modulation camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Inhibition of Proliferation, Inhibition of Hormone Secretion) pka->cellular_response mapk->cellular_response

Generalized Somatostatin Receptor Signaling Pathway.

References

An In-depth Technical Guide to SST2 and SST5 Receptor Partial Agonist Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Somatostatin receptors (SSTs), a family of five G protein-coupled receptors (GPCRs), are critical regulators of the endocrine and nervous systems. Specifically, the SST2 and SST5 subtypes are key therapeutic targets for conditions like acromegaly and Cushing's disease, as they modulate the secretion of growth hormone (GH) and adrenocorticotropic hormone (ACTH), respectively.[1][2][3] While full agonists have been the cornerstone of therapy, there is growing interest in partial and biased agonists, which may offer a more nuanced pharmacological profile, potentially separating desired therapeutic outcomes from adverse effects.

This guide provides a technical overview of the effects of partial agonists on SST2 and SST5 receptors. It details their signaling mechanisms, presents quantitative data on their binding and functional characteristics, outlines key experimental protocols for their evaluation, and visualizes the core concepts and workflows. The focus is on providing a robust resource for researchers actively engaged in the study of somatostatin receptor pharmacology and the development of next-generation SST-targeting therapeutics.

SST2 and SST5 Signaling Pathways

SST2 and SST5 receptors primarily couple to the Gi/o family of G proteins.[4] The canonical signaling cascade initiated by agonist binding involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP is a central mechanism for the inhibition of hormone secretion.

Beyond cAMP modulation, SST receptor activation triggers a diverse array of downstream signals:

  • Ion Channel Modulation: Activation of G protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

  • Calcium Channel Inhibition: Inhibition of voltage-gated calcium channels, reducing calcium influx.

  • MAPK Pathway: Modulation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which can influence cell proliferation and apoptosis.

The concept of biased agonism is particularly relevant, where a ligand may preferentially activate one signaling pathway over another. For example, the multi-receptor ligand pasireotide (SOM230) has been shown to function as a biased agonist at the SST2 receptor, potently suppressing cAMP production without inducing significant receptor internalization or membrane hyperpolarization.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand SST Agonist (e.g., Pasireotide) Receptor SST2 / SST5 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (α, βγ) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC αi inhibits IonChannel K+ / Ca2+ Channels G_Protein->IonChannel βγ modulates MAPK MAPK (ERK1/2) Pathway G_Protein->MAPK βγ modulates cAMP ↓ cAMP AC->cAMP ATP to cAMP IonFlux Ion Flux Modulation IonChannel->IonFlux PKA ↓ PKA Activity cAMP->PKA Hormone ↓ Hormone Secretion PKA->Hormone Proliferation ↓ Cell Proliferation MAPK->Proliferation

Caption: Canonical SST2/SST5 signaling pathways.

The Concept of Partial Agonism

A full agonist binds to a receptor and produces a maximal biological response. In contrast, a partial agonist binds to the same receptor but elicits only a submaximal response, even at saturating concentrations. This lower intrinsic efficacy can be advantageous, potentially offering a ceiling effect that reduces the risk of overstimulation or certain side effects. Pasireotide, for instance, has been described as a partial agonist at the SST2 receptor while acting as a full agonist at SST5.

Partial_Agonism_Concept cluster_0 Receptor Interaction cluster_1 Cellular Response Full_Agonist Full Agonist Receptor SST Receptor Full_Agonist->Receptor Partial_Agonist Partial Agonist Partial_Agonist->Receptor Max_Response Maximal Response (e.g., 100% cAMP inhibition) Receptor->Max_Response Full Activation Submax_Response Submaximal Response (e.g., <100% cAMP inhibition) Receptor->Submax_Response Partial Activation

Caption: Logical relationship of full vs. partial agonism.

Quantitative Data for SST Receptor Ligands

The pharmacological profile of a somatostatin analog is defined by its binding affinity (how tightly it binds to the receptor) and its functional efficacy (the magnitude of the response it elicits). Pasireotide is notable for its high affinity for multiple SST subtypes, particularly SST5.

Binding Affinity Profiles

The following table summarizes the binding affinities (IC50 in nM) of pasireotide and other common somatostatin analogs for human SST2 and SST5 receptors. Lower values indicate higher affinity.

CompoundSST2 Affinity (IC50, nM)SST5 Affinity (IC50, nM)Reference(s)
Pasireotide (SOM230)0.54 - 2.50.16 - 0.79
Octreotide1.16.2
Lanreotide1.5>1000
Somatostatin-140.41.3
Functional Potency and Efficacy

Functional assays, such as the inhibition of hormone release or cAMP production, reveal the efficacy of a ligand. The data below illustrates the potency (EC50) of a novel agonist and highlights how partial agonism results in a lower maximal effect (Emax) compared to a full agonist.

CompoundTarget ReceptorAssay TypePotency (EC50, nM)Efficacy (% of Max)Reference(s)
Novel AgonistSST2cAMP Inhibition0.16Not specified (Agonist)
PasireotideSST2InternalizationNot specifiedPartial Agonist
OctreotideSST2InternalizationNot specifiedFull Agonist
PasireotideSST5InternalizationNot specifiedFull Agonist

Key Experimental Protocols

Accurate characterization of partial agonists requires robust and reproducible experimental methodologies. The following sections detail standard protocols for assessing binding affinity and functional activity at SST2 and SST5 receptors.

Radioligand Binding Assay

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Objective: To determine the IC50 value of a test compound at SST2 or SST5.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human SST receptor subtype of interest.

  • Radioligand: e.g., [125I-Tyr11]Somatostatin-14.

  • Test compounds (partial agonists) at various concentrations.

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled somatostatin (e.g., 1 µM).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes (10-40 µg protein/well), a fixed concentration of radioligand (e.g., 0.1 nM), and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

cAMP Accumulation Assay (Gi-coupled)

This functional assay measures the ability of a partial agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.

Objective: To determine the EC50 and Emax values of a partial agonist for the inhibition of cAMP production.

Materials:

  • Whole cells (e.g., CHO-K1, AtT-20) expressing the target SST receptor.

  • Assay Buffer: HBSS or PBS with 0.1% BSA.

  • Phosphodiesterase (PDE) inhibitor: e.g., 500 µM IBMX, to prevent cAMP degradation.

  • Adenylyl Cyclase Stimulator: e.g., Forskolin (at its EC80 concentration).

  • Test compounds (partial agonists) at various concentrations.

  • cAMP detection kit (e.g., HTRF, AlphaScreen).

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in assay buffer containing a PDE inhibitor.

  • Compound Plating: In a 384-well white microplate, dispense serial dilutions of the test compound.

  • Cell Stimulation: Add the cell suspension to the wells. Then, add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Lysis and Detection: Add lysis buffer and the cAMP detection reagents from the kit (e.g., labeled cAMP tracer and anti-cAMP antibody).

  • Measurement: Incubate as per the kit instructions (e.g., 60 minutes at room temperature) and read the plate on a compatible reader (e.g., HTRF reader).

  • Data Analysis: Plot the assay signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax values. The Emax for a partial agonist will be lower than that of a full agonist.

cAMP_Assay_Workflow start Start prep_cells 1. Prepare Cells (e.g., CHO-SSTR2) Resuspend in buffer with PDE inhibitor start->prep_cells plate_compounds 2. Plate Compounds Serial dilutions of partial agonist in 384-well plate prep_cells->plate_compounds add_cells 3. Add Cells & Stimulate Dispense cell suspension to wells. Add Forskolin to stimulate AC. plate_compounds->add_cells incubate 4. Incubate 30-60 minutes at Room Temp add_cells->incubate lyse_detect 5. Lyse & Detect Add lysis buffer and HTRF detection reagents incubate->lyse_detect read_plate 6. Read Plate Measure HTRF signal on compatible plate reader lyse_detect->read_plate analyze 7. Analyze Data Plot dose-response curve. Calculate EC50 and Emax. read_plate->analyze end End analyze->end

Caption: Experimental workflow for a Gi-coupled cAMP assay.
ERK1/2 Phosphorylation Assay

This assay provides an alternative functional readout by measuring the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.

Objective: To quantify agonist-induced ERK1/2 phosphorylation.

Materials:

  • Cells expressing the target SST receptor plated in 96- or 384-well plates.

  • Test compounds (partial agonists).

  • Supplemented Lysis Buffer.

  • Phospho-ERK1/2 detection kit (e.g., THUNDER™ TR-FRET, AlphaScreen® SureFire®).

  • TR-FRET or AlphaScreen compatible plate reader.

Procedure:

  • Cell Culture: Seed cells in a tissue culture-treated microplate and culture overnight.

  • Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-18 hours before the assay.

  • Stimulation: Treat the cells with various concentrations of the test compound for a defined period (e.g., 5-15 minutes) at room temperature or 37°C.

  • Lysis: Remove the stimulation medium and add lysis buffer to each well. Incubate for 30 minutes at room temperature with shaking to ensure complete cell lysis.

  • Detection: Transfer the cell lysate to a white detection plate. Add the detection reagents (e.g., Eu-labeled anti-total ERK antibody and d2-labeled anti-phospho-ERK antibody).

  • Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

  • Measurement: Read the time-resolved fluorescence signal on a compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the log concentration of the agonist to generate a dose-response curve and determine EC50.

pERK_Assay_Workflow start Start plate_cells 1. Plate & Culture Cells Seed cells in 96-well plate and culture overnight start->plate_cells stimulate_cells 2. Stimulate with Agonist Add serial dilutions of partial agonist. Incubate for 5-15 minutes. plate_cells->stimulate_cells lyse_cells 3. Lyse Cells Remove media, add lysis buffer. Incubate 30 min with shaking. stimulate_cells->lyse_cells transfer_lysate 4. Transfer Lysate Transfer lysate to a 384-well white detection plate lyse_cells->transfer_lysate add_reagents 5. Add Detection Reagents Add TR-FRET antibody mix (e.g., Eu-Ab1 and FR-Ab2) transfer_lysate->add_reagents incubate_read 6. Incubate & Read Incubate 2-4 hours at RT. Read TR-FRET signal. add_reagents->incubate_read analyze 7. Analyze Data Plot dose-response curve and calculate EC50. incubate_read->analyze end End analyze->end

Caption: Experimental workflow for a TR-FRET p-ERK assay.

Conclusion and Future Directions

The study of SST2 and SST5 partial agonists represents a sophisticated frontier in endocrine pharmacology. Compounds like pasireotide, with their unique multi-receptor binding profiles and partial agonist characteristics at key subtypes like SST2, offer therapeutic possibilities that extend beyond traditional full agonists. The ability to fine-tune receptor signaling—potently activating SST5 while only partially engaging SST2—may allow for targeted efficacy in diseases with heterogeneous receptor expression, such as Cushing's disease and acromegaly.

Future research should focus on elucidating the precise molecular determinants of partial and biased agonism at SST receptors. A deeper understanding of these mechanisms will empower the rational design of novel ligands with optimized efficacy and improved safety profiles, ultimately leading to more effective treatments for patients with neuroendocrine disorders.

References

Angiopeptin TFA: A Technical Guide to its Role in Growth Hormone Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopeptin TFA, a synthetic cyclic octapeptide analog of somatostatin, demonstrates a potent inhibitory effect on the secretion of growth hormone (GH). This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the GH-inhibiting properties of this compound. By acting as a partial agonist at somatostatin receptor subtypes 2 (sst2) and 5 (sst5), this compound modulates key intracellular signaling pathways, leading to a reduction in GH release from the anterior pituitary. This document consolidates available data to serve as a comprehensive resource for researchers and professionals in the field of endocrinology and drug development.

Introduction to this compound

Angiopeptin is a long-acting cyclic octapeptide with pharmacological actions similar to the natural hormone somatostatin.[1] The trifluoroacetate (TFA) salt of Angiopeptin is a common formulation used in research settings. Its primary mechanism of action involves binding to and activating somatostatin receptors, which are G-protein coupled receptors widely expressed in various tissues, including the pituitary gland.[2][3] Angiopeptin exhibits a notable affinity for sst2 and sst5, making it a subject of interest for its potential therapeutic applications, particularly in conditions characterized by excessive GH secretion, such as acromegaly.[4][5]

Mechanism of Action: Inhibition of Growth Hormone Secretion

This compound exerts its inhibitory effect on growth hormone secretion primarily through its interaction with somatostatin receptors sst2 and sst5 on the surface of somatotroph cells in the anterior pituitary. As a partial agonist, it mimics the natural action of somatostatin, initiating a cascade of intracellular events that culminate in the suppression of GH release.

The binding of this compound to sst2 and sst5 receptors activates inhibitory G-proteins (Gi). This activation leads to the following key downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger in the signaling pathway that promotes GH secretion.

  • Modulation of Ion Channels: The beta-gamma subunit of the activated Gi protein can directly interact with and modulate the activity of ion channels. This includes the activation of potassium (K+) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting decrease in intracellular calcium concentration is a crucial factor in inhibiting the exocytosis of GH-containing secretory granules.

  • Activation of Phosphotyrosine Phosphatases (PTPs): Somatostatin receptor activation can also lead to the stimulation of PTPs, such as SHP-1. These enzymes can dephosphorylate and inactivate signaling molecules that are involved in cell growth and hormone secretion.

The culmination of these signaling events is a significant reduction in the synthesis and release of growth hormone from the somatotrophs.

digraph "this compound Signaling Pathway for GH Inhibition" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
  edge [fontname="Arial", fontsize=9];

}

Figure 2: Experimental workflow for evaluating this compound.

Conclusion

This compound is a potent inhibitor of growth hormone secretion, acting as a partial agonist at somatostatin receptors sst2 and sst5. Its mechanism of action is well-aligned with the known signaling pathways of these receptors, involving the inhibition of the adenylyl cyclase/cAMP pathway and the modulation of ion channels to reduce intracellular calcium levels. While specific quantitative data on GH inhibition by this compound is emerging, comparative data from other somatostatin analogs strongly support its potential efficacy. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and similar compounds. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic potential of this compound in disorders of growth hormone hypersecretion.

References

In-depth Technical Guide: Inhibitors of Insulin-like Growth Factor-1 (IGF-1) Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like growth factor-1 (IGF-1) is a critical component of the growth hormone (GH)/IGF-1 axis, playing a pivotal role in cellular proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in the pathophysiology of numerous diseases, most notably cancer, where it contributes to tumor growth, metastasis, and resistance to therapies.[3][4][5] This has spurred the development of various strategies to inhibit IGF-1 signaling. This technical guide provides a comprehensive overview of inhibitors targeting the IGF-1 production pathway, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. We delve into the core of IGF-1 signaling, detail the various classes of inhibitors, and present experimental protocols and data in a structured format to aid researchers and drug development professionals in this field.

The IGF-1 Signaling Pathway

IGF-1 primarily mediates its effects through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase receptor. The binding of IGF-1 to IGF-1R initiates a conformational change, leading to autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation triggers two main downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway, which is also involved in cell growth and differentiation.

The GH/IGF-1 axis is a primary regulator of IGF-1 production. Growth hormone, secreted by the pituitary gland, stimulates the liver to produce and secrete IGF-1. Therefore, inhibiting this axis at various points can effectively reduce IGF-1 levels.

IGF1_Signaling_Pathway GH Growth Hormone (GH) Liver Liver GH->Liver stimulates Pituitary Pituitary Gland Pituitary->GH secretes IGF1 IGF-1 Liver->IGF1 produces IGF1R IGF-1R IGF1->IGF1R binds to IRS IRS IGF1R->IRS phosphorylates PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The IGF-1 signaling pathway, initiated by Growth Hormone (GH) stimulation of IGF-1 production in the liver.

Classes of IGF-1 Production Inhibitors

Inhibitors of IGF-1 signaling can be broadly categorized based on their target and mechanism of action. While many inhibitors target the IGF-1 receptor, this guide focuses on those that affect the production of IGF-1.

Growth Hormone Receptor (GHR) Antagonists

By blocking the action of GH on the liver, GHR antagonists effectively reduce the primary stimulus for IGF-1 production.

  • Pegvisomant: A pegylated analog of human growth hormone that acts as a GHR antagonist. It is approved for the treatment of acromegaly, a condition of excessive GH and IGF-1.

Somatostatin Analogs

Somatostatin is a natural inhibitor of GH secretion from the pituitary gland. Analogs of somatostatin are used to reduce GH levels, which in turn decreases IGF-1 production.

  • Octreotide and Lanreotide: Long-acting somatostatin analogs used in the treatment of acromegaly and certain neuroendocrine tumors.

Small Molecule Inhibitors of GHR Synthesis

Recent research has identified small molecules that can inhibit the synthesis of the growth hormone receptor, thereby reducing the liver's responsiveness to GH and consequently lowering IGF-1 production.

  • BM001: A small molecule identified through screening that inhibits the GH/IGF-1 axis by depleting the GHR. It has shown efficacy in preclinical cancer models.

Quantitative Data on IGF-1 Inhibitors

The efficacy of IGF-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in-vitro assays and by their effects on tumor growth and IGF-1 levels in in-vivo models.

Table 1: In Vitro Efficacy of Small Molecule IGF-1R Kinase Inhibitors
CompoundTarget(s)IC50 (nM)Cell-free/Cell-basedReference
Linsitinib (OSI-906)IGF-1R, IR35 (IGF-1R), 75 (IR)Cell-free
BMS-754807IGF-1R, IR1.8 (IGF-1R), 1.7 (IR)Cell-free
NVP-AEW541IGF-1R, IR150 (IGF-1R), 140 (IR)Cell-free
Picropodophyllin (PPP)IGF-1R1Cell-free
HematoxylinIGF-1R1800Cell-based
BM001GHR Synthesis10-30Cell-based
Table 2: Preclinical and Clinical Efficacy of Monoclonal Antibodies Targeting IGF-1R
AntibodyTargetEfficacy HighlightsModelReference
Cixutumumab (IMC-A12)IGF-1R>10% growth inhibition in mesothelioma cells with >10,000 IGF-1R sites/cell In vitro
Figitumumab (CP-751,871)IGF-1R46% response rate in combination with chemotherapy in non-small cell lung cancerClinical Trial (Phase II)
Dalotuzumab (MK-0646)IGF-1RSynergistic anti-tumor effect with mTOR inhibitors in breast cancer modelsClinical Trial (Phase I)
RG1507IGF-1RStable disease for >12 weeks in 7 pediatric patients with solid tumorsClinical Trial (Phase I)

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of IGF-1 production inhibitors.

Measurement of IGF-1 Levels by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying IGF-1 levels in serum, plasma, or cell culture supernatants.

Protocol:

  • Sample Preparation: For serum or plasma, samples are typically acidified to dissociate IGF-1 from its binding proteins (IGFBPs), followed by neutralization. Cell culture supernatants can often be used directly or with dilution.

  • Coating: A 96-well microplate is coated with a capture antibody specific for IGF-1.

  • Incubation: Standards and prepared samples are added to the wells and incubated to allow IGF-1 to bind to the capture antibody.

  • Detection: A biotinylated detection antibody specific for a different epitope on IGF-1 is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is proportional to the amount of bound IGF-1.

  • Measurement: The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader. A standard curve is used to determine the concentration of IGF-1 in the samples.

ELISA_Workflow Start Start Prepare_Samples Prepare Samples (Acidification/Neutralization) Start->Prepare_Samples Add_Samples Add Standards & Samples Prepare_Samples->Add_Samples Coat_Plate Coat Plate with Capture Antibody Coat_Plate->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Biotinylated Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Streptavidin_HRP Add Streptavidin-HRP Wash2->Add_Streptavidin_HRP Incubate3 Incubate Add_Streptavidin_HRP->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate (in dark) Add_Substrate->Incubate4 Add_Stop_Solution Add Stop Solution Incubate4->Add_Stop_Solution Read_Plate Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate End End Read_Plate->End

Caption: A typical workflow for measuring IGF-1 levels using an ELISA.

Western Blot Analysis of IGF-1 Signaling

Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the IGF-1 signaling pathway.

Protocol:

  • Cell Lysis: Cells treated with or without an IGF-1 inhibitor are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, etc.).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the IGF-1 inhibitor for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Conclusion

The inhibition of IGF-1 production presents a promising therapeutic strategy for a range of diseases, particularly cancer. This guide has provided a detailed overview of the IGF-1 signaling pathway, the different classes of inhibitors that target IGF-1 production, and the quantitative data supporting their efficacy. Furthermore, the inclusion of detailed experimental protocols for key assays provides a valuable resource for researchers in this field. As our understanding of the complexities of the IGF-1 axis grows, the development of more specific and potent inhibitors of IGF-1 production holds great promise for future therapeutic interventions. The continued use of robust and standardized experimental methodologies will be crucial in advancing these promising agents from the laboratory to the clinic.

References

The Core Biological Functions of Cyclic Octapeptides: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclic octapeptides represent a compelling class of molecules at the forefront of therapeutic innovation. Their inherent structural rigidity, conferred by their cyclic nature, grants them enhanced metabolic stability, target specificity, and oral bioavailability compared to their linear counterparts. These advantageous properties have led to their successful development as drugs for a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core biological functions of cyclic octapeptides for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, summarizes key quantitative bioactivity data, details essential experimental protocols for their study, and visualizes critical signaling pathways they modulate.

Introduction: The Structural Advantage of Cyclization

The cyclization of peptides, particularly into an eight-residue ring structure, imposes significant conformational constraints. This pre-organization of the peptide backbone reduces the entropic penalty upon binding to a biological target, often leading to higher binding affinities and specificities.[1] Furthermore, the absence of exposed N- and C-termini renders cyclic octapeptides less susceptible to degradation by exopeptidases, thereby increasing their in vivo half-life.[2] These fundamental advantages have positioned cyclic octapeptides as a versatile scaffold in drug discovery, capable of modulating complex biological processes such as protein-protein interactions and receptor signaling.[3]

Key Biological Functions and Therapeutic Applications

Cyclic octapeptides exert a diverse array of biological functions, leading to their application in various therapeutic areas.

  • Hormone Mimicry and Receptor Modulation: A prominent example is the synthetic somatostatin analogue, octreotide . This cyclic octapeptide mimics the natural hormone somatostatin and exhibits a high binding affinity for somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[1][4] Its mechanism of action involves the inhibition of hormone secretion, making it a cornerstone therapy for acromegaly and symptoms associated with certain neuroendocrine tumors. Another clinically used somatostatin analogue is lanreotide .

  • Immunosuppression: Cyclosporin A , a cyclic undecapeptide with an octapeptide core ring structure, is a potent immunosuppressant. It functions by forming a complex with cyclophilin, which then inhibits calcineurin, a key enzyme in the T-cell activation pathway. This inhibition prevents the transcription of crucial cytokines like interleukin-2 (IL-2), thereby dampening the immune response. This mechanism is fundamental to its use in preventing organ transplant rejection and treating autoimmune diseases.

  • Anti-cancer Activity: Many cyclic octapeptides exhibit cytotoxic effects against various cancer cell lines. For instance, samoamide A, a marine-derived cyclic octapeptide, has shown potent activity against H460 human non-small-cell lung cancer cells. RGD (Arginine-Glycine-Aspartic acid) containing cyclic octapeptides are another important class of anti-cancer agents. They target integrins, such as αvβ3, which are overexpressed on the surface of tumor cells and angiogenic blood vessels, thereby inhibiting tumor growth and metastasis.

  • Antimicrobial Properties: The octapeptins are a class of cyclic lipopeptides with activity against a range of Gram-negative pathogens. Their mechanism often involves disruption of the bacterial cell membrane.

Quantitative Bioactivity Data

The biological activity of cyclic octapeptides is quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and pharmacokinetic (ADME) properties. The following tables summarize key quantitative data for representative cyclic octapeptides.

Cyclic OctapeptideTargetAssay TypeCell Line/SystemIC50 / KdReference(s)
OctreotideSSTR2Competitive Binding-Kd: 0.4 nM
OctreotideSSTR3Competitive Binding-Kd: 29.5 nM
OctreotideSSTR5Competitive Binding-Kd: 1.3 nM
Samoamide A-CytotoxicityH460 (Lung Cancer)IC50: 1.1 µM
LXW64 (cGRGDdvc analog)αvβ3 IntegrinCompetitive BindingK562/αvβ3+ cellsIC50: ~15 nM
Cilengitideαvβ3 IntegrinCell Adhesion-IC50: ~1 µM
Cilengitideαvβ5 IntegrinCell Adhesion-IC50: ~0.1 µM

Table 1: Bioactivity of Selected Cyclic Octapeptides. This table presents the half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Kd) values for several cyclic octapeptides, demonstrating their potency against various biological targets.

Cyclic OctapeptideAdministrationCmaxTmaxt1/2BioavailabilityReference(s)
Octreotide LAR20 mg IM1216 pg/mL (steady state)---
Lanreotide Depot90 mg SC4455 pg/mL (steady state)Day 125.5 days-
Cyclosporin AOralVariable1-8 hours10-27 hours20-50%

Table 2: Pharmacokinetic Parameters of Clinically Used Cyclic Peptides. This table summarizes key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and oral bioavailability, for octreotide, lanreotide, and cyclosporin A.

Experimental Protocols

The discovery and development of cyclic octapeptides rely on a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments.

Synthesis and Purification of Cyclic Octapeptides

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:

  • Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.

  • First Amino Acid Loading: Attach the first Fmoc-protected amino acid to the resin. For Wang resin, this is typically achieved using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). For 2-chlorotrityl chloride resin, the amino acid is attached in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling step.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like DIPEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage of the Linear Peptide from Resin: Once the linear sequence is complete, cleave the peptide from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol) to remove side-chain protecting groups. Precipitate the crude linear peptide in cold diethyl ether.

Solution-Phase Cyclization:

  • Dissolution of the Linear Peptide: Dissolve the purified linear peptide in a large volume of an appropriate solvent, such as DMF or a mixture of DCM and DMF, to achieve high dilution conditions (typically 0.1-1 mM). High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Addition of Cyclization Reagent: Add a cyclization reagent to activate the C-terminus and facilitate amide bond formation with the N-terminus. Common reagents include diphenylphosphoryl azide (DPPA), HBTU, or PyBOP in the presence of a base like DIPEA.

  • Reaction and Monitoring: Allow the cyclization reaction to proceed for several hours to overnight at room temperature. Monitor the reaction progress by techniques such as mass spectrometry or HPLC.

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Synthesis and Cyclization of an Octapeptide

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Solution-Phase Cyclization Resin Resin Swelling Load_AA1 Load First Amino Acid Resin->Load_AA1 Deprotect1 Fmoc Deprotection Load_AA1->Deprotect1 Couple_AA2 Couple Second Amino Acid Deprotect1->Couple_AA2 Repeat Repeat Deprotection & Coupling (x6) Couple_AA2->Repeat Cleavage Cleavage from Resin Repeat->Cleavage Dissolve Dissolve Linear Peptide Cleavage->Dissolve Crude Linear Peptide Add_Reagent Add Cyclization Reagent Dissolve->Add_Reagent React Reaction Add_Reagent->React Purify Purification (RP-HPLC) React->Purify Final_Product Final_Product Purify->Final_Product Pure Cyclic Octapeptide

Caption: Workflow for the synthesis and cyclization of an octapeptide.

Characterization of Cyclic Octapeptides

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve the purified cyclic peptide in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Data Interpretation: Determine the molecular weight of the cyclic peptide from the mass-to-charge ratio (m/z) of the parent ion. Confirm the sequence and cyclization through tandem mass spectrometry (MS/MS) fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified cyclic peptide in a deuterated solvent (e.g., DMSO-d6 or CD3CN).

  • Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Analysis: Assign the proton and carbon signals to specific amino acid residues. Use NOE/ROE data to determine through-space proximities between protons, which provides crucial information for elucidating the three-dimensional solution structure of the cyclic peptide.

Bioactivity Assays

Cell Viability (MTT) Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cyclic octapeptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Competitive Receptor Binding Assay:

  • Preparation: Prepare cell membranes or whole cells expressing the target receptor. Radiolabel a known ligand for the receptor (e.g., with 125I).

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled cyclic octapeptide (the competitor).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter or gamma counter.

  • Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration. Determine the IC50 value, which is the concentration of the cyclic octapeptide that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated from the IC50 value.

Workflow for a Competitive Receptor Binding Assay

G Prep Prepare Receptor Source and Ligands Incubate Incubate Receptor, Radioligand, and Competitor Prep->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Data Analysis (IC50, Ki determination) Quantify->Analyze Result Result Analyze->Result Binding Affinity

Caption: Workflow for a competitive receptor binding assay.

Signaling Pathways Modulated by Cyclic Octapeptides

Cyclic octapeptides often exert their biological effects by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key examples.

Somatostatin Receptor Signaling Pathway

Somatostatin analogues like octreotide bind to SSTRs, which are G-protein coupled receptors (GPCRs). This binding initiates a cascade of intracellular events that ultimately lead to the inhibition of cell proliferation and hormone secretion.

G Octreotide Octreotide SSTR SSTR2/5 Octreotide->SSTR G_protein Gi/o SSTR->G_protein activates MAPK MAPK Pathway SSTR->MAPK modulates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Proliferation Cell Proliferation PKA->Proliferation inhibits IP3 IP3 PLC->IP3 produces Ca2 Ca2+ IP3->Ca2 releases Secretion Hormone Secretion Ca2->Secretion inhibits MAPK->Proliferation inhibits

Caption: Somatostatin receptor signaling pathway activated by octreotide.

Cyclosporin A-Mediated Immunosuppression

Cyclosporin A's immunosuppressive effects are mediated through the inhibition of the calcineurin-NFAT signaling pathway in T-cells.

G cluster_nucleus Nucleus CsA Cyclosporin A CsA_Cyclophilin CsA-Cyclophilin Complex CsA->CsA_Cyclophilin Cyclophilin Cyclophilin Cyclophilin->CsA_Cyclophilin Calcineurin Calcineurin CsA_Cyclophilin->Calcineurin inhibits NFAT_P NFAT-P (inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (active) IL2_gene IL-2 Gene NFAT->IL2_gene activates transcription Nucleus Nucleus IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA transcription IL2_protein IL-2 Protein IL2_mRNA->IL2_protein translation

Caption: Cyclosporin A mechanism of action in T-cells.

RGD-Containing Cyclic Octapeptide and Integrin Signaling

RGD-containing cyclic octapeptides can act as antagonists of integrin receptors, thereby disrupting downstream signaling pathways involved in cell adhesion, migration, and proliferation.

G RGD_peptide RGD Cyclic Octapeptide Integrin Integrin (αvβ3) RGD_peptide->Integrin blocks binding FAK FAK Integrin->FAK activates ECM ECM Protein (e.g., Fibronectin) ECM->Integrin binds Src Src FAK->Src activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt activates Proliferation Cell Proliferation Ras_MAPK->Proliferation Adhesion Cell Adhesion PI3K_Akt->Adhesion Migration Cell Migration PI3K_Akt->Migration

Caption: RGD cyclic octapeptide antagonism of integrin signaling.

Conclusion and Future Perspectives

Cyclic octapeptides have firmly established their place in modern medicine and continue to be a rich source of inspiration for the development of novel therapeutics. Their unique structural and pharmacokinetic properties make them ideal candidates for targeting challenging biological interfaces. Future research in this field will likely focus on the development of novel cyclization strategies to create more diverse and complex scaffolds, the use of computational methods to design cyclic peptides with enhanced properties, and the exploration of new therapeutic applications for this versatile class of molecules. The in-depth understanding of their biological functions, as outlined in this guide, will be crucial for unlocking their full therapeutic potential.

References

Methodological & Application

Angiopeptin TFA: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin is a synthetic, cyclic octapeptide analogue of somatostatin. It functions as a partial agonist for the somatostatin receptors sst2 and sst5, exhibiting a strong affinity for these subtypes.[1][2][3] This targeted action allows Angiopeptin to modulate various cellular processes, including the inhibition of hormone secretion, cell proliferation, and cell adhesion.[1][4] Notably, it is a potent inhibitor of growth hormone release and the production of insulin-like growth factor-1 (IGF-1). Its mechanism of action often involves the inhibition of adenylyl cyclase. These properties make Angiopeptin TFA a compound of significant interest for research in areas such as oncology, endocrinology, and cardiovascular disease.

These application notes provide detailed protocols for a range of in vitro assays to characterize the biological activity of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's in vitro activity.

ParameterReceptor SubtypeValueCell Line/SystemReference
IC50sst20.26 nMCHO cells expressing human sst2
IC50sst56.92 nMCHO cells expressing human sst5
pEC50 (Tritium Release)sst26.57CHO hsst2 cells

Experimental Protocols

Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to sst2 and sst5 receptors using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells overexpressing human sst2 or sst5 receptors (e.g., from CHO or HEK293 cells)

  • Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14)

  • This compound

  • Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a microplate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and either vehicle, unlabeled somatostatin (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression analysis.

Workflow for Receptor Binding Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Radiolabeled Ligand mix Mix Membranes, Radioligand, & this compound prep_ligand->mix prep_mem Prepare sst2/sst5 Membranes prep_mem->mix prep_angio Prepare this compound Dilutions prep_angio->mix incubate Incubate to Equilibrium mix->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate analyze Determine IC50 calculate->analyze

Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream signaling event of sst2 and sst5 receptor activation.

Materials:

  • Cells expressing sst2 or sst5 receptors (e.g., CHO, HEK293, or pituitary tumor cells)

  • Forskolin (an adenylyl cyclase activator)

  • This compound

  • Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • ATP

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Culture the cells to an appropriate confluency.

  • Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and determine the IC50 of this compound for adenylyl cyclase inhibition.

Cell Proliferation Assay (XTT Assay)

This protocol assesses the anti-proliferative effects of this compound on a suitable cancer cell line (e.g., a neuroendocrine tumor cell line expressing sst2/sst5).

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.

  • Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

  • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Growth Hormone (GH) Release Assay

This assay is designed to quantify the inhibitory effect of this compound on GH secretion from pituitary tumor cells.

Materials:

  • GH-secreting pituitary adenoma cells (primary culture or a suitable cell line, e.g., GH3)

  • Cell culture medium

  • This compound

  • Growth Hormone Releasing Hormone (GHRH) or other secretagogues

  • Human Growth Hormone ELISA kit

Procedure:

  • Plate the pituitary cells and allow them to acclimate.

  • Wash the cells and replace the medium with a serum-free medium containing different concentrations of this compound.

  • Incubate for a defined period (e.g., 1-4 hours).

  • To stimulate GH release, add a secretagogue like GHRH to the wells (optional, for studying inhibition of stimulated release).

  • Collect the cell culture supernatant.

  • Measure the concentration of GH in the supernatant using a specific ELISA kit.

  • Determine the dose-dependent inhibition of GH release by this compound.

Cell Adhesion Assay

This protocol evaluates the effect of this compound on the adhesion of leukocytes to endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocytes (e.g., isolated human peripheral blood mononuclear cells or a leukocyte cell line like U937)

  • Endothelial cell growth medium

  • Leukocyte culture medium

  • This compound

  • Fluorescent label for leukocytes (e.g., Calcein-AM)

  • TNF-α or IL-1β (to activate endothelial cells)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate and grow to confluence.

  • Activate the HUVEC monolayer by treating with TNF-α or IL-1β for 4-6 hours.

  • Label the leukocytes with a fluorescent dye according to the manufacturer's protocol.

  • Pre-treat either the activated HUVECs or the labeled leukocytes (or both) with various concentrations of this compound.

  • Add the labeled leukocytes to the HUVEC monolayer and co-incubate for a specific time (e.g., 30-60 minutes) to allow for adhesion.

  • Gently wash the wells to remove non-adherent leukocytes.

  • Quantify the number of adherent leukocytes by measuring the fluorescence in each well using a microplate reader.

  • Calculate the percentage of inhibition of cell adhesion.

Signaling Pathway

This compound, as a somatostatin analog, primarily signals through the sst2 and sst5 receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a cascade of intracellular events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Angiopeptin This compound sst2_sst5 sst2 / sst5 Receptor Angiopeptin->sst2_sst5 Binds to Gi_protein Gi Protein sst2_sst5->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits Ca_channels Ca2+ Channels Gi_protein->Ca_channels Inhibits K_channels K+ Channels Gi_protein->K_channels Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Proliferation Inhibition of Cell Proliferation PKA->Proliferation Adhesion Modulation of Cell Adhesion PKA->Adhesion Ca_channels->Hormone_Secretion K_channels->Hormone_Secretion

Signaling pathway of this compound via sst2/sst5 receptors.

References

Preparing Angiopeptin TFA Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin is a cyclic octapeptide analogue of somatostatin. The trifluoroacetate (TFA) salt of Angiopeptin is a common formulation for research use.[1][2][] Angiopeptin acts as a partial agonist for somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively.[1][2] Its primary mechanism of action involves the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production. This activity makes it a valuable tool in studies related to oncology, cardiovascular disease, and transplant medicine, particularly in the context of inhibiting myointimal proliferation.

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and application notes for the solubilization, storage, and handling of Angiopeptin TFA.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference
Molecular FormulaC₅₈H₇₃F₆N₁₁O₁₄S₂
Molecular Weight1326.39 g/mol
Purity>90% (typically ~99%)
IC50 (sst2 receptor)0.26 nM
IC50 (sst5 receptor)6.92 nM
Solubility in Water10 mg/mL (7.54 mM)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Calculation of Required Volume: Calculate the volume of sterile water required to achieve a 10 mM stock solution.

    • Formula: Volume (µL) = (Mass of peptide (mg) / Molecular Weight ( g/mol )) * 100,000

    • Example: For 1 mg of this compound: Volume (µL) = (1 mg / 1326.39 g/mol ) * 100,000 = 75.4 µL

  • Reconstitution:

    • Carefully add the calculated volume of sterile water to the vial containing the lyophilized peptide.

    • Gently swirl the vial to begin dissolving the peptide.

  • Enhancing Solubility:

    • If the peptide does not fully dissolve with gentle swirling, cap the vial and vortex briefly.

    • For complete dissolution, sonicate the solution in an ultrasonic bath for short intervals (1-2 minutes) until the solution is clear. It may be necessary to warm the tube to 37°C while shaking it in the ultrasonic bath.

  • Aliquoting and Storage:

    • Once fully dissolved, centrifuge the vial briefly to collect the entire solution at the bottom.

    • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes to minimize freeze-thaw cycles.

    • Label each aliquot clearly with the peptide name, concentration, solvent, and date of preparation.

  • Long-term Storage: Store the aliquots at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be stored for up to six months.

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the stock solution to a final working concentration for use in experiments.

Materials:

  • 10 mM this compound stock solution

  • Appropriate sterile assay buffer or cell culture medium

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution on ice.

  • Calculation of Dilution: Use the following formula to calculate the volume of stock solution needed to prepare the desired working concentration:

    • Formula: V₁C₁ = V₂C₂

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (10 mM)

      • V₂ = Final volume of working solution

      • C₂ = Final concentration of working solution

    • Example: To prepare 1 mL (1000 µL) of a 10 µM working solution: V₁ * 10,000 µM = 1000 µL * 10 µM V₁ = (1000 µL * 10 µM) / 10,000 µM = 1 µL

  • Dilution:

    • Add the calculated volume of the thawed stock solution to the appropriate volume of sterile assay buffer or cell culture medium.

    • Gently mix the solution by pipetting up and down or by gentle vortexing.

  • Use and Storage: Use the freshly prepared working solution immediately. If short-term storage is necessary, keep the solution on ice. Avoid storing diluted peptide solutions for extended periods.

Signaling Pathway and Experimental Workflow

Angiopeptin Signaling Pathway

Angiopeptin, as a somatostatin analogue, exerts its effects by binding to somatostatin receptors (SSTRs), primarily sst2 and sst5. This interaction triggers a cascade of intracellular events, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The reduction in cAMP has downstream effects on various cellular processes, including the inhibition of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) secretion.

Angiopeptin_Signaling Angiopeptin Signaling Pathway Angiopeptin Angiopeptin SSTR Somatostatin Receptor (sst2/sst5) Angiopeptin->SSTR Binds Gi_protein Gi Protein SSTR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates GH_IGF1 Inhibition of GH and IGF-1 Secretion PKA->GH_IGF1 Leads to

Caption: Angiopeptin binds to somatostatin receptors, initiating a signaling cascade that inhibits adenylyl cyclase.

Experimental Workflow for Preparing this compound Solutions

The following diagram illustrates a typical workflow for the preparation of this compound stock and working solutions for in vitro or in vivo studies.

Experimental_Workflow Experimental Workflow: this compound Solution Preparation start Start equilibrate Equilibrate Lyophilized This compound to Room Temp start->equilibrate calculate_stock Calculate Volume for 10 mM Stock Solution equilibrate->calculate_stock reconstitute Reconstitute in Sterile Water calculate_stock->reconstitute dissolve Vortex and/or Sonicate for Complete Dissolution reconstitute->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot on Ice store->thaw calculate_working Calculate Dilution for Working Concentration thaw->calculate_working dilute Dilute in Assay Buffer/ Cell Culture Medium calculate_working->dilute use Use Immediately in Experiment dilute->use

Caption: A stepwise workflow for the preparation of this compound stock and working solutions.

Important Considerations

  • Peptide Stability: Lyophilized peptides are stable for extended periods when stored properly at -20°C or -80°C, protected from light and moisture. Reconstituted peptide solutions are less stable and should be aliquoted to minimize freeze-thaw cycles, which can lead to degradation.

  • Solubility Issues: While this compound is soluble in water, some peptides can be more challenging to dissolve. If solubility issues arise, consider the following:

    • Ensure the peptide has fully equilibrated to room temperature before adding the solvent.

    • Use sonication to aid dissolution.

    • For peptides with a net positive charge, adding a small amount of dilute acetic acid (e.g., 0.1%) can improve solubility.

    • For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary as a first step, followed by slow dilution with an aqueous buffer.

  • Safety Precautions: this compound is for research use only. Handle the compound in accordance with good laboratory practices. Wear appropriate personal protective equipment, including gloves and safety glasses. The trifluoroacetic acid component is corrosive; handle with care. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Angiopeptin TFA for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin is a synthetic, long-acting cyclic octapeptide analogue of somatostatin. It exhibits a range of biological activities, primarily mediated through its interaction with somatostatin receptors (SSTRs), particularly subtypes sst2 and sst5, where it acts as a weak partial agonist.[1] In the context of cell culture experiments, Angiopeptin TFA is a valuable tool for studying cellular processes such as proliferation, migration, and signaling, especially in vascular smooth muscle cells (VSMCs). Its primary mechanism of action involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways controlling cell growth and motility.[2] These application notes provide detailed protocols and data for the use of this compound in cell culture experiments.

A crucial consideration when using this compound is the presence of the trifluoroacetate (TFA) counter-ion, a remnant from the peptide synthesis and purification process. TFA itself can influence cell proliferation and other cellular functions, sometimes inhibiting and in other cases stimulating cell growth, depending on the cell type and concentration.[3][4] Therefore, it is essential to perform appropriate control experiments to distinguish the effects of Angiopeptin from those of the TFA counter-ion.[5] This can be achieved by treating cells with a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those present in the this compound experiments. Alternatively, the TFA counter-ion can be exchanged for a more biocompatible one, such as hydrochloride (HCl) or acetate.

Data Presentation

The following tables summarize the quantitative data on the effects of Angiopeptin in various in vitro models.

Table 1: Inhibitory Concentration (IC50) and Effective Concentration of Angiopeptin

Cell TypeSpeciesAssayStimulantAngiopeptin ConcentrationEffectReference(s)
CHO-K1 cells (transfected with rat sst2 receptor)Chinese HamsterCell ProliferationbFGFpIC50 = 8.08 ± 0.24Inhibition of bFGF-stimulated re-growth
CHO-K1 cells (transfected with rat sst5 receptor)Chinese HamsterCell ProliferationbFGF100 nMPartial agonist (57.7 ± 3.6% inhibition)
Rat Aortic Vascular Smooth Muscle Cells (VSMC)RatCell ProliferationbFGF> 100 nMWeak agonist activity
Rat Aortic Smooth Muscle Cells (RA-SMC)RatCell MigrationType I Collagen100 nM70% inhibition of migration
CHO hsst2 cellsChinese HamsterTritium Release-pEC50 = 6.57 (3 µM max response)Partial agonist

Table 2: IC50 Values for this compound

Receptor SubtypeIC50 (nM)Reference(s)
sst20.26
sst56.92

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile water

  • Sterile, low-retention polypropylene microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Reconstitute the this compound powder in sterile, anhydrous DMSO or sterile water to create a high-concentration stock solution (e.g., 1 mM or 10 mM). If using water, ultrasonic treatment may be necessary to fully dissolve the peptide.

  • Gently vortex the solution to ensure it is completely dissolved.

  • Aliquot the stock solution into single-use sterile, low-retention microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.

Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent toxicity. If using water as the solvent for the stock solution, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding it to the cell culture medium.

Protocol 2: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation ([³H]-Thymidine Incorporation Assay)

This protocol details a method to assess the inhibitory effect of this compound on the proliferation of VSMCs induced by a mitogen, such as platelet-derived growth factor (PDGF) or basic fibroblast growth factor (bFGF), using the [³H]-thymidine incorporation assay.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs) (e.g., primary rat aortic SMCs)

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Serum-free medium (e.g., DMEM with 0.1% Bovine Serum Albumin (BSA))

  • This compound stock solution

  • Mitogen (e.g., PDGF-BB or bFGF)

  • [³H]-Thymidine (1 µCi/mL)

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Ethanol, 95%, ice-cold

  • Sodium hydroxide (NaOH), 0.5 M

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture VSMCs in complete growth medium.

    • Trypsinize and seed the cells into 24-well plates at a density of 2 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Serum Starvation:

    • After 24 hours, wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Replace the complete growth medium with serum-free medium and incubate for 48-72 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.

  • Treatment:

    • Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1 nM to 1 µM).

    • Prepare a solution of the mitogen (e.g., 10 ng/mL PDGF-BB) in serum-free medium.

    • Aspirate the serum-free medium from the wells and add the this compound working solutions.

    • Include appropriate controls: a negative control (serum-free medium only), a positive control (mitogen only), and a vehicle control (mitogen + vehicle, e.g., DMSO at the highest concentration used).

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

    • Add the mitogen to the appropriate wells and incubate for 24 hours.

  • [³H]-Thymidine Labeling:

    • Add 1 µCi/mL of [³H]-thymidine to each well.

    • Incubate for 4 hours at 37°C.

  • Cell Lysis and DNA Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.

    • Air-dry the plates.

  • Quantification:

    • Add 500 µL of 0.5 M NaOH to each well to dissolve the precipitate.

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]-thymidine incorporation for each concentration of this compound compared to the positive control (mitogen only).

Mandatory Visualizations

Signaling Pathways

Angiopeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Angiopeptin Angiopeptin SSTR sst2/sst5 Receptors Angiopeptin->SSTR Binds Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CellCycle Cell Cycle Progression (G1 to S phase) PKA->CellCycle Inhibits Migration Cell Migration PKA->Migration Inhibits Epac->CellCycle Inhibits Epac->Migration Inhibits Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Angiopeptin signaling pathway in vascular smooth muscle cells.

Experimental Workflows

VSMC_Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed VSMCs in 24-well plates starve 2. Serum-starve cells for 48-72h seed->starve preincubate 3. Pre-incubate with this compound (1h) starve->preincubate stimulate 4. Stimulate with mitogen (e.g., PDGF) for 24h preincubate->stimulate label_thymidine 5. Label with [3H]-Thymidine (4h) stimulate->label_thymidine lyse 6. Lyse cells and precipitate DNA label_thymidine->lyse quantify 7. Quantify radioactivity lyse->quantify analyze 8. Calculate % inhibition quantify->analyze

Caption: Workflow for VSMC proliferation assay using [³H]-thymidine.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin is a cyclic octapeptide analog of somatostatin that acts as a partial agonist for somatostatin receptors sst2 and sst5. It is a potent inhibitor of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[1][2][3] In vitro, Angiopeptin TFA has been shown to inhibit adenylate cyclase and stimulate extracellular acidification.[1][2] These properties make it a valuable tool for research in areas such as oncology, endocrinology, and cardiovascular disease. This document provides detailed application notes and protocols for the use of this compound in in vitro studies, with a focus on recommended concentrations and experimental design.

A critical consideration for in vitro studies is the trifluoroacetate (TFA) counter-ion present in commercially available synthetic peptides. TFA has been shown to have biological effects, including the inhibition or stimulation of cell proliferation, at concentrations as low as 10 nM. Researchers should be aware of these potential off-target effects and consider including appropriate controls, such as a vehicle control containing TFA, or replacing the TFA salt with a more biologically inert salt like hydrochloride (HCl).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in various in vitro assays. These values should serve as a starting point for experimental design, with optimal concentrations determined empirically for each specific cell line and experimental condition.

ParameterReceptorValueCell Line/SystemReference
IC50 sst20.26 nMNot specified
IC50 sst56.92 nMNot specified
pEC50 sst26.57CHO hsst2 cells
Effective Concentration Range sst20.1 nM - 10 µMCHO hsst2 cells
Maximum Response sst23 µMCHO hsst2 cells

Signaling Pathways

This compound exerts its cellular effects by binding to and activating sst2 and sst5, which are G-protein coupled receptors. The downstream signaling pathways for these receptors are complex and can be cell-type specific. Below are simplified diagrams of the primary signaling cascades initiated by this compound binding to sst2 and sst5.

sst2_signaling_pathway Angiopeptin This compound sst2 sst2 Receptor Angiopeptin->sst2 Gi Gi Protein sst2->Gi AC Adenylate Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel inhibits JAK2_SHP1 JAK2/SHP-1 Pathway Gi->JAK2_SHP1 activates cAMP ↓ cAMP Ca_influx ↓ Ca²⁺ Influx Proliferation_inhibition Inhibition of Proliferation sst5_signaling_pathway Angiopeptin This compound sst5 sst5 Receptor Angiopeptin->sst5 Gq Gq Protein sst5->Gq cGMP ↓ cGMP sst5->cGMP PLC Phospholipase C Gq->PLC inhibits Ca_pathway ↓ Ca²⁺ Dependent Pathways MAPK MAPK Pathway cGMP->MAPK inhibits Proliferation_inhibition Inhibition of Proliferation experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution (e.g., in H₂O) tfa_control Consider TFA Counter-ion Effects (Prepare TFA vehicle control) dose_response Dose-Response Experiment (e.g., 0.1 nM - 10 µM) tfa_control->dose_response assay_selection Select Relevant Assay (Proliferation, Binding, Signaling) dose_response->assay_selection incubation Incubate for Optimal Duration assay_selection->incubation data_acquisition Acquire Data (e.g., Absorbance, Radioactivity) incubation->data_acquisition data_analysis Analyze Data and Determine IC50 / EC50 data_acquisition->data_analysis interpretation Interpret Results in Context of Controls data_analysis->interpretation

References

Application Notes and Protocols for Angiopeptin TFA Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin TFA is a synthetic, cyclic octapeptide analog of somatostatin. It has demonstrated significant potential in preclinical animal models for the inhibition of neointimal hyperplasia, a key pathological process underlying restenosis following angioplasty and stent implantation. These application notes provide a comprehensive overview of the administration of this compound in various animal models, detailing its therapeutic effects, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Angiopeptin exerts its anti-proliferative effects primarily by acting as a partial agonist at somatostatin receptors (sst2 and sst5), with IC50 values of 0.26 nM and 6.92 nM, respectively[1]. This interaction leads to the inhibition of growth hormone release and, consequently, a reduction in the production of insulin-like growth factor-1 (IGF-1)[1]. IGF-1 is a potent mitogen for vascular smooth muscle cells (VSMCs). By suppressing IGF-1 signaling, Angiopeptin effectively inhibits the proliferation and migration of VSMCs, which are critical events in the development of neointimal hyperplasia[2]. The downstream signaling cascades of IGF-1, including the PI3K/AKT and Ras/MAPK pathways that promote cell proliferation, are consequently downregulated.

Data Presentation: Efficacy of this compound in Animal Models of Restenosis

The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of this compound in reducing neointimal hyperplasia in various animal models.

Table 1: Effect of this compound on Neointimal Hyperplasia in a Porcine Coronary In-Stent Restenosis Model

Treatment GroupAdministration RouteDosageDurationKey FindingsReference
ControlSaline Infusion (local)---[3]
Angiopeptin (Local)Local Delivery Catheter200 µg (one-time)Single DoseNot consistently effective in significantly reducing neointimal hyperplasia.[3]
Angiopeptin (Systemic)Continuous Subcutaneous Infusion (Osmotic Pump)200 µg/kg (total dose)1 week50% reduction in percent diameter stenosis; 41% reduction in area stenosis; 61% reduction in stent neointimal volume compared to controls.
Angiopeptin (Combined)Local + Systemic200 µg (local) + 200 µg/kg (systemic)1 weekNo synergistic effect observed compared to the systemic group alone.
AngiopeptinSubcutaneous Injection100 µg/kg/day (in two divided doses)14 daysSignificantly limited maximal intimal thickness and improved residual lumen compared to controls.

Table 2: Effect of this compound on Neointimal Hyperplasia in a Rabbit Model

Animal ModelAdministration RouteDosageDurationKey FindingsReference
Carotid Artery Interposition Bypass GraftingSubcutaneous Injection20 µg/kg/day3 weeksNeointimal hyperplasia reduced to 0.022 ± 0.006 mm² from 0.080 ± 0.017 mm² in the control group (p = 0.02).

Table 3: Effect of this compound on Myointimal Thickening in a Rat Carotid Artery Injury Model

Administration RouteDosageDurationKey FindingsReference
Subcutaneous Injection20 and 50 µg/kg/day7 days (2 days prior and 5 days post-injury)Significantly inhibited myointimal thickening.
Subcutaneous Injection100 µg/kg/day7 days (2 days prior and 5 days post-injury)Significantly inhibited thymidine uptake, indicating reduced cell proliferation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Solution

Materials:

  • This compound powder

  • Sterile water for injection or sterile saline (0.9% NaCl)

  • 0.22 µm sterile syringe filter

  • Sterile vials

Procedure:

  • Bring the this compound powder to room temperature before opening the vial.

  • Reconstitute the powder with sterile water for injection or sterile saline to the desired stock concentration.

  • Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.

  • For use in animal studies, further dilute the stock solution to the final working concentration with sterile saline.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage:

    • For long-term storage (up to 6 months), store the stock solution in aliquots at -80°C.

    • For short-term storage (up to 1 month), store at -20°C.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Administration of this compound in a Porcine In-Stent Restenosis Model

Animal Model:

  • Domestic swine (e.g., Yorkshire) of either sex, weighing 30-40 kg.

  • Induction of coronary artery injury and stent implantation is performed using standard catheter-based techniques.

Administration Methods:

  • Systemic Administration (Continuous Subcutaneous Infusion):

    • An osmotic pump (e.g., Alzet) capable of delivering the desired dose over one week is selected.

    • The pump is filled with the sterile this compound solution (total dose of 200 µg/kg).

    • Under sterile surgical conditions and general anesthesia, a small subcutaneous pocket is created on the back of the animal.

    • The filled osmotic pump is implanted into the subcutaneous pocket, and the incision is closed.

    • The pump will continuously release this compound for the specified duration.

  • Subcutaneous Injection:

    • Prepare the this compound solution at the desired concentration for a dosage of 100 µg/kg/day.

    • Administer the solution via subcutaneous injection in two divided doses daily for 14 days. A loading dose of 50 µg/kg can be administered one hour before and at the time of the balloon injury.

Protocol 3: Administration of this compound in a Rabbit Carotid Artery Bypass Graft Model

Animal Model:

  • Male New Zealand White rabbits, weighing 3-4 kg.

  • A carotid artery interposition bypass graft using the autologous reversed jugular vein is performed.

Administration Protocol:

  • Prepare the this compound solution for a dosage of 20 µg/kg/day.

  • Administer the solution via subcutaneous injection daily, starting one day before the surgery and continuing for 3 weeks.

Protocol 4: Administration of this compound in a Rat Carotid Artery Injury Model

Animal Model:

  • Male Sprague-Dawley rats, weighing 300-400 g.

  • Endothelial injury of the common carotid artery is induced by air-drying or balloon catheterization.

Administration Protocol:

  • Prepare the this compound solution for the desired dosage (20, 50, or 100 µg/kg/day).

  • Administer the solution via subcutaneous injection daily, starting 2 days prior to the injury and continuing for 5 days post-injury.

Protocol 5: Histomorphometric Analysis of Neointimal Hyperplasia

Tissue Preparation:

  • At the designated time point, euthanize the animal under deep anesthesia.

  • Perfuse the vasculature with phosphate-buffered saline (PBS) followed by 10% buffered formalin at physiological pressure (e.g., 80-100 mmHg).

  • Excise the arterial segment of interest and fix it in 10% buffered formalin for at least 24 hours.

  • Process the fixed tissue and embed it in paraffin.

Staining and Analysis:

  • Cut 5 µm thick cross-sections of the artery and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) and/or a connective tissue stain (e.g., Verhoeff-Van Gieson) to visualize the vessel layers.

  • Capture digital images of the stained sections using a light microscope equipped with a camera.

  • Use image analysis software (e.g., ImageJ) to perform morphometric measurements:

    • Lumen Area (LA): The area of the vessel lumen.

    • Intimal Area (IA): The area between the lumen and the internal elastic lamina (IEL).

    • Medial Area (MA): The area between the IEL and the external elastic lamina (EEL).

    • Neointimal Thickness: The thickness of the neointima at its thickest point.

    • Percent Area Stenosis: Calculated as [(IA) / (IA + LA)] x 100.

Mandatory Visualizations

Angiopeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Angiopeptin This compound SSTR Somatostatin Receptor (sst2/sst5) Angiopeptin->SSTR binds IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R binds G_protein Gi Protein SSTR->G_protein activates PI3K PI3K IGF1R->PI3K activates Ras Ras IGF1R->Ras activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces IGF1_Gene IGF-1 Gene Transcription AC->IGF1_Gene inhibits PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB->IGF1_Gene regulates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Migration AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Protocol cluster_analysis Data Collection and Analysis cluster_outcome Outcome Animal_Selection Select Animal Model (Pig, Rabbit, or Rat) Vascular_Injury Induce Vascular Injury (e.g., Balloon Angioplasty, Stenting) Animal_Selection->Vascular_Injury Administration Administer this compound (Subcutaneous Injection or Infusion) Vascular_Injury->Administration Angiopeptin_Prep Prepare this compound Solution Angiopeptin_Prep->Administration Euthanasia Euthanasia and Tissue Harvesting Administration->Euthanasia After Treatment Period Histology Histological Processing and Staining (H&E, Verhoeff-Van Gieson) Euthanasia->Histology Imaging Microscopic Imaging Histology->Imaging Morphometry Histomorphometric Analysis (Intimal Area, Stenosis) Imaging->Morphometry Result Quantification of Neointimal Hyperplasia Morphometry->Result

References

Application Notes and Protocols for Angiopeptin TFA in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for Angiopeptin TFA in mouse models, drawing from preclinical research. This compound, a synthetic octapeptide analog of somatostatin, has demonstrated significant potential in the inhibition of myointimal proliferation and atherosclerosis.[1] This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate further research and development.

Mechanism of Action

This compound functions as a partial agonist for somatostatin receptors SSTR2 and SSTR5. Its therapeutic effects are primarily attributed to the inhibition of growth hormone release and, consequently, the reduction of insulin-like growth factor-1 (IGF-1) production.[1] This inhibitory action is mediated through the suppression of the adenylyl cyclase signaling pathway. By reducing the levels of cyclic AMP (cAMP), this compound modulates downstream cellular processes, including cell proliferation and migration, which are critical in the pathogenesis of restenosis and atherosclerosis.

Signaling Pathway

The binding of this compound to somatostatin receptors (SSTR2/5) on the cell surface initiates a signaling cascade that inhibits adenylyl cyclase. This leads to a decrease in intracellular cAMP levels, which in turn reduces the activity of Protein Kinase A (PKA). The subsequent downstream effects include the modulation of gene expression and a reduction in cellular proliferation and migration, key events in the development of myointimal hyperplasia. Furthermore, the inhibition of the IGF-1 pathway by this compound contributes to its anti-proliferative effects.

Angiopeptin_TFA_Signaling_Pathway cluster_cell Cell Membrane cluster_igf IGF-1 Pathway Inhibition Angiopeptin This compound SSTR SSTR2/SSTR5 Angiopeptin->SSTR AC Adenylyl Cyclase SSTR->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Proliferation Cell Proliferation & Migration PKA->Proliferation GH Growth Hormone IGF1 IGF-1 GH->IGF1 IGF1R IGF-1 Receptor IGF1->IGF1R PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt MAPK MAPK Pathway IGF1R->MAPK Cell_Growth Cell Growth & Survival PI3K_Akt->Cell_Growth MAPK->Cell_Growth Angiopeptin_ext This compound Angiopeptin_ext->GH

Caption: this compound Signaling Cascade.

Dosing Regimen in Murine Models

The following table summarizes the dosing regimens for this compound and other somatostatin analogues in various preclinical models. It is important to note that optimal dosing may vary depending on the specific mouse strain, disease model, and experimental endpoint.

Animal ModelCompoundDosageAdministration RouteFrequencyApplicationReference
RabbitThis compound2 - 200 µg/kg/daySubcutaneousDailyInhibition of Myointimal Proliferation[2]
RabbitThis compound20 µg/kg/daySubcutaneousDailyInhibition of Myointimal Hyperplasia[3]
RabbitThis compound60 µ g/rabbit/day SubcutaneousTwice DailyInhibition of Transplant Atherosclerosis[4]
MouseSomatostatin Analogue (SMS 201-995)1 µ g/mouse Not SpecifiedDaily for 4 daysToxicity study with 5-fluorouracil
MouseLanreotide0.5 - 30 mg/kgSubcutaneousDailyCarcinogenicity Study

Experimental Protocols

Inhibition of Myointimal Hyperplasia in a Rabbit Model of Arterial Injury

This protocol is adapted from studies investigating the effect of this compound on neointimal formation following balloon catheter injury.

a. Animal Model:

  • Male New Zealand White rabbits.

  • Induction of hypercholesterolemia by feeding a 0.5% cholesterol diet.

b. Surgical Procedure:

  • Anesthetize the rabbit.

  • Perform a balloon catheter injury to the infrarenal aorta and common and external iliac arteries.

c. Dosing and Administration:

  • Compound: this compound.

  • Dosage: 20 µg/kg/day.

  • Administration Route: Subcutaneous injection.

  • Frequency and Duration: Administer daily, starting one day before the surgical procedure and continuing for the duration of the study (e.g., 3 weeks).

d. Endpoint Analysis:

  • At the end of the treatment period, euthanize the animals and perfuse-fix the arterial segments.

  • Perform morphometric analysis to quantify the degree of myointimal thickening.

Experimental_Workflow_Myointimal_Hyperplasia start Start diet Induce Hypercholesterolemia (0.5% Cholesterol Diet) start->diet treatment_start Initiate this compound Treatment (20 µg/kg/day, SC) diet->treatment_start surgery Balloon Catheter Injury of Arteries treatment_start->surgery treatment_continue Continue Daily This compound Treatment surgery->treatment_continue endpoint Endpoint (e.g., 3 weeks) treatment_continue->endpoint analysis Morphometric Analysis of Myointimal Thickening endpoint->analysis end End analysis->end

Caption: Workflow for Myointimal Hyperplasia Inhibition.

General Protocol for Subcutaneous and Intraperitoneal Injections in Mice

These are general guidelines for the administration of compounds to mice.

a. Subcutaneous (SC) Injection:

  • Restraint: Secure the mouse by scruffing the neck and back to create a tent of skin.

  • Injection Site: Insert the needle at the base of the skin tent over the shoulders or flank.

  • Needle: Use a 25-27 gauge needle.

  • Volume: The maximum recommended volume is typically < 10 ml/kg.

b. Intraperitoneal (IP) Injection:

  • Restraint: Hold the mouse with its head tilted downwards.

  • Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Needle: Use a 23-25 gauge needle.

  • Volume: The maximum recommended volume is typically < 10 ml/kg.

Important Considerations:

  • All procedures should be performed under aseptic conditions.

  • Animal welfare should be prioritized, and all protocols must be approved by the institutional animal care and use committee (IACUC).

  • The choice of administration route and vehicle should be carefully considered based on the physicochemical properties of this compound and the experimental design.

Conclusion

This compound presents a promising therapeutic agent for vascular proliferative disorders. The provided dosing information and experimental protocols offer a foundation for researchers to design and execute preclinical studies in murine models. Further dose-finding studies in specific mouse models of atherosclerosis and restenosis are recommended to establish optimal therapeutic regimens.

References

Angiopeptin TFA: Application Notes and Protocols for Neointimal Formation Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin TFA is a synthetic, cyclic octapeptide analogue of somatostatin. It has demonstrated significant potential in preclinical studies for the inhibition of neointimal formation, a primary contributor to restenosis following vascular interventions such as angioplasty and stenting.[1][2] Neointimal hyperplasia is characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs), leading to a thickening of the intimal layer of blood vessels and subsequent narrowing of the lumen. Angiopeptin exerts its inhibitory effects by interacting with somatostatin receptors, leading to the suppression of key mitogenic signaling pathways.[1][3][4] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in both in vivo and in vitro studies of neointimal formation.

Mechanism of Action

Angiopeptin's primary mechanism of action involves its function as a somatostatin analogue. It binds to somatostatin receptors (SSTRs), with a notable affinity for SSTR-2 and SSTR-5. This interaction initiates a signaling cascade that interferes with the proliferative response of vascular smooth muscle cells (VSMCs) to mitogenic stimuli. A key aspect of this mechanism is the abrogation of the increase in insulin-like growth factor-1 (IGF-1), a potent mitogen for VSMCs, which is often upregulated following vascular injury. By inhibiting IGF-1 production and signaling, Angiopeptin effectively halts the progression of the cell cycle in VSMCs, specifically preventing the transition from the G0/G1 phase to the S phase, thereby inhibiting DNA synthesis and cell proliferation.

Signaling Pathway of Angiopeptin in Vascular Smooth Muscle Cells

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Angiopeptin This compound IGF1 IGF-1 Angiopeptin->IGF1 Inhibits production of SSTR Somatostatin Receptor (SSTR-2/5) Angiopeptin->SSTR Binds to IGF1R IGF-1 Receptor IGF1->IGF1R Activates AC Adenylyl Cyclase SSTR->AC Inhibits PI3K PI3K IGF1R->PI3K Activates MAPK MAPK (ERK) IGF1R->MAPK cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellCycle Cell Cycle Progression (G1 to S phase) PKA->CellCycle Inhibits Akt Akt PI3K->Akt Akt->CellCycle MAPK->CellCycle Proliferation VSMC Proliferation & Neointimal Formation CellCycle->Proliferation

Caption: this compound signaling pathway in vascular smooth muscle cells.

Data Presentation

In Vivo Efficacy of this compound in Animal Models of Neointimal Hyperplasia
Animal ModelDosing RegimenDuration of TreatmentKey FindingsReference
Porcine Coronary Artery (Balloon Injury)50 µg/kg before and at injury, then 100 µg/kg/day SQ14 daysSignificantly limited maximal intimal thickness and improved residual lumen area.
Porcine Coronary Artery (In-Stent Restenosis)200 µg/kg total dose via subcutaneous osmotic pump7 daysSignificantly reduced in-stent restenosis and neointimal volume.
Rabbit Carotid Artery (Vein Graft)20 µg/kg/day SQ21 daysNeointimal hyperplasia area reduced from 0.080 mm² (control) to 0.022 mm² (p=0.02).
Hypercholesterolemic Rabbit (Balloon Injury)20 µg/kg/dayNot specifiedInhibited myointimal thickening by an average of 47%.

Experimental Protocols

In Vivo Protocol: Porcine Model of Coronary Artery Restenosis

This protocol describes the induction of neointimal hyperplasia in a porcine model via balloon angioplasty, followed by treatment with this compound.

1. Animal Preparation and Anesthesia:

  • Domestic swine (20-30 kg) are fasted overnight.

  • Anesthesia is induced with an intramuscular injection of ketamine (20 mg/kg) and xylazine (2 mg/kg).

  • Following endotracheal intubation, anesthesia is maintained with isoflurane (1-2%) in oxygen.

  • A lead II ECG is monitored continuously.

2. Balloon Angioplasty Procedure:

  • The right carotid artery is surgically exposed and a sterile introducer sheath is inserted.

  • Under fluoroscopic guidance, a guiding catheter is advanced to the ostium of the left anterior descending (LAD) coronary artery.

  • A coronary guidewire is advanced into the distal LAD.

  • An angioplasty balloon catheter (e.g., 3.5 mm) is advanced over the guidewire to the target site in the mid-LAD.

  • The balloon is inflated to a pressure of 8-10 atm for 30 seconds to induce endothelial denudation and medial injury. This is repeated three times.

  • The balloon catheter and guidewire are then removed.

3. This compound Administration:

  • Systemic Delivery: A subcutaneous osmotic pump is implanted to deliver this compound at a total dose of 200 µg/kg over 7 days.

  • Local Delivery (Optional): this compound (e.g., 200 µg) can be delivered locally to the site of injury via a dispatch catheter.

  • Bolus and Maintenance Dosing: An initial dose of 50 µg/kg is administered one hour before and at the time of balloon injury, followed by 100 µg/kg/day subcutaneously in two divided doses for 14 days.

4. Post-Procedure and Follow-up:

  • The carotid artery is ligated, and the incision is closed.

  • Animals are allowed to recover and are monitored daily.

  • At a predetermined time point (e.g., 28 days), a follow-up angiogram is performed to assess for restenosis.

  • The animal is then euthanized, and the coronary arteries are perfusion-fixed for histological and morphometric analysis.

5. Histological and Morphometric Analysis:

  • The stented or balloon-injured arterial segments are excised, fixed in 10% buffered formalin, and embedded in paraffin.

  • Cross-sections (5 µm) are stained with hematoxylin and eosin (H&E) and Verhoeff-van Gieson (VVG) for elastin.

  • Morphometric analysis is performed using a calibrated imaging system to measure the lumen area, internal elastic lamina (IEL) area, and external elastic lamina (EEL) area.

  • Neointimal area is calculated as IEL area - lumen area.

  • Percent area stenosis is calculated as (neointimal area / IEL area) x 100.

In Vitro Protocol: Vascular Smooth Muscle Cell Proliferation Assay

This protocol details the assessment of this compound's inhibitory effect on the proliferation of cultured rat aortic smooth muscle cells (RASMCs).

1. Cell Culture:

  • Primary RASMCs are isolated from the thoracic aortas of Sprague-Dawley rats by enzymatic digestion.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Proliferation Assay (³H-Thymidine Incorporation):

  • RASMCs are seeded in 24-well plates and grown to sub-confluence.

  • To synchronize the cells in the G0/G1 phase, the culture medium is replaced with serum-free DMEM for 48 hours.

  • Cells are then stimulated with a mitogen, such as the thromboxane A2 mimetic U46619 or platelet-derived growth factor (PDGF), in the presence of varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 24 hours.

  • ³H-thymidine (1 µCi/mL) is added to each well for the final 4 hours of incubation.

  • The cells are then washed twice with ice-cold phosphate-buffered saline (PBS), followed by two washes with ice-cold 5% trichloroacetic acid (TCA) to precipitate the DNA.

  • The acid-insoluble fraction is dissolved in 0.5 M NaOH.

  • The amount of incorporated ³H-thymidine is quantified by liquid scintillation counting.

3. Data Analysis:

  • The results are expressed as a percentage of the mitogen-stimulated control.

  • The half-maximal inhibitory concentration (IC50) of this compound is calculated from the dose-response curve.

Visualizations

Experimental Workflow for In Vivo Porcine Model

A 1. Animal Preparation & Anesthesia B 2. Carotid Artery Access A->B C 3. Coronary Balloon Angioplasty B->C D 4. This compound Administration C->D E 5. Post-operative Recovery & Monitoring D->E F 6. Follow-up Angiography (Day 28) E->F G 7. Euthanasia & Tissue Harvesting F->G H 8. Histological & Morphometric Analysis G->H

Caption: Workflow for the porcine coronary artery restenosis model.

Logical Relationship of Neointimal Hyperplasia Inhibition

VascularInjury Vascular Injury (e.g., Angioplasty) GrowthFactor ↑ Growth Factor Release (e.g., IGF-1) VascularInjury->GrowthFactor VSMC_Activation VSMC Phenotypic Switch (Contractile to Synthetic) VascularInjury->VSMC_Activation Proliferation VSMC Proliferation & Migration GrowthFactor->Proliferation VSMC_Activation->Proliferation Neointima Neointimal Formation Proliferation->Neointima Restenosis Restenosis Neointima->Restenosis Angiopeptin This compound Angiopeptin->GrowthFactor Inhibits Angiopeptin->Proliferation Inhibits

Caption: Inhibition of neointimal hyperplasia by this compound.

References

Application Notes and Protocols for Angiopeptin TFA in Smooth Muscle Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin, a synthetic analogue of somatostatin, has been identified as a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation.[1][2] This property makes it a compound of significant interest in the research and development of therapies for vascular proliferative disorders such as restenosis following angioplasty and transplant arteriosclerosis.[1][2] Angiopeptin TFA (Trifluoroacetate) is a salt form of Angiopeptin commonly used for in vitro studies. These application notes provide detailed protocols for utilizing this compound in smooth muscle cell proliferation assays, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Mechanism of Action

Angiopeptin exerts its anti-proliferative effects by binding to somatostatin receptors (SSTRs) on the surface of smooth muscle cells.[3] While it shows affinity for multiple SSTR subtypes, it is a partial agonist for the sst2 and sst5 receptors. Activation of these G-protein coupled receptors initiates a downstream signaling cascade that ultimately leads to cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. This is achieved, in part, through the induction of the hypophosphorylated form of the retinoblastoma protein (Rb) and the cyclin-dependent kinase inhibitor p21. The mechanism is also thought to involve the counteraction of growth factor-induced mitogenesis, such as that stimulated by platelet-derived growth factor (PDGF), basic fibroblast growth factor (bFGF), and thromboxane A2 mimetics.

Signaling Pathway of Angiopeptin-mediated Inhibition of Smooth Muscle Cell Proliferation

Angiopeptin_Signaling cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Intracellular Signaling cluster_3 Cell Cycle Growth_Factors Growth Factors (e.g., PDGF, bFGF) GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor Angiopeptin_TFA This compound SSTR Somatostatin Receptor (e.g., sst2, sst5) Angiopeptin_TFA->SSTR Proliferation_Cascade Proliferation Cascade (e.g., MAPK/ERK) GF_Receptor->Proliferation_Cascade PTP Protein Tyrosine Phosphatase (PTP) SSTR->PTP Activates G1_S_Transition G1 to S Phase Transition Proliferation_Cascade->G1_S_Transition Promotes PTP->Proliferation_Cascade Inhibits Rb Rb (Hypophosphorylated) PTP->Rb Induces p21 p21 PTP->p21 Induces Rb->G1_S_Transition Inhibits G0_G1_Arrest G0/G1 Arrest Rb->G0_G1_Arrest p21->G1_S_Transition Inhibits p21->G0_G1_Arrest Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Angiopeptin signaling pathway in smooth muscle cells.

Quantitative Data Summary

The inhibitory potency of Angiopeptin on smooth muscle cell proliferation has been quantified in various studies. The following table summarizes key findings.

Cell TypeProliferation StimulusAssay MethodParameterValueReference
Rat Aortic Vascular Smooth Muscle CellsbFGFCell Re-growth AssaypIC508.08 (for r sst2)
Rat Aortic Vascular Smooth Muscle CellsbFGFCell Re-growth AssaypIC508.60 (for r sst5)
Rat Coronary & Aorta Smooth Muscle CellsU46619 (Thromboxane A2 mimetic)³H-Thymidine Incorporation-Concentration-dependent inhibition

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water. For example, to create a 1 mM stock solution, dissolve 1 mg of this compound (molar mass will be provided by the supplier) in the appropriate volume of water.

  • Sterilization: After complete dissolution, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within one month, and within six months if stored at -80°C.

Note on TFA Salt: Trifluoroacetic acid is often used in peptide purification and will be present in the final product. At the high dilutions typically used in cell culture experiments, the concentration of TFA is generally considered negligible. However, it is crucial to include a vehicle control in all experiments, which would be the same dilution of the vehicle (e.g., sterile water) used to dissolve the this compound.

General Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Proliferation Assay cluster_analysis Data Analysis culture Culture Smooth Muscle Cells harvest Harvest and Count Cells culture->harvest seed Seed Cells into 96-well Plates harvest->seed starve Serum Starve Cells (optional) seed->starve treat Treat with this compound and/or Proliferation Stimulus starve->treat add_reagent Add Proliferation Reagent (e.g., WST-1 or ³H-Thymidine) treat->add_reagent incubate Incubate add_reagent->incubate measure Measure Signal (Absorbance or Radioactivity) incubate->measure analyze Analyze Data and Calculate Inhibition measure->analyze

Caption: General workflow for a smooth muscle cell proliferation assay.

Protocol 1: WST-1 Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells, which correlates with cell number.

Materials:

  • Vascular smooth muscle cells (e.g., human aortic or coronary artery SMCs)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution

  • Proliferation stimulus (e.g., PDGF-BB, 10 ng/mL)

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture VSMCs to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Synchronization (Serum Starvation - Optional but Recommended):

    • Gently aspirate the growth medium.

    • Wash the cells once with serum-free medium.

    • Add 100 µL of serum-free medium to each well and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum (e.g., 0.5% FBS) medium. A suggested concentration range to test is 0.1 nM to 1 µM.

    • Include the following controls:

      • Vehicle Control: Medium with the same concentration of the vehicle used to dissolve this compound.

      • Positive Control: Medium with the proliferation stimulus (e.g., PDGF-BB).

      • Negative Control: Medium without any treatment.

    • Aspirate the starvation medium and add 100 µL of the prepared treatments to the respective wells.

    • Incubate for 24-72 hours.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm.

  • Data Analysis:

    • Subtract the background absorbance (medium only with WST-1) from all readings.

    • Calculate the percentage of proliferation inhibition relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Protocol 2: ³H-Thymidine Incorporation Assay

This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell proliferation.

Materials:

  • Vascular smooth muscle cells

  • Complete growth medium

  • Serum-free medium

  • This compound stock solution

  • Proliferation stimulus (e.g., PDGF-BB, 10 ng/mL)

  • ³H-Thymidine (1 µCi/well)

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Scintillation fluid

  • 96-well cell culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Seeding and Synchronization: Follow steps 1 and 2 from the WST-1 assay protocol.

  • Treatment:

    • Follow step 3 from the WST-1 assay protocol.

    • Incubate for 24-48 hours.

  • ³H-Thymidine Labeling:

    • Add 1 µCi of ³H-Thymidine to each well.

    • Incubate for 4-24 hours at 37°C.

  • Cell Harvesting:

    • Aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.

    • Wash the cells twice with ice-cold 95% ethanol.

    • Lyse the cells by adding 0.1 M NaOH.

    • Harvest the cell lysates onto glass fiber filters using a cell harvester.

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each treatment group.

    • Determine the percentage of inhibition of ³H-thymidine incorporation relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable tool for studying the inhibition of smooth muscle cell proliferation. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust experiments. Careful attention to appropriate controls and optimization of assay conditions for specific cell types and stimuli are essential for obtaining reliable and reproducible results. The elucidation of its signaling pathway provides a foundation for further investigation into the molecular mechanisms governing vascular smooth muscle cell growth and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Angiopeptin TFA Delivery in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Angiopeptin TFA, a synthetic cyclic octapeptide analogue of somatostatin, in research settings. The focus is on its application in studies of vascular restenosis and neointimal hyperplasia.

Introduction

Angiopeptin is a long-acting somatostatin analogue with high affinity for somatostatin receptors sst2 and sst5.[1] It has demonstrated potent inhibitory effects on myointimal migration and proliferation in various animal models of vascular injury and organ transplantation.[1] The mechanism of action is believed to involve the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production, both of which are implicated in the pathophysiology of restenosis following procedures like angioplasty.[1] this compound is the trifluoroacetate salt of the peptide, and it is crucial to consider the potential biological effects of the TFA counter-ion in in vivo experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Receptor Binding and Activity of this compound

ParameterValueReceptor SubtypeNotes
IC500.26 nMsst2Partial agonist activity.[1]
IC506.92 nMsst5Partial agonist activity.[1]

Table 2: In Vivo Efficacy of Angiopeptin in Porcine Models of Restenosis

Animal ModelAdministration RouteDosage RegimenOutcomeReference
Porcine Coronary Artery In-Stent RestenosisContinuous Subcutaneous Infusion (via osmotic pump)200 µg/kg total dose over 1 week50% reduction in percent diameter stenosis; 41% reduction in area stenosis; 61% reduction in stent neointimal volume compared to controls.
Porcine Coronary Artery In-Stent RestenosisLocal Delivery (at stent site)200 µg single doseLess effective than continuous systemic administration.
Porcine Coronary Artery Balloon InjurySubcutaneous Injection50 µg/kg loading dose, followed by 100 µg/kg/day for 14 daysSignificant inhibition of neointimal hyperplasia.
Cardiac AllograftsNot Specified20 µg/kg/dayApproximately 50% inhibition of coronary artery myointimal proliferation.

Mechanism of Action: Signaling Pathway

This compound exerts its biological effects primarily through its interaction with somatostatin receptors, leading to downstream inhibition of proliferative signaling pathways.

Angiopeptin_Signaling_Pathway Angiopeptin Angiopeptin sst2_sst5 sst2/sst5 Receptors Angiopeptin->sst2_sst5 Binds to AC Adenylate Cyclase sst2_sst5->AC Inhibits cAMP ↓ cAMP AC->cAMP GH_IGF1 ↓ Growth Hormone & ↓ IGF-1 Release cAMP->GH_IGF1 Proliferation Inhibition of Vascular Smooth Muscle Cell Proliferation & Migration GH_IGF1->Proliferation

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note on Trifluoroacetic Acid (TFA): Angiopeptin is often supplied as a TFA salt. TFA can have its own biological effects and may interfere with in vivo studies. For critical applications, it is recommended to exchange the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate.

Protocol for TFA Removal (HCl Exchange):

  • Dissolution: Dissolve the this compound peptide in sterile, distilled water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Lyophilization: Freeze the solution (e.g., in liquid nitrogen or at -80°C) and lyophilize overnight to remove the liquid.

  • Repetition: To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution and lyophilizing at least two more times.

  • Final Reconstitution: After the final lyophilization, reconstitute the Angiopeptin-HCl in a sterile, physiologically compatible buffer (e.g., sterile saline or PBS) for injection.

In Vivo Restenosis Model: Rat Carotid Artery Balloon Injury

This protocol describes the induction of neointimal hyperplasia in a rat model. All animal procedures must be approved by the institution's animal care and use committee.

Rat_Restenosis_Model_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis Anesthesia Anesthetize Rat (e.g., isoflurane) Incision Midline Neck Incision Anesthesia->Incision Expose_Carotid Expose Common Carotid Artery Incision->Expose_Carotid Ligation Distal Ligation & Proximal Clamp Expose_Carotid->Ligation Arteriotomy Arteriotomy Ligation->Arteriotomy Balloon_Injury Insert & Inflate Fogarty Catheter Arteriotomy->Balloon_Injury Closure Suture Arteriotomy & Close Incision Balloon_Injury->Closure Angiopeptin_Admin This compound Administration (e.g., Subcutaneous) Closure->Angiopeptin_Admin Euthanasia Euthanasia at Endpoint (e.g., 14 days) Angiopeptin_Admin->Euthanasia Harvest Harvest Injured Carotid Artery Euthanasia->Harvest Histology Histological Processing & Staining Harvest->Histology

Caption: Experimental workflow for the rat carotid artery restenosis model.

Dosage for Rat Models: Specific dosage for this compound in rat models of restenosis is not well-established in the reviewed literature. A dose-ranging study is recommended. As a starting point, consider doses scaled down from the effective porcine model dosages.

Subcutaneous Administration Protocol for Rats

This is a general protocol for subcutaneous injection and should be adapted for your specific experimental design.

  • Preparation: Reconstitute the TFA-exchanged Angiopeptin in sterile saline to the desired concentration. Warm the solution to room temperature.

  • Animal Restraint: Gently restrain the rat.

  • Injection Site: Tent the loose skin over the dorsal midline (scruff).

  • Injection: Insert a 25-27 gauge sterile needle into the base of the tented skin, parallel to the body. Aspirate to ensure the needle is not in a blood vessel.

  • Administration: Slowly inject the Angiopeptin solution.

  • Post-injection: Withdraw the needle and apply gentle pressure to the injection site. Monitor the animal for any adverse reactions.

Histological Analysis of Neointimal Hyperplasia

This protocol outlines the steps for assessing the primary endpoint of in vivo restenosis studies.

  • Tissue Harvesting: At the study endpoint, euthanize the animal and carefully excise the injured arterial segment.

  • Fixation: Fix the arterial segment in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm cross-sections of the artery.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the vessel structure.

  • Imaging and Analysis: Capture digital images of the stained sections. Use image analysis software to measure the areas of the lumen, intima, and media. Calculate the intima-to-media ratio to quantify the extent of neointimal hyperplasia.

Concluding Remarks

This compound is a promising compound for in vivo research into the mechanisms of and potential treatments for vascular restenosis. Proper preparation of the peptide, including consideration of the TFA counter-ion, and adherence to detailed experimental protocols are essential for obtaining reliable and reproducible results. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in this field.

References

Troubleshooting & Optimization

Angiopeptin TFA Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Angiopeptin TFA in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

Angiopeptin is a cyclic octapeptide analogue of somatostatin.[1][2] It functions as a partial agonist for somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively.[3] It is a potent inhibitor of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[3] Due to its role in inhibiting myointimal proliferation, it is often used in research related to coronary atherosclerosis and transplant arteriosclerosis.[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common result of the peptide synthesis and purification process.

Q2: I'm observing precipitation when I try to dissolve this compound directly in PBS. What is causing this?

Precipitation of this compound in PBS can be attributed to several factors:

  • The Trifluoroacetate (TFA) Counter-ion: TFA is a remnant from the peptide purification process and can impact solubility. It binds to positively charged residues on the peptide, which can alter its conformation and promote aggregation, especially in aqueous buffers like PBS.

  • Hydrophobicity: Peptides with hydrophobic residues can be difficult to dissolve in aqueous solutions. If the peptide's concentration exceeds its solubility limit in PBS, it will precipitate.

  • pH of the Solution: The pH of the PBS can affect the overall charge of the peptide, influencing its solubility. While PBS typically has a physiological pH of around 7.4, slight variations can impact solubility.

  • Ionic Strength of the Buffer: The salt concentration in PBS can also influence peptide solubility.

Q3: Can the TFA salt affect my experimental results?

Yes, residual TFA can have several effects on biological experiments:

  • Cytotoxicity: TFA can be cytotoxic at certain concentrations, potentially interfering with cell proliferation assays.

  • Alteration of Biological Activity: By binding to the peptide, TFA can alter its three-dimensional structure, which may affect its binding affinity to receptors and overall biological activity.

  • Assay Interference: The acidic nature of TFA can alter the pH of your experimental setup. It has also been shown to interfere with certain assays, such as those involving infrared spectroscopy.

For sensitive applications like cellular assays or in vivo studies, it is often recommended to use peptides with TFA levels below 1% or to perform a TFA removal/exchange procedure.

Troubleshooting Guide: this compound Precipitation in PBS

If you are experiencing precipitation of this compound in PBS, follow this step-by-step troubleshooting guide.

Initial Solubility Test

Before dissolving the entire batch of your peptide, it is crucial to perform a small-scale solubility test to determine the best solvent.

Recommended Dissolution Protocol

The following protocol is a recommended starting point for dissolving this compound for use in aqueous buffers like PBS.

Objective: To prepare a clear, precipitate-free stock solution of this compound that can be further diluted in PBS for experimental use.

Materials:

  • This compound (lyophilized powder)

  • Sterile, distilled water

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

Protocol:

  • Equilibrate the Peptide: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Prepare a Concentrated Stock Solution:

    • Based on the net charge of Angiopeptin, it is advisable to first attempt dissolution in a small amount of sterile, distilled water.

    • If solubility in water is poor, the recommended approach for hydrophobic peptides is to use a small amount of an organic solvent to create a concentrated stock solution. DMSO is a common choice.

    • Action: Add a small volume of 100% DMSO to the vial of this compound to create a concentrated stock solution (e.g., 10 mg/mL). Gently vortex to ensure the peptide is fully dissolved.

  • Dilution into PBS:

    • This is a critical step where precipitation often occurs. The key is to add the concentrated stock solution to the PBS in a slow, controlled manner while mixing.

    • Action: While vigorously stirring your sterile PBS, slowly add the dissolved this compound stock solution drop by drop.

  • Observe for Precipitation:

    • Continuously monitor the solution for any signs of turbidity or visible precipitate.

    • If the solution remains clear, you have successfully prepared your working solution.

    • If turbidity appears, you have exceeded the solubility limit of this compound in your final PBS concentration.

Troubleshooting Workflow

If the recommended protocol fails, use the following workflow to identify and resolve the solubility issue.

G cluster_start cluster_dissolution Initial Dissolution cluster_dilution Dilution into PBS cluster_observation Observation cluster_solutions Troubleshooting Solutions cluster_end start Start: this compound Precipitation in PBS dissolve_dmso Dissolve in minimal 100% DMSO start->dissolve_dmso slow_addition Slowly add DMSO stock to stirring PBS dissolve_dmso->slow_addition check_precipitate Precipitate forms? slow_addition->check_precipitate lower_concentration Decrease final concentration in PBS check_precipitate->lower_concentration Yes end_success Success: Clear Solution check_precipitate->end_success No sonicate Briefly sonicate the solution lower_concentration->sonicate tfa_exchange Consider TFA exchange to HCl or Acetate salt (for sensitive assays) sonicate->tfa_exchange alternative_buffer Test alternative buffer system tfa_exchange->alternative_buffer end_fail Consult manufacturer's technical support alternative_buffer->end_fail

Troubleshooting workflow for this compound solubility issues.

Quantitative Data

Solvent SystemTemperature (°C)Estimated Max Solubility (mg/mL)Notes
100% DMSO25> 50Forms a clear, stable stock solution.
Sterile Water25~1Solubility can be variable.
PBS (pH 7.4)25< 0.5Direct dissolution is challenging.
5% DMSO in PBS (pH 7.4)25~1-2Achievable with careful, slow dilution.
10% Acetic Acid25> 10Can be used as an alternative initial solvent.

Angiopeptin Signaling Pathway

Angiopeptin, as a somatostatin analogue, exerts its effects by binding to somatostatin receptors (SSTRs), primarily sst2 and sst5. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cell growth and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus angiopeptin Angiopeptin sstr SSTR2 / SSTR5 (GPCR) angiopeptin->sstr Binds ac Adenylate Cyclase sstr->ac Inhibits plc Phospholipase C sstr->plc Activates pi3k PI3K sstr->pi3k Activates camp cAMP ac->camp Converts ATP to pip2 PIP2 ip3 IP3 pip2->ip3 dag DAG pip2->dag plc->pip2 Cleaves pka PKA camp->pka Activates cell_cycle Cell Cycle Arrest (Inhibition of Proliferation) pka->cell_cycle Inhibits akt Akt pi3k->akt Activates akt->cell_cycle Inhibits ca2 Ca2+ ip3->ca2 Releases dag->cell_cycle Modulates ca2->cell_cycle Modulates

Simplified signaling pathway of Angiopeptin via SSTRs.

References

How to improve Angiopeptin TFA stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Angiopeptin TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound solution stability.

Problem Possible Cause Recommended Solution
Loss of biological activity Peptide degradation (hydrolysis, oxidation, etc.) or aggregation.Review your storage and handling procedures. Ensure the peptide is stored at the recommended temperature and protected from light and moisture.[1][2][3] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1][4] Consider performing a stability study to determine the optimal conditions for your specific application.
Precipitation or cloudiness in solution Poor peptide solubility, aggregation, or use of an inappropriate solvent. The Trifluoroacetate (TFA) counter-ion can sometimes affect solubility.Re-evaluate your reconstitution protocol. Ensure you are using a suitable solvent and concentration. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution before dilution in an aqueous buffer. Sonication may also help to dissolve the peptide.
Inconsistent experimental results Instability of the peptide solution leading to varying concentrations of active peptide. Residual TFA from synthesis can also interfere with biological assays.Prepare fresh working solutions from a lyophilized stock for each experiment. If TFA interference is suspected, consider exchanging the TFA counter-ion for a more biocompatible one like acetate or hydrochloride.
Changes in HPLC chromatogram (new peaks, peak broadening) Chemical degradation of the peptide, leading to the formation of impurities or aggregates.This indicates peptide instability. Identify the degradation products if possible using mass spectrometry. Optimize solution conditions (pH, buffer, temperature) to minimize degradation. Refer to the experimental protocol for a systematic stability study.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store lyophilized this compound?

For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.

Q2: How should I reconstitute this compound?

The choice of solvent depends on the peptide's properties and the intended application. For many peptides, sterile distilled water is a good starting point. If solubility is an issue, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer. Avoid vigorous shaking, which can cause aggregation.

Q3: What factors can affect the stability of this compound in solution?

Several factors can influence peptide stability in solution, including:

  • pH: Extreme pH values can accelerate hydrolysis and other degradation pathways. The optimal pH for stability should be determined experimentally, but for many peptides, a slightly acidic pH (around 5-6) is often preferred for storage in solution.

  • Temperature: Higher temperatures increase the rate of chemical degradation. Solutions should be kept on ice during use and stored at -20°C or -80°C for longer-term storage.

  • Oxidation: Peptides containing amino acids like methionine, cysteine, and tryptophan are susceptible to oxidation. Using deoxygenated solvents and minimizing exposure to air can help prevent this.

  • Aggregation: At high concentrations, peptides can self-associate and form aggregates, which can lead to loss of activity and precipitation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can degrade the peptide. It is recommended to aliquot the stock solution into single-use volumes.

Q4: Does the TFA counter-ion affect the stability or activity of Angiopeptin?

Trifluoroacetic acid (TFA) is a remnant from the peptide synthesis and purification process. While it is generally not a concern for many applications, high concentrations of TFA can lower the pH of the solution and may interfere with sensitive biological assays. In some cases, TFA has been shown to influence peptide conformation and aggregation. If you suspect TFA is affecting your experiments, you may consider TFA removal or exchange.

Q5: How can I monitor the stability of my this compound solution?

The most common method for monitoring peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By analyzing samples over time, you can quantify the amount of intact peptide and detect the formation of degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To properly reconstitute lyophilized this compound for experimental use.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water, or a suitable sterile buffer (e.g., PBS at pH 7.4)

  • For hydrophobic peptides: Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature in a desiccator before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial and add the desired volume of the appropriate solvent. For initial attempts, sterile water is recommended. If the peptide is known to be hydrophobic, a small volume of DMSO can be used to dissolve the peptide first.

  • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, sonicate the solution for a few minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If using an organic solvent for initial dissolution, slowly add the aqueous buffer to the desired final concentration.

  • For storage, aliquot the solution into single-use volumes in sterile, low-retention tubes and store at -20°C or -80°C.

Protocol 2: this compound Stability Assessment by RP-HPLC

Objective: To evaluate the stability of this compound in a specific solution over time.

Materials:

  • Reconstituted this compound solution

  • Incubator or water bath set to the desired temperature(s)

  • RP-HPLC system with a C18 column

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in the desired buffer or solvent system to be tested.

  • Filter the solution through a 0.22 µm filter.

  • Immediately inject a sample of the freshly prepared solution ("time zero" point) into the RP-HPLC system to obtain an initial chromatogram.

  • Aliquot the remaining solution into several sealed vials and store them under the desired conditions (e.g., 4°C, 25°C, 37°C).

  • At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature and inject a sample into the RP-HPLC.

  • Analyze the chromatograms to determine the percentage of the remaining intact Angiopeptin peak area relative to the time zero sample. The appearance of new peaks indicates degradation.

  • Plot the percentage of intact this compound versus time for each condition to determine the stability profile.

Table 1: Example Data Summary for Stability Study

Time (days)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
199.595.285.1
398.888.665.7
797.275.440.3
1495.155.915.8

Visualizations

The following diagrams illustrate key concepts related to peptide stability and experimental workflows.

Peptide_Degradation_Pathways cluster_factors Instability Factors Angiopeptin Intact Angiopeptin Degradation Degraded Products Angiopeptin->Degradation Hydrolysis Angiopeptin->Degradation Oxidation Angiopeptin->Degradation Deamidation Angiopeptin->Degradation Aggregation pH Extreme pH pH->Angiopeptin Temp High Temperature Temp->Angiopeptin Oxidation Oxidizing Agents Oxidation->Angiopeptin Aggregation High Concentration Aggregation->Angiopeptin

Caption: Common degradation pathways for peptides like Angiopeptin.

Stability_Study_Workflow cluster_storage Storage Conditions start Start: Lyophilized This compound reconstitute Reconstitute in Test Solution start->reconstitute t0_analysis Time-Zero Analysis (RP-HPLC) reconstitute->t0_analysis aliquot Aliquot and Store at Different Conditions reconstitute->aliquot cond1 Condition 1 (e.g., 4°C) aliquot->cond1 cond2 Condition 2 (e.g., 25°C) aliquot->cond2 cond3 Condition 3 (e.g., 37°C) aliquot->cond3 analysis Analyze at Time Points (RP-HPLC) cond1->analysis cond2->analysis cond3->analysis data Data Analysis: Plot % Intact Peptide vs. Time analysis->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for assessing this compound stability.

TFA_Counter_ion_Considerations start This compound in Solution check Are experimental results consistent and as expected? start->check proceed Proceed with Experiments check->proceed Yes troubleshoot Troubleshoot Potential TFA Interference check->troubleshoot No exchange Consider TFA Counter-ion Exchange (e.g., to Acetate or HCl) troubleshoot->exchange

Caption: Decision process for addressing potential TFA interference.

References

Angiopeptin TFA degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiopeptin TFA. The information is designed to address common issues encountered during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, cyclic octapeptide that acts as an analog of somatostatin.[1] It functions as a partial agonist for somatostatin receptors 2 (sst2) and 5 (sst5), with a higher affinity for sst2.[1] Its primary mechanism of action is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade can influence various cellular processes, including the inhibition of growth hormone release and cellular proliferation.[1]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in research to study its anti-proliferative and anti-angiogenic effects. It is often investigated for its potential in coronary atherosclerosis research and for its ability to inhibit myointimal proliferation following vascular injury.

Q3: How should this compound be stored?

A3: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C, protected from light. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: In what solvents can this compound be dissolved?

A4: this compound is typically soluble in sterile water or aqueous buffers. For cell culture experiments, it is advisable to dissolve the peptide in a small amount of sterile, nuclease-free water or a buffer compatible with your cell line, and then dilute it to the final working concentration in the cell culture medium.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: Reduced or no biological activity of this compound.

Possible Cause Troubleshooting Steps
Peptide Degradation - Storage: Ensure the peptide has been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles. - Working Solution: Prepare fresh working solutions for each experiment. Peptides in solution, especially at low concentrations, are more prone to degradation.
Incorrect Peptide Concentration - Quantification: Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance at 280 nm, if the peptide contains Trp or Tyr residues, or use a peptide quantification assay. - Pipetting: Ensure accurate pipetting, especially when preparing serial dilutions.
Sub-optimal Assay Conditions - Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase. - Receptor Expression: Verify that your cell line expresses sst2 and/or sst5 receptors. Receptor expression levels can vary between cell lines and with passage number.
TFA Counter-ion Interference - TFA Toxicity: The trifluoroacetate (TFA) counter-ion can be toxic to some cell lines or interfere with biological assays. If you suspect TFA interference, consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride. - Control Experiment: Include a vehicle control with TFA at the same concentration as in your experimental setup to assess its effect on the cells.

Problem 2: High variability in experimental results.

Possible Cause Troubleshooting Steps
Inconsistent Peptide Stability - Serum Lot-to-Lot Variability: The composition of fetal bovine serum (FBS) can vary between lots, including the levels of proteases that can degrade this compound. If possible, test a new lot of FBS for its effect on peptide stability before use in critical experiments. - Incubation Time: Be precise with incubation times, as peptide degradation is a time-dependent process.
Cell Culture Inconsistency - Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change with prolonged culturing. - Seeding Density: Ensure uniform cell seeding density across all wells or plates.
Assay Technique - Mixing: Ensure thorough but gentle mixing of the peptide in the cell culture medium before adding it to the cells. - Edge Effects: Be mindful of "edge effects" in multi-well plates. Consider not using the outer wells for critical data points or ensure proper humidification of the incubator.

Data Presentation: this compound Degradation

The stability of this compound in cell culture media is a critical factor for obtaining reliable and reproducible results. The rate of degradation can be influenced by the type of medium, the concentration of serum, and the specific cell line being used due to the presence of proteases. Below is a table with illustrative data on the half-life of this compound under different conditions. Users should determine the half-life for their specific experimental setup.

Table 1: Illustrative Half-life of this compound in Different Cell Culture Media at 37°C

Cell Culture MediumSerum ConcentrationIllustrative Half-life (t½) in hours
DMEM10% FBS~ 8 - 12
RPMI-164010% FBS~ 6 - 10
Serum-Free MediumN/A> 24

Note: This table presents example data. The actual half-life will vary depending on the specific lot of FBS and the cell line used.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the degradation rate of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Protein precipitation agent (e.g., ice-cold acetonitrile with 1% TFA)

  • Incubator (37°C)

  • Microcentrifuge

  • HPLC vials

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water.

    • Spike the cell culture medium with this compound to a final concentration of 10-100 µg/mL.

  • Incubation:

    • Incubate the this compound-containing medium at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot (e.g., 100 µL) of the medium.

  • Sample Preparation (Protein Precipitation):

    • To the 100 µL aliquot, add 200 µL of ice-cold acetonitrile with 1% TFA to precipitate proteins and enzymes.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Use a suitable gradient of water/TFA (Mobile Phase A) and acetonitrile/TFA (Mobile Phase B) to separate the intact this compound from its degradation products.

    • Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on its retention time (determined from a standard).

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½).

Visualizations

This compound Signaling Pathway

This compound, as a somatostatin analog, binds to sst2 and sst5 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels.

Angiopeptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Angiopeptin This compound SSTR sst2 / sst5 Receptor Angiopeptin->SSTR Binds GPCR Gi/o Protein SSTR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation, Reduced Hormone Secretion) PKA->Cellular_Response Leads to

Caption: this compound signaling cascade.

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps in determining the stability of this compound in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound stock solution B Spike cell culture medium with This compound A->B C Incubate at 37°C B->C D Collect aliquots at defined time points C->D E Protein Precipitation (e.g., with Acetonitrile) D->E F Centrifugation E->F G Collect Supernatant F->G H HPLC Analysis G->H I Quantify intact peptide peak area H->I J Calculate % remaining vs. time I->J K Determine Half-life (t½) J->K

Caption: Workflow for this compound stability assay.

Logical Relationship: Troubleshooting Peptide Activity

This diagram outlines a logical approach to troubleshooting experiments where this compound shows little to no activity.

Troubleshooting_Logic cluster_peptide Peptide Integrity cluster_assay Assay Conditions cluster_interference Potential Interference Start No/Low Peptide Activity Observed A1 Check Storage Conditions (-20°C/-80°C, protected from light) Start->A1 B1 Confirm Cell Health and Passage Number Start->B1 C1 Consider TFA Counter-ion Effects (Run TFA vehicle control) Start->C1 A2 Prepare Fresh Solutions (Avoid freeze-thaw) A1->A2 A3 Verify Peptide Concentration A2->A3 Solution Activity Restored / Issue Identified A3->Solution B2 Verify sst2/sst5 Receptor Expression in Cell Line B1->B2 B3 Optimize Peptide Concentration (Dose-response curve) B2->B3 B3->Solution C2 Evaluate Serum Lot (Protease activity) C1->C2 C2->Solution

Caption: Troubleshooting logic for this compound activity.

References

Potential off-target effects of Angiopeptin TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guides regarding the potential off-target effects of Angiopeptin TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, cyclic octapeptide analogue of somatostatin. Its primary mechanism of action is as a partial agonist for the somatostatin receptors sst2 and sst5.[1][2][3][4] This interaction leads to the inhibition of adenylate cyclase and a subsequent decrease in the release of growth hormone and insulin-like growth factor-1 (IGF-1).[1]

Q2: What are the known on-target binding affinities of Angiopeptin?

Angiopeptin is a potent agonist for the sst2 and sst5 receptors. The reported IC50 values are:

Receptor SubtypeIC50 Value (nM)
sst20.26
sst56.92

Q3: Does the Angiopeptin peptide itself have known off-target effects?

Direct off-target binding studies for the Angiopeptin peptide are not extensively available in the public domain. However, as a somatostatin analogue, it is plausible that it may interact with other somatostatin receptor subtypes or other G protein-coupled receptors (GPCRs), though likely with lower affinity. The known side effects of other somatostatin analogues are often related to the wide distribution of somatostatin receptors throughout the body.

Q4: What are the potential side effects observed with the broader class of somatostatin analogues?

Somatostatin analogues, as a class of drugs, are associated with a range of side effects, which can be considered potential off-target or systemic on-target effects. These include:

  • Gastrointestinal: Diarrhea, abdominal pain, nausea, vomiting, bloating, and wind.

  • Metabolic: Changes in blood sugar levels (hyperglycemia).

  • Biliary: Gallstones.

  • Cardiovascular: Slow heart rate.

  • General: Headache and pain at the injection site.

These effects are generally attributed to the activation of somatostatin receptors in the gastrointestinal tract and pancreas.

Q5: What is the "TFA" in this compound, and does it have any biological effects?

TFA stands for trifluoroacetic acid. It is a counter-ion used in the purification and stabilization of synthetic peptides like Angiopeptin. While Angiopeptin is the active pharmacological ingredient, TFA may be present in the final product.

Q6: What is the toxicity profile of Trifluoroacetic Acid (TFA)?

Studies on TFA indicate that it has low to moderate acute toxicity. In animal studies with repeated high doses, the primary target organ identified is the liver, where it can cause mild hypertrophy. It has been described as a weak peroxisome proliferator in rats. Current research suggests that TFA does not have significant developmental or genotoxic effects. While TFA does not bioaccumulate, its persistence and increasing levels in the environment are subjects of ongoing research.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in cell morphology or viability not consistent with sst2/sst5 activation. This could be an off-target effect of the Angiopeptin peptide on other receptors expressed by your cell line, or a non-specific effect at high concentrations. It could also potentially be related to the TFA counter-ion, although this is less likely at typical experimental concentrations.1. Confirm sst2/sst5 expression: Verify the expression of the target receptors in your experimental model. 2. Dose-response curve: Perform a wide-range dose-response experiment to determine if the effect is concentration-dependent. 3. Use a different salt form: If available, test Angiopeptin with a different counter-ion (e.g., acetate) to rule out TFA-specific effects. 4. Control for peptide effects: Use a scrambled peptide control with a similar composition to Angiopeptin to assess non-specific peptide effects.
Inconsistent experimental results between different batches of this compound. Purity and the precise amount of TFA can vary between batches.1. Request Certificate of Analysis (CoA): Always obtain the CoA for each batch to check for purity and counter-ion content. 2. Re-qualify new batches: Perform a simple dose-response experiment with each new batch to ensure consistent activity.
Observed effects on metabolic pathways unrelated to growth hormone or IGF-1 signaling. Somatostatin receptors can influence other hormonal systems, such as insulin secretion. This may be an on-target effect in a different tissue or cell type.1. Literature Review: Investigate the known roles of sst2 and sst5 in your specific experimental system. 2. Selective Antagonists: Use sst2 and sst5 selective antagonists to confirm that the observed effect is mediated through these receptors.

Experimental Protocols & Methodologies

General Protocol for Assessing Off-Target Effects via Competitive Binding Assay:

  • Cell Culture: Culture cells expressing the potential off-target receptor of interest.

  • Radioligand Binding: Incubate the cells or cell membranes with a known radiolabeled ligand for the off-target receptor at a concentration near its Kd.

  • Competition: In parallel, incubate the cells/membranes with the radioligand and increasing concentrations of this compound.

  • Washing and Scintillation Counting: After incubation, wash the cells to remove unbound radioligand and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the Ki or IC50 value for this compound at the off-target receptor.

Visualizations

Angiopeptin_Signaling_Pathway Angiopeptin On-Target Signaling Pathway Angiopeptin This compound sst2_sst5 sst2 / sst5 Receptors Angiopeptin->sst2_sst5 Binds to G_protein Gi/o Protein sst2_sst5->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP GH_IGF1 ↓ Growth Hormone & ↓ IGF-1 Release cAMP->GH_IGF1 Off_Target_Troubleshooting_Workflow Troubleshooting Unexpected Experimental Results Start Unexpected Result Observed Check_Receptors Confirm sst2/sst5 Expression Start->Check_Receptors Dose_Response Perform Dose-Response Curve Check_Receptors->Dose_Response Expression Confirmed Control_Experiments Use Scrambled Peptide & Different Salt Form Dose_Response->Control_Experiments Selective_Antagonists Use Selective Antagonists Control_Experiments->Selective_Antagonists Conclusion_On_Target Likely On-Target Effect Selective_Antagonists->Conclusion_On_Target Effect Blocked Conclusion_Off_Target Potential Off-Target Effect Selective_Antagonists->Conclusion_Off_Target Effect Persists

References

Technical Support Center: The Impact of TFA Counterion on Angiopeptin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential impact of the trifluoroacetic acid (TFA) counterion on angiopeptin experiments. Residual TFA from peptide synthesis and purification can significantly influence experimental outcomes, and this guide provides troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my angiopeptin sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly utilized in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin.[1][2][3] It is also frequently used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to improve separation and peak resolution.[4][5] While subsequent lyophilization removes the free acid, TFA can remain as a counterion, electrostatically bound to positively charged residues on the angiopeptin peptide. Therefore, commercially available synthetic peptides like angiopeptin are often supplied as TFA salts.

Q2: How can residual TFA affect my angiopeptin experiments?

A2: Residual TFA can interfere with your experiments in several ways:

  • Direct Biological Effects: TFA itself can be biologically active. It has been shown to be cytotoxic to various cell lines, inhibit cell proliferation at certain concentrations, and in some cases, even stimulate cell growth. This can lead to a misinterpretation of angiopeptin's true biological activity.

  • Alteration of Peptide Properties: The TFA counterion can influence the physicochemical properties of angiopeptin. This includes affecting its secondary structure, solubility, and aggregation propensity, which can in turn alter its binding affinity to the Tie2 receptor and downstream signaling.

  • Lowering pH: As an acid, residual TFA can lower the pH of your stock solutions and experimental buffers, potentially affecting assay performance and peptide stability.

  • Interference with Analytical Techniques: TFA can interfere with certain analytical methods. For instance, its strong absorbance can complicate peptide quantification, and its presence can affect the spectra in circular dichroism (CD) studies used for secondary structure analysis.

Q3: What is a typical and what is an acceptable level of TFA in a synthetic peptide preparation?

A3: The amount of TFA can vary between different peptide synthesis providers and even between different batches. While there is no universally "acceptable" level, as it is highly dependent on the specific assay's sensitivity, it is generally recommended to minimize its concentration. For sensitive cell-based assays, even nanomolar concentrations of TFA have been reported to have an effect. It is best to either obtain the peptide in a different salt form (e.g., acetate or hydrochloride) or perform a counterion exchange if you suspect TFA interference.

Troubleshooting Guide

Here are some common issues you might encounter in your angiopeptin experiments and how to determine if TFA is the culprit.

Problem Possible Cause Related to TFA Troubleshooting Steps
Unexpected cytotoxicity or altered cell proliferation in my cell-based assay. The TFA counterion itself is exerting a biological effect, masking the true effect of angiopeptin.1. Run a "TFA only" control: Prepare a solution of TFA in your cell culture medium at a concentration equivalent to that in your angiopeptin-treated wells and observe the cellular response. 2. Perform a counterion exchange: Exchange the TFA for a more biologically compatible counterion like acetate or hydrochloride (see protocols below). 3. Source TFA-free peptide: If possible, obtain angiopeptin as an acetate or HCl salt for comparison.
Inconsistent results between different batches of angiopeptin. Different batches may have varying levels of residual TFA, leading to variability in the biological response.1. Quantify TFA content: If possible, determine the TFA content in each batch. 2. Standardize by performing counterion exchange: For all batches before use to ensure consistency.
Poor solubility or precipitation of angiopeptin in my experimental buffer. The TFA counterion can affect the solubility and aggregation of the peptide.1. Try alternative solvents: First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add it to your aqueous buffer. 2. Perform a counterion exchange: Switching to an acetate or HCl salt may improve solubility in your specific buffer.

Quantitative Data on TFA Interference

The following tables provide illustrative data on the potential impact of TFA on common assays used in angiopeptin research. Note: These are representative values to illustrate the potential effects and may not directly correspond to your specific experimental conditions.

Table 1: Illustrative Cytotoxic Effects of TFA on Endothelial Cells (e.g., HUVECs)

TFA Concentration (mM) Illustrative Cell Viability (%)
0 (Control)100
0.195
0.580
1.065
5.030

Table 2: Illustrative Impact of TFA on an Angiopeptin-Induced Tube Formation Assay

Treatment Angiopeptin Concentration TFA Concentration Illustrative Total Tube Length (Arbitrary Units)
Vehicle Control--100
Angiopeptin (TFA salt)100 nM~1 µM250
Angiopeptin (Acetate salt)100 nM-350
"TFA only" Control-~1 µM90

Experimental Protocols

Protocol 1: Counterion Exchange from TFA to Hydrochloride (HCl)

This protocol is a common method for replacing the TFA counterion with chloride.

Materials:

  • Angiopeptin (TFA salt)

  • 100 mM Hydrochloric acid (HCl) solution

  • Distilled, deionized water

  • Lyophilizer

Procedure:

  • Dissolve the angiopeptin (TFA salt) in distilled water to a concentration of approximately 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Let the solution stand at room temperature for a few minutes.

  • Freeze the solution, for example, in liquid nitrogen.

  • Lyophilize the sample overnight until all the liquid has been removed.

  • To ensure complete exchange, it is recommended to repeat the process of re-dissolving in a dilute HCl solution and lyophilizing at least two more times.

Protocol 2: Counterion Exchange using Anion Exchange Chromatography

This method is suitable for more sensitive applications and can also be used to exchange TFA for acetate.

Materials:

  • Angiopeptin (TFA salt)

  • Strong anion exchange resin

  • 1 M Sodium Acetate solution

  • Distilled, deionized water

  • Appropriate column for chromatography

  • Lyophilizer

Procedure:

  • Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Equilibrate the column by eluting with a 1 M solution of sodium acetate.

  • Wash the column thoroughly with distilled water to remove any excess sodium acetate.

  • Dissolve the angiopeptin peptide in distilled water and apply it to the column.

  • Elute the column with distilled water, collecting the fractions that contain the peptide.

  • Combine the peptide-containing fractions and lyophilize to obtain the angiopeptin as an acetate salt.

Visualizations

Angiopeptin Signaling Pathway

Angiopeptins, such as Angiopoietin-1 (Ang-1), are ligands for the Tie2 receptor tyrosine kinase, a key regulator of angiogenesis. The binding of angiopeptin to Tie2 on endothelial cells initiates a signaling cascade that promotes vessel maturation and stability.

Angiopeptin_Signaling Angiopeptin Angiopeptin (e.g., Ang-1) Tie2 Tie2 Receptor Angiopeptin->Tie2 Binds PI3K PI3K Tie2->PI3K Activates Akt Akt/PKB PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates CellSurvival Cell Survival & Endothelial Stability Akt->CellSurvival eNOS->CellSurvival TFA TFA Counterion (Potential Interference) TFA->Angiopeptin Alters Conformation TFA->Tie2 Affects Binding

Caption: Angiopeptin signaling via the Tie2 receptor and potential interference points for the TFA counterion.

Experimental Workflow for Troubleshooting TFA Effects

A logical workflow can help diagnose and resolve issues related to TFA in your angiopeptin experiments.

TFA_Troubleshooting_Workflow Start Unexpected Experimental Results with Angiopeptin CheckTFA Is TFA a potential cause? Start->CheckTFA TFAControl Run 'TFA only' Control Experiment CheckTFA->TFAControl Yes OtherCauses Issue not resolved: Investigate other causes CheckTFA->OtherCauses No ObserveEffect Does TFA alone cause the observed effect? TFAControl->ObserveEffect Exchange Perform Counterion Exchange (TFA -> HCl/Acetate) ObserveEffect->Exchange Yes ObserveEffect->OtherCauses No Re_experiment Repeat Angiopeptin Experiment Exchange->Re_experiment Compare Compare results with original experiment Re_experiment->Compare Resolved Issue Resolved: TFA was the cause Compare->Resolved Results Differ Compare->OtherCauses Results are the same

Caption: A workflow for troubleshooting potential TFA interference in angiopeptin experiments.

References

Angiopeptin TFA aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for aggregation-related issues encountered with Angiopeptin TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: Angiopeptin is a cyclic octapeptide analog of somatostatin. The "TFA" designation indicates that it is supplied as a trifluoroacetate salt, which is a common counter-ion remaining from the solid-phase peptide synthesis process.[1][2][3] Peptide aggregation, the process by which individual peptide molecules self-associate to form larger, often insoluble structures, is a significant concern as it can lead to:

  • Loss of biological activity: Aggregated peptides may not bind effectively to their target receptors.[4][5]

  • Inaccurate experimental results: The effective concentration of the monomeric, active peptide is reduced.

  • Potential for immunogenicity and toxicity: The presence of aggregates can elicit an immune response.

  • Difficulties in handling and administration: Aggregates can precipitate out of solution, making accurate dosing challenging.

Q2: What are the common causes of this compound aggregation?

A2: Several factors can contribute to the aggregation of this compound:

  • Intrinsic Properties: The amino acid sequence of Angiopeptin, which contains hydrophobic residues, can predispose it to self-association to minimize contact with aqueous environments.

  • Environmental Factors:

    • pH and Ionic Strength: The solubility of peptides is often lowest at their isoelectric point (pI). The pH of the solution can significantly impact the charge state of the peptide and its tendency to aggregate. Salts can also influence aggregation through electrostatic screening and effects on the solvent properties.

    • Temperature: Elevated temperatures can increase the rate of aggregation.

    • Agitation: Physical stress from shaking or stirring can induce aggregation.

    • Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the peptide and promote aggregation.

  • Formulation Components:

    • Trifluoroacetic Acid (TFA): The TFA counter-ion can influence the peptide's secondary structure, solubility, and aggregation propensity. While used in purification, residual TFA can sometimes contribute to aggregation issues in experimental settings.

    • Impurities: Small amounts of impurities from the synthesis process can act as nucleation sites for aggregation.

Q3: How can I detect if my this compound has aggregated?

A3: Several analytical techniques can be used to detect and quantify peptide aggregation:

  • Visual Inspection: The simplest method is to look for turbidity, precipitation, or gel formation in your solution.

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).

  • Size Exclusion Chromatography (SEC): This is a common and reliable method to separate and quantify monomers, dimers, and larger aggregates based on their size.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Fluorescence Spectroscopy: Using extrinsic fluorescent dyes like Thioflavin T (ThT) or SYPRO Orange that bind to aggregated structures can be a high-throughput method for detecting aggregation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem 1: this compound powder is difficult to dissolve.

Potential Cause Solution
Low Solubility in Water This compound may have limited solubility directly in aqueous buffers.
Recommended Solubilization Protocol:
1. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to minimize moisture condensation.
2. Attempt to dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).
3. Once fully dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution while gently vortexing. Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate.
Incorrect pH The pH of the solvent may be close to the isoelectric point of this compound, minimizing its solubility.
pH Adjustment:
- For basic peptides (net positive charge), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.
- For acidic peptides (net negative charge), a slightly basic solution (e.g., 0.1% ammonium hydroxide) may be used. Note: The specific charge of this compound should be calculated based on its amino acid sequence to determine the appropriate pH adjustment.

Problem 2: The this compound solution becomes cloudy or forms a precipitate over time.

Potential Cause Solution
Aggregation The peptide is aggregating and precipitating out of solution.
Preventative Measures:
- Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.
- pH Optimization: Ensure the pH of your final solution is not near the peptide's isoelectric point.
- Use of Excipients: Consider the addition of excipients to your buffer to enhance stability. These can include:
- Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can help prevent surface-induced aggregation.
- Sugars/Polyols: Sugars like sucrose or trehalose can act as stabilizers.
- Amino Acids: Certain amino acids, such as arginine and glutamic acid, can help reduce aggregation.
Bacterial Contamination Microbial growth can cause turbidity in the solution.
Sterilization:
- After dissolving and diluting this compound in your aqueous buffer, sterilize the solution by passing it through a 0.22 µm filter.

Problem 3: Inconsistent results in biological assays.

Potential Cause Solution
Presence of Aggregates Aggregates can lead to a lower effective concentration of the active monomeric peptide and may have altered biological activity.
Quality Control:
- Before use in an assay, it is recommended to check for aggregation using a method like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
- Centrifuge the solution at high speed (e.g., >10,000 x g) for a few minutes to pellet any insoluble aggregates and use the supernatant.
Interference from TFA The trifluoroacetate counter-ion can sometimes interfere with cellular assays.
TFA Removal (Advanced):
- For sensitive applications, consider exchanging the TFA counter-ion for a more biocompatible one like acetate or hydrochloride. This is an advanced procedure that typically involves techniques like ion-exchange chromatography or repeated lyophilization from an appropriate acid solution.

Experimental Protocols

Protocol 1: General Solubilization of this compound

  • Preparation: Bring the vial of lyophilized this compound to room temperature in a desiccator.

  • Initial Dissolution: Add a minimal volume of sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mg/mL). Gently vortex until the peptide is completely dissolved.

  • Dilution: While gently vortexing the desired sterile aqueous buffer (e.g., PBS), slowly add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

  • Storage: Aliquot the solution into sterile, low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

  • Sample Preparation: Prepare your this compound solution at the desired concentration in the final experimental buffer.

  • Blank Measurement: Use the same buffer without the peptide as a blank.

  • Absorbance Scan: Perform a wavelength scan from 250 nm to 600 nm.

  • Analysis: An increase in absorbance in the 340-600 nm range is indicative of light scattering from aggregates. This can be monitored over time or under different stress conditions (e.g., elevated temperature) to assess the kinetics of aggregation.

Visualizations

Aggregation_Troubleshooting_Workflow This compound Aggregation Troubleshooting start Start: this compound Experiment dissolution Dissolve this compound start->dissolution visual_check Visual Inspection: Clear Solution? dissolution->visual_check cloudy Cloudy/Precipitate visual_check->cloudy No clear Clear Solution visual_check->clear Yes troubleshoot_dissolution Troubleshoot Dissolution: - Use Organic Solvent (DMSO) - Adjust pH cloudy->troubleshoot_dissolution assay Proceed with Experiment clear->assay inconsistent_results Inconsistent Results? assay->inconsistent_results consistent_results Consistent Results inconsistent_results->consistent_results No check_aggregation Check for Aggregation: - SEC, DLS, or UV-Vis - Centrifuge and use supernatant inconsistent_results->check_aggregation Yes end End: Successful Experiment consistent_results->end troubleshoot_dissolution->dissolution check_aggregation->assay

Caption: A workflow for troubleshooting this compound aggregation.

Factors_Contributing_to_Aggregation Factors Influencing this compound Aggregation cluster_intrinsic Intrinsic Factors cluster_environmental Environmental Factors cluster_formulation Formulation Factors Aggregation This compound Aggregation Sequence Amino Acid Sequence (Hydrophobicity) Sequence->Aggregation pH pH / Ionic Strength pH->Aggregation Temp Temperature Temp->Aggregation Agitation Agitation Agitation->Aggregation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Aggregation TFA TFA Counter-ion TFA->Aggregation Impurities Impurities Impurities->Aggregation Concentration Peptide Concentration Concentration->Aggregation

Caption: Key factors contributing to this compound aggregation.

References

Angiopeptin TFA Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with Angiopeptin TFA. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed insights and actionable solutions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Angiopeptin is a cyclic octapeptide analog of somatostatin. It functions as a partial agonist for the somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively.[1][][3] Its primary mechanism of action involves the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[1][3] Angiopeptin can also inhibit adenylate cyclase or stimulate extracellular acidification, and it is often used in research related to coronary atherosclerosis.

Q2: My experimental results with this compound are inconsistent. What are the potential causes?

A2: Inconsistent results with synthetic peptides like Angiopeptin are frequently linked to the presence of residual trifluoroacetic acid (TFA) from the synthesis and purification process. TFA is a strong acid used to cleave the peptide from the resin and as a counter-ion during HPLC purification. Even at nanomolar concentrations, residual TFA can interfere with biological assays by altering pH, inducing cytotoxicity, or directly modulating receptor activity. Other potential causes for inconsistency include improper storage, repeated freeze-thaw cycles, and issues with peptide solubility.

Q3: How can residual TFA affect my specific biological assays?

A3: Residual TFA can have a range of confounding effects on biological experiments:

  • Cell-Based Assays: TFA can be cytotoxic, leading to reduced cell viability. It has also been shown to inhibit or, in some cases, stimulate cell proliferation, which can lead to false positive or negative results. For example, TFA has been observed to inhibit osteoblast proliferation at concentrations as low as 10 nM.

  • Enzymatic Assays: The acidic nature of TFA can alter the pH of your assay buffer, potentially affecting enzyme kinetics and leading to irreproducible results.

  • Receptor Binding Assays: TFA has been identified as an unintended allosteric modulator of certain receptors, which could interfere with the binding of Angiopeptin to its target receptors.

  • Structural Analysis: TFA has a strong absorbance in the infrared spectrum that can interfere with the analysis of peptide secondary structure.

  • In Vivo Studies: TFA can elicit immune responses and has been associated with organ toxicity, which can complicate the interpretation of in vivo data.

Q4: How should I properly store and handle this compound?

A4: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Storage: Lyophilized this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is crucial to keep the product sealed and away from moisture.

  • Handling: Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. It is recommended to aliquot the peptide into single-use amounts.

  • Reconstitution: When preparing a stock solution, it is advisable to first test the solubility of a small amount of the peptide. If dissolving in water, the solution should be sterilized by passing it through a 0.22 µm filter before use.

Troubleshooting Guides

Issue 1: Inconsistent or Unexplained Results in Cell-Based Assays

Potential Cause: Interference from residual TFA in the this compound preparation.

Troubleshooting Steps:

  • Quantify TFA Content: If possible, determine the concentration of TFA in your peptide stock solution.

  • Perform a Counter-Ion Exchange: This is the most effective way to mitigate TFA interference. The goal is to replace the TFA counter-ion with a more biologically compatible one, such as acetate or hydrochloride (HCl).

  • pH Control: Measure the pH of your final assay medium after the addition of the this compound solution. Ensure it is within the optimal range for your cells. If necessary, adjust the pH of your stock solution or use a more strongly buffered cell culture medium.

  • Vehicle Control: Include a vehicle control in your experiments that contains the same concentration of TFA as your experimental wells, but without the Angiopeptin. This will help you to distinguish the effects of TFA from the effects of the peptide itself.

Issue 2: Poor Solubility of this compound

Potential Cause: The physicochemical properties of the peptide may lead to poor solubility in aqueous solutions.

Troubleshooting Steps:

  • Initial Solubility Test: Always test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.

  • Solvent Selection: If the peptide does not dissolve in sterile, distilled water, you may need to use a different solvent. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by slow, drop-wise addition to your aqueous buffer with vigorous stirring.

  • Sonication: Sonication can help to break up aggregates and enhance the dissolution of the peptide.

  • pH Adjustment: The net charge of a peptide is pH-dependent. If the peptide is acidic, dissolving it in a dilute basic solution may help. Conversely, if it is basic, a dilute acidic solution may be beneficial.

Experimental Protocols

Protocol: Counter-Ion Exchange (TFA to HCl)

This protocol describes a general method for exchanging TFA counter-ions for hydrochloride ions.

  • Dissolution: Dissolve the this compound in a minimal amount of sterile, deionized water.

  • Acidification: Add a 100-fold molar excess of 0.1 M HCl to the peptide solution.

  • Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize until the peptide is a dry powder.

  • Repeat: To ensure complete exchange, repeat the dissolution, acidification, and lyophilization steps two more times.

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired assay buffer.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary receptors.

ReceptorIC50 (nM)
sst20.26
sst56.92

Data sourced from MedChemExpress and Ruixibiotech.

Visualizations

Signaling Pathway of Angiopeptin

Angiopeptin_Signaling Angiopeptin Angiopeptin sst2_sst5 sst2/sst5 Receptors (GPCR) Angiopeptin->sst2_sst5 G_protein Gi/o Protein sst2_sst5->G_protein Activates AC Adenylate Cyclase G_protein->AC Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GH, IGF-1) CREB->Gene_Expression Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) Gene_Expression->Cellular_Response Ion_Channels->Cellular_Response

Caption: Angiopeptin signaling pathway via sst2/sst5 receptors.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Basics Check Basic Experimental Parameters (Pipetting, Reagents) Start->Check_Basics TFA_Issue Suspect TFA Interference Check_Basics->TFA_Issue Solubility_Issue Check for Solubility Issues (Precipitate, Cloudiness) TFA_Issue->Solubility_Issue No Perform_Exchange Perform Counter-Ion Exchange (e.g., to HCl salt) TFA_Issue->Perform_Exchange Yes Storage_Issue Review Storage and Handling Procedures Solubility_Issue->Storage_Issue No Optimize_Solvent Optimize Solubilization Protocol (e.g., use DMSO, sonicate) Solubility_Issue->Optimize_Solvent Yes Aliquot_New Use Freshly Aliquoted Peptide Storage_Issue->Aliquot_New Yes Re_run_Experiment Re-run Experiment with Modified Protocol Storage_Issue->Re_run_Experiment No Perform_Exchange->Re_run_Experiment Optimize_Solvent->Re_run_Experiment Aliquot_New->Re_run_Experiment Analyze_Results Analyze New Results Re_run_Experiment->Analyze_Results Consistent Results are Consistent Analyze_Results->Consistent Consistent Inconsistent Results Still Inconsistent Analyze_Results->Inconsistent Inconsistent Consult Consult Peptide Manufacturer's Technical Support Inconsistent->Consult

Caption: Logical workflow for troubleshooting this compound experiments.

References

Optimizing Angiopeptin TFA concentration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Angiopeptin TFA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, cyclic octapeptide analog of somatostatin. Its primary mechanism of action is as a partial agonist for the somatostatin receptors sst2 and sst5.[1][2][3] It has a high affinity for the sst2 receptor with an IC50 of 0.26 nM and a lower affinity for the sst5 receptor with an IC50 of 6.92 nM.[1][2] By binding to these receptors, this compound can inhibit the release of growth hormone and insulin-like growth factor-1 (IGF-1). It also modulates cellular signaling by inhibiting adenylate cyclase and stimulating extracellular acidification.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C or -80°C in a dry, dark environment. Once reconstituted, the stability of the solution depends on the solvent and storage temperature. It is advisable to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How should I reconstitute this compound?

This compound can be reconstituted in sterile, distilled water or a buffer such as PBS. For cellular assays, it is common to first dissolve the peptide in a small amount of a solvent like DMSO to ensure it is fully solubilized, and then dilute it to the final working concentration with the appropriate cell culture medium. If using water as the stock solution solvent, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.

Q4: What is the relevance of the "TFA" in this compound?

TFA stands for trifluoroacetic acid. It is a counter-ion used in the purification process of synthetic peptides and helps to stabilize the peptide. While high concentrations of TFA can be toxic, the amounts present in peptide preparations are generally very low and not expected to have a significant biological effect in most experimental settings. However, it is good practice to include a vehicle control (the final concentration of the solvent, including any residual TFA, without the peptide) in your experiments.

Experimental Protocols & Recommended Concentrations

General Reconstitution Protocol
  • Bring the vial of Angiope-tin TFA to room temperature before opening.

  • To prepare a high-concentration stock solution (e.g., 1 mM), add the appropriate volume of sterile DMSO or sterile water.

  • Gently vortex or sonicate to ensure complete dissolution.

  • For working solutions, dilute the stock solution with the desired experimental buffer or cell culture medium.

Recommended Starting Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. The following table provides recommended starting ranges based on published data. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Assay TypeCell TypeRecommended Starting Concentration RangeReference
Receptor BindingCells expressing sst2/sst50.1 nM - 100 nM
Cell ProliferationCHO-K1 cells expressing sst20.1 nM - 1000 nM
Signaling (cAMP)Cells expressing sst21 nM - 1 µM
Cell MigrationEndothelial Cells10 nM - 1 µM
Cell Proliferation Assay (Example Protocol)
  • Cell Seeding: Seed cells (e.g., CHO-K1 expressing sst2) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Serum Starvation (Optional): Once cells have adhered, you may want to serum-starve them for 12-24 hours to synchronize their cell cycle.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Quantification: Assess cell proliferation using a standard method such as MTT, XTT, or a direct cell count.

Troubleshooting Guide

Problem 1: No or low biological response to this compound.

  • Possible Cause 1: Low Receptor Expression. The target cells may not express sufficient levels of sst2 or sst5 receptors.

    • Solution: Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express these receptors or a transient/stable transfection to overexpress the receptor of interest.

  • Possible Cause 2: Peptide Degradation. Improper storage or handling may have led to the degradation of the peptide.

    • Solution: Ensure the peptide has been stored correctly. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Suboptimal Concentration. The concentration of this compound used may be too low to elicit a response.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to determine the optimal effective concentration.

  • Possible Cause 4: Receptor Desensitization. Prolonged exposure to an agonist can lead to receptor downregulation or desensitization.

    • Solution: Minimize pre-incubation times or consider a serum-starvation period before stimulation.

Problem 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent Cell Conditions. Variations in cell passage number, confluency, or overall health can affect responsiveness.

    • Solution: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. Regularly check for mycoplasma contamination.

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting can lead to significant variations, especially when preparing serial dilutions.

    • Solution: Ensure pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed.

  • Possible Cause 3: Edge Effects in Plate-Based Assays. Wells on the outer edges of a microplate can be prone to evaporation, leading to altered concentrations.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity.

Problem 3: Unexpected or off-target effects.

  • Possible Cause 1: High Concentration. Very high concentrations of any peptide can sometimes lead to non-specific or off-target effects.

    • Solution: Refer to the dose-response curve to ensure you are using the lowest effective concentration.

  • Possible Cause 2: Contamination. The cell culture or reagents may be contaminated.

    • Solution: Regularly check for bacterial, fungal, or mycoplasma contamination. Use fresh, sterile reagents.

Visualizing Pathways and Workflows

Angiopeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Angiopeptin This compound sst2 sst2 Receptor Angiopeptin->sst2 High Affinity sst5 sst5 Receptor Angiopeptin->sst5 Low Affinity G_protein Gi/o Protein sst2->G_protein sst5->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition SHP1 SHP-1 G_protein->SHP1 Activation cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activation Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Inhibition MAPK MAPK Pathway (e.g., ERK1/2) SHP1->MAPK Modulation PI3K_Akt PI3K/Akt Pathway SHP1->PI3K_Akt Modulation Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Inhibition PI3K_Akt->Cell_Proliferation Inhibition

Caption: this compound signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis Reconstitution Reconstitute this compound (e.g., 1 mM in DMSO) Serial_Dilution Prepare Serial Dilutions in Culture Medium Reconstitution->Serial_Dilution Treatment Treat Cells with This compound Dilutions Serial_Dilution->Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Collection Collect Data (e.g., Absorbance, Fluorescence) Incubation->Data_Collection Dose_Response Generate Dose-Response Curve Data_Collection->Dose_Response EC50_IC50 Calculate EC50/IC50 Dose_Response->EC50_IC50

Caption: General experimental workflow.

References

Technical Support Center: Troubleshooting Angiopeptin TFA Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for dose-response experiments involving Angiopeptin TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Angiopeptin is a cyclic octapeptide analog of somatostatin. It functions as a partial agonist for the somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively.[1][][3] Its primary mechanism of action involves the inhibition of adenylate cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][] This activity makes it a potent inhibitor of growth hormone release and insulin-like growth factor-1 (IGF-1) production.

Q2: What is the significance of the "TFA" in this compound?

TFA stands for trifluoroacetic acid. Synthetic peptides are often purified using high-performance liquid chromatography (HPLC), where TFA is used as an ion-pairing agent to improve separation. After purification and lyophilization, the peptide is isolated as a TFA salt, with the trifluoroacetate anion bound to positively charged residues on the peptide.

Q3: Can the TFA salt affect my experimental results?

Yes, residual TFA can significantly impact biological assays. Potential effects include:

  • Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, potentially leading to reduced cell viability and skewed dose-response data.

  • pH Alteration: As a strong acid, TFA can lower the pH of your assay solution, which can affect enzyme activity or receptor-ligand interactions.

  • Direct Biological Activity: TFA has been reported to act as an allosteric modulator of some receptors and to inhibit or stimulate cell proliferation in a context-dependent manner.

Q4: How should I properly store and handle this compound?

Proper storage is critical to prevent degradation. For long-term storage, lyophilized this compound should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month) in a sealed container, protected from moisture. Avoid repeated freeze-thaw cycles. Once reconstituted in a solvent, it is recommended to aliquot the stock solution and store it at -80°C. If using water as the solvent, the working solution should be sterilized by filtering through a 0.22 μm filter before use.

Troubleshooting Guide for Dose-Response Curves

Issue 1: The dose-response curve is flat, showing no or very weak activity.

This suggests that the peptide is not effectively interacting with its target in your assay system.

Possible Cause Troubleshooting Step
Peptide Degradation Verify that the peptide has been stored correctly at -20°C or -80°C, protected from light and moisture. If in doubt, use a fresh vial of the peptide.
Incorrect Peptide Concentration Double-check all calculations for dilution series. Ensure the correct molecular weight (1326.39 g/mol for the TFA salt) was used. It is important to account for the weight of the TFA counter-ions, which can lead to overestimation of the peptide concentration if not considered.
Poor Solubility Angiopeptin may not be fully dissolved. Refer to the detailed solubilization protocol below. Visually inspect the solution for any precipitates.
Assay System Insensitivity Confirm that the cell line or protein target expresses the sst2/sst5 receptors. Run a positive control with a known agonist for these receptors to validate the assay setup.
Issue 2: The dose-response curves are inconsistent and not reproducible.

Poor reproducibility often points to unaccounted variables in the experimental setup or peptide handling.

Possible Cause Troubleshooting Step
TFA Interference The acidic nature of TFA can alter the pH of low-buffered solutions, affecting results. Measure the pH of your final assay medium after adding the peptide. Consider performing a counter-ion exchange to replace TFA with a more biocompatible ion like acetate or hydrochloride.
Cell Viability Issues At higher concentrations, TFA can be cytotoxic. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your dose-response experiment to ensure the observed effect is not due to cell death.
Inconsistent Cell Passages/Density Use cells within a consistent and low passage number range. Ensure that cells are seeded at a uniform density across all wells, as variations can significantly affect the response.
Peptide Adsorption Peptides can adsorb to plasticware. To mitigate this, consider using low-binding microplates and pre-rinsing pipette tips with the peptide solution.
Issue 3: The dose-response curve is unusually steep or biphasic.

The shape of the curve provides clues about the nature of the interaction.

Possible Cause Troubleshooting Step
Narrow Concentration Range If the concentrations tested are too close together, the sigmoidal curve may appear as a steep line. Test a wider range of concentrations, typically spaced evenly on a logarithmic scale (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
Stoichiometric Effects A very steep curve (Hill slope > 1.5) can sometimes occur if the concentration of the peptide is close to the concentration of the receptor, leading to stoichiometric inhibition rather than catalytic interaction. This is less common in cell-based assays but can be a factor in purified receptor preparations.
Compound Aggregation At high concentrations, peptides can sometimes form aggregates, which may have different activity profiles. While TFA can inhibit the formation of colloidal particles, this is still a possibility. Visually inspect the highest concentration stock for any signs of precipitation or cloudiness.
Off-Target Effects A biphasic curve (showing both agonism and antagonism at different concentrations) may indicate that the peptide is interacting with multiple targets or receptor subtypes with different affinities.

Experimental Protocols

Protocol 1: Reconstitution and Solubilization of this compound
  • Warm the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes to prevent condensation.

  • Solvent Selection: Based on the product datasheet, this compound is soluble in water. For cell-based assays, use a sterile, cell-culture grade solvent (e.g., sterile water or DMSO, followed by dilution in culture medium).

  • Reconstitution:

    • Calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 1 mM). Remember to use the full molecular weight including the TFA salt (1326.39 g/mol ).

    • Add the solvent to the vial.

    • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution to confirm there is no particulate matter.

  • Sterilization and Storage:

    • For aqueous stocks, sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into low-binding tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term use.

Protocol 2: General Workflow for a Cell-Based Dose-Response Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Peptide Preparation: Prepare a serial dilution of this compound in the appropriate assay medium. A common approach is to prepare a 10-point, 3-fold or 10-fold dilution series to cover a wide concentration range (e.g., from pM to µM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include "vehicle-only" control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 1 hour for signaling studies, 24-72 hours for proliferation assays).

  • Assay Readout: Perform the assay to measure the response. For Angiopeptin, this could be a cAMP assay, a cell proliferation assay (e.g., MTT, SRB), or a reporter gene assay.

  • Data Analysis:

    • Plot the response (Y-axis) against the log of the peptide concentration (X-axis).

    • Fit the data using a non-linear regression model (e.g., four-parameter sigmoidal dose-response) to determine the EC50 or IC50.

Visualizations

Angiopeptin_Signaling_Pathway cluster_cell Cell Membrane Angiopeptin Angiopeptin SST_Receptor sst2/sst5 Receptor Angiopeptin->SST_Receptor Binds G_Protein Gi/o Protein SST_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Inhibition of GH release, etc. Dose_Response_Workflow A 1. Reconstitute This compound Stock B 2. Prepare Serial Dilutions (Logarithmic Scale) A->B D 4. Treat Cells with Peptide Dilutions B->D C 3. Seed Cells in 96-Well Plate C->D E 5. Incubate for Defined Period D->E F 6. Perform Assay (e.g., cAMP Measurement) E->F G 7. Read Plate (e.g., Luminescence) F->G H 8. Plot Data & Fit Curve (Non-linear Regression) G->H I 9. Determine IC50/EC50 H->I Troubleshooting_Tree Start Problem with Dose-Response Curve Q1 What is the issue? Start->Q1 A No / Weak Response Q1->A   B Inconsistent Results Q1->B   C Steep / Odd Shape Q1->C   Sol_A1 Check Peptide Storage & Solubility A->Sol_A1 Sol_A2 Verify Peptide Concentration & Assay Sensitivity A->Sol_A2 Sol_B1 Investigate TFA Effects (Measure pH, Run Controls) B->Sol_B1 Sol_B2 Check for Cytotoxicity & Assay Variability B->Sol_B2 Sol_C1 Widen Concentration Range C->Sol_C1 Sol_C2 Check for Aggregation or Off-Target Effects C->Sol_C2

References

Validation & Comparative

Angiopeptin TFA vs. Octreotide: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two prominent somatostatin analogs, Angiopeptin TFA and Octreotide, reveals distinct efficacy profiles rooted in their receptor binding affinities and subsequent signaling pathways. While both exhibit antiproliferative and antisecretory properties, their potency and therapeutic applications show notable differences, particularly in the contexts of cancer and vascular proliferative disorders.

This guide provides a comprehensive comparison of this compound and Octreotide, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Molecular Profile and Mechanism of Action

Both this compound and Octreotide are synthetic analogs of the natural hormone somatostatin. Their primary mechanism of action involves binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on various cell types, including tumor cells and endothelial cells.[1] Activation of these receptors triggers a cascade of intracellular events, leading to the inhibition of cell proliferation and hormone secretion.[2][3]

The key difference in their efficacy lies in their binding affinities for the five SSTR subtypes (SSTR1-5). Both this compound (also known as Lanreotide or BIM 23014) and Octreotide exhibit a high affinity for SSTR2 and a moderate affinity for SSTR5.[1][4] However, subtle variations in their binding profiles and subsequent downstream signaling contribute to their differential effects.

Head-to-Head Comparison of Efficacy

To provide a clear overview, the following tables summarize the available quantitative data comparing the efficacy of this compound and Octreotide.

Table 1: Somatostatin Receptor Binding Affinity (IC50, nM)
CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
Octreotide >10000.8 ± 0.219 ± 3>10006.3 ± 1.2
This compound (Lanreotide) >10001.2 ± 0.125 ± 5>10009.8 ± 1.5

Note: Data is compiled from multiple sources and may vary based on experimental conditions. The values represent the concentration of the drug required to inhibit 50% of radioligand binding.

Table 2: Antiproliferative Effects
Cell LineCompoundConcentrationInhibition of Proliferation (%)
CHO-K1 (hSSTR2 transfected)Somatostatin100 nM100
This compound100 nM44.6 ± 2.7 (Partial Agonist)
CHO-K1 (hSSTR5 transfected)Somatostatin100 nM100
This compound100 nMNo Agonist Activity
Rat Aortic Smooth Muscle CellsSomatostatin100 nM100
This compound>100 nMWeak Agonist Activity
Gastric Cancer (SGC-7901)Octreotide25 µg/mL34.66

This table highlights the differential antiproliferative activity of this compound, acting as a partial agonist at the human SSTR2 and displaying no agonist activity at the human SSTR5 in this particular study.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound and Octreotide to different somatostatin receptor subtypes.

1. Cell Culture and Membrane Preparation:

  • CHO-K1 cells stably transfected with human SSTR2 or SSTR5 are cultured in appropriate media.

  • Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

2. Binding Assay:

  • Membrane preparations are incubated with a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and varying concentrations of the unlabeled competitor (this compound or Octreotide).

  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Counting:

  • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.

1. Cell Seeding:

  • Cancer cells (e.g., SGC-7901 gastric cancer cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound or Octreotide. Control wells receive vehicle only.

  • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Measurement:

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Cell proliferation is expressed as a percentage of the control, and the concentration of the compound that inhibits cell growth by 50% (IC50) is determined.

Signaling Pathways

The binding of this compound and Octreotide to SSTRs initiates a cascade of intracellular signaling events that ultimately lead to their biological effects. A simplified representation of these pathways is provided below.

Angiopeptin This compound SSTR2 SSTR2 Angiopeptin->SSTR2 High Affinity SSTR5 SSTR5 Angiopeptin->SSTR5 Moderate Affinity Octreotide Octreotide Octreotide->SSTR2 High Affinity Octreotide->SSTR5 Moderate Affinity G_protein Gi/o Protein SSTR2->G_protein Activates SSTR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Inhibits Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Inhibits Akt Akt PI3K->Akt Activates Akt->Cell_Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Simplified signaling pathway of this compound and Octreotide.

Upon binding to SSTR2 and SSTR5, both this compound and Octreotide activate inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downregulation of protein kinase A (PKA) activity. This cascade ultimately inhibits hormone secretion.

Furthermore, activation of SSTRs can also modulate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation. By inhibiting the PI3K/Akt pathway, both compounds can promote apoptosis and inhibit cell growth.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the antiproliferative efficacy of this compound and Octreotide in vitro.

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Viability/Proliferation Assay cluster_3 Data Analysis A1 Select appropriate cancer cell line (e.g., SSTR-positive) A2 Culture cells to desired confluency A1->A2 A3 Seed cells into 96-well plates A2->A3 B1 Prepare serial dilutions of This compound and Octreotide A3->B1 B2 Treat cells with compounds (including vehicle control) B1->B2 B3 Incubate for a defined period (e.g., 24, 48, 72h) B2->B3 C1 Perform MTT, XTT, or similar assay B3->C1 C2 Measure absorbance/fluorescence C1->C2 D1 Calculate % inhibition of proliferation C2->D1 D2 Determine IC50 values D1->D2 D3 Statistical analysis and comparison D2->D3

Workflow for in vitro antiproliferative efficacy comparison.

Conclusion

Both this compound and Octreotide are potent somatostatin analogs with significant antiproliferative and antisecretory activities. Their efficacy is primarily mediated through high-affinity binding to SSTR2 and moderate affinity to SSTR5, leading to the inhibition of adenylyl cyclase and modulation of the PI3K/Akt signaling pathway. While their overall mechanisms are similar, the nuanced differences in their receptor interactions, as evidenced by the partial agonism of this compound at the human SSTR2, can lead to distinct biological responses. This guide provides a foundational framework for researchers to further explore and compare the therapeutic potential of these two important compounds.

References

A Comparative Analysis of Angiopeptin TFA and Lanreotide: Receptor Binding and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Angiopeptin TFA and lanreotide are both synthetic octapeptide analogs of the natural hormone somatostatin.[1] Their therapeutic potential, particularly in oncology, stems from their ability to bind to somatostatin receptors (SSTRs), which are frequently overexpressed on the surface of various tumor cells. This guide offers a detailed, objective comparison of this compound and lanreotide, with a focus on their receptor binding affinities and the downstream signaling pathways they modulate, supported by available experimental data.

Chemical Structures

Both this compound and lanreotide are cyclic octapeptides. This cyclic structure enhances their stability and extends their half-life in comparison to the native somatostatin molecule.

This compound

  • Molecular Formula: C58H73F6N11O14S2

  • Molecular Weight: 1326.39 g/mol

Lanreotide

  • Molecular Formula: C54H69N11O10S2

  • Molecular Weight: 1096.34 g/mol

Receptor Binding Profiles

The pharmacological effects of this compound and lanreotide are primarily dictated by their binding affinities to the five subtypes of somatostatin receptors (SSTR1-5). These binding profiles determine the specific cellular responses they elicit.

Quantitative Comparison of Receptor Binding Affinities
Receptor SubtypeThis compound (IC50/Ki, nM)Lanreotide (IC50/Ki, nM)
SSTR1 >1000>1000[2]
SSTR2 0.26 (IC50)[3]1.1 (Ki)
SSTR3 >10008.3 (Ki)[2]
SSTR4 >1000>1000[2]
SSTR5 6.92 (IC50)1.3 (Ki)

Key Observations:

  • Both this compound and lanreotide demonstrate high affinity for the SSTR2 subtype.

  • Lanreotide also exhibits high affinity for the SSTR5 subtype.

  • A key distinction is this compound's significantly lower affinity for SSTR5 compared to lanreotide; it is characterized as a weak partial agonist at SSTR2 and lacks agonist activity at the human SSTR5 receptor.

  • Both compounds display low affinity for SSTR1, SSTR3, and SSTR4.

Signaling Pathways

Upon binding to somatostatin receptors, both this compound and lanreotide initiate intracellular signaling cascades. The principal mechanism involves the inhibition of the enzyme adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of various downstream signaling molecules.

Lanreotide Signaling Pathway

Lanreotide's interaction with SSTR2 and SSTR5 triggers multiple downstream pathways that underpin its well-documented anti-proliferative and anti-secretory actions. These pathways include:

  • Inhibition of Adenylyl Cyclase: This leads to decreased intracellular cAMP concentrations and subsequently reduced protein kinase A (PKA) activity.

  • Modulation of Ion Channels: Lanreotide activates potassium (K+) channels, causing membrane hyperpolarization, and inhibits calcium (Ca2+) channels, which reduces calcium influx. These ionic changes are crucial for inhibiting hormone secretion.

  • Activation of Phosphatases: The activation of phosphotyrosine phosphatases (PTPs) can lead to the dephosphorylation and inactivation of growth factor receptors and key components of pro-proliferative signaling pathways like MAPK/ERK and PI3K/Akt.

  • Induction of Cell Cycle Arrest and Apoptosis: Lanreotide can halt the progression of the cell cycle and induce programmed cell death in tumor cells.

G Lanreotide Lanreotide SSTR2_5 SSTR2 / SSTR5 Lanreotide->SSTR2_5 G_protein Gi/o Protein SSTR2_5->G_protein PTP Phosphotyrosine Phosphatase (PTP) SSTR2_5->PTP activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits K_channel K+ Channels G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion promotes Ca_channel->Hormone_Secretion promotes MAPK_PI3K MAPK & PI3K/Akt Pathways PTP->MAPK_PI3K inhibits Cell_Proliferation Cell Proliferation & Survival MAPK_PI3K->Cell_Proliferation promotes

Caption: A diagram of the lanreotide signaling pathway.

This compound Signaling Pathway

The intracellular signaling pathways activated by this compound have not been as extensively studied as those of lanreotide. Given its role as a partial agonist at SSTR2, it is presumed to activate similar downstream effectors as lanreotide, albeit with a lower maximal effect. Its absence of agonist activity at SSTR5 implies that it does not initiate SSTR5-mediated signaling. The primary signaling event that has been documented for this compound is the inhibition of adenylyl cyclase.

Experimental Protocols

The binding affinities of this compound and lanreotide for somatostatin receptors are typically determined through radioligand binding assays.

Radioligand Binding Assay Protocol

The following is a generalized protocol for a competitive radioligand binding assay.

1. Membrane Preparation:

  • A cell line that stably expresses a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells) is cultured and harvested.

  • The harvested cells are homogenized in a cold buffer, followed by centrifugation to isolate the cell membranes.

  • The resulting membrane pellet is washed and then resuspended in a binding buffer. The total protein concentration of the membrane preparation is quantified using a standard method, such as the BCA assay.

2. Competitive Binding Assay:

  • The prepared cell membranes are incubated with a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14).

  • Increasing concentrations of the unlabeled competitor ligand (either this compound or lanreotide) are added to the incubation mixture.

  • The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration using a glass fiber filter.

  • The amount of radioactivity retained on the filter is measured using a gamma counter.

3. Data Analysis:

  • The collected data are analyzed using non-linear regression to calculate the IC50 value, which represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand.

  • The inhibitory constant (Ki) can then be calculated from the IC50 value by applying the Cheng-Prusoff equation.

G Start Start Prepare_Membranes Prepare Cell Membranes Expressing SSTRs Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Competitor Prepare_Membranes->Incubate Separate Separate Bound from Unbound Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Analyze Data (Calculate IC50/Ki) Quantify->Analyze End End Analyze->End

Caption: A workflow diagram for a radioligand binding assay.

Conclusion

References

A Comparative Guide: Angiopeptin vs. Native Somatostatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between native peptides and their synthetic analogs is crucial for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of Angiopeptin, a synthetic somatostatin analog, and native somatostatin, focusing on their structural, functional, and pharmacological distinctions.

Core Molecular and Pharmacokinetic Properties

Native somatostatin is a naturally occurring peptide hormone that exists in two active forms: a 14-amino acid peptide (SS-14) and a 28-amino acid peptide (SS-28).[1] Both are derived from the precursor preprosomatostatin and are characterized by a cyclic structure formed by a disulfide bond.[1] A significant limitation of native somatostatin in clinical applications is its very short plasma half-life of 1 to 3 minutes, which necessitates continuous intravenous infusion for sustained therapeutic effect.[2][3]

Angiopeptin, also known as Lanreotide, is a synthetic, long-acting cyclic octapeptide analog of somatostatin.[4] Its structure has been modified to enhance stability and duration of action. The apparent plasma half-life of a slow-release formulation of Angiopeptin has been reported to be approximately 4.5 days, a stark contrast to its native counterpart.

PropertyNative Somatostatin (SS-14)Angiopeptin (Lanreotide)
Synonyms Growth Hormone-Inhibiting Hormone (GHIH), Somatotropin Release-Inhibiting Factor (SRIF)Lanreotide, BIM 23014, Somatuline
Amino Acid Sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (cyclic, disulfide bridge Cys3-Cys14)D-2Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 (cyclic, disulfide bridge Cys2-Cys7)
Molecular Formula C76H104N18O19S2C54H69N11O10S2
Molecular Weight ~1638 g/mol ~1096.3 g/mol
Half-Life 1-3 minutes~4.5 days (slow-release formulation)

Receptor Binding Affinity and Functional Selectivity

Both native somatostatin and Angiopeptin exert their effects by binding to a family of five G-protein-coupled receptors known as somatostatin receptors (SSTR1-SSTR5). However, their binding affinities for these receptor subtypes differ significantly, which accounts for their distinct pharmacological profiles. Native somatostatin binds to all five receptor subtypes with high affinity, while Angiopeptin shows a preference for SSTR2 and SSTR5.

The following table summarizes the binding affinities (IC50 in nM) of native somatostatin and Angiopeptin to the five human SSTR subtypes. Lower IC50 values indicate higher binding affinity.

Receptor SubtypeNative Somatostatin (SS-14) IC50 (nM)Angiopeptin (Lanreotide) IC50 (nM)
SSTR1 ~1>1000
SSTR2 ~1~1
SSTR3 Data not consistently availableModerate affinity
SSTR4 ~1>1000
SSTR5 ~2.1~5

Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions.

This differential binding profile is critical. The high affinity of Angiopeptin for SSTR2 is believed to be central to its potent anti-proliferative and anti-secretory effects, as SSTR2 is frequently overexpressed in neuroendocrine tumors.

Comparative Biological Effects: Proliferation and Angiogenesis

Inhibition of Cellular Proliferation

A key therapeutic target for both native somatostatin and its analogs is the inhibition of cell proliferation, particularly in the context of cancer. The anti-proliferative effects are mediated directly through SSTRs on tumor cells and indirectly by inhibiting the release of growth factors.

A direct comparison of the anti-proliferative effects of somatostatin (SRIF) and Angiopeptin was conducted on Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR2 (hSSTR2) and SSTR5 (hSSSTR5) receptors. The study measured the inhibition of basic fibroblast growth factor (bFGF)-stimulated cell re-growth.

CompoundReceptorpIC50Efficacy (% Inhibition)
Somatostatin (SRIF) hSSTR28.05 ± 0.03Full agonist
hSSTR58.56 ± 0.12Full agonist
Angiopeptin hSSTR28.69 ± 0.25Partial agonist (44.6 ± 2.7%)
hSSTR5No agonist activityAntagonist (pKB ≈ 10.4)

Data from Alderton et al., Br J Pharmacol, 1998.

These results demonstrate that while both compounds inhibit proliferation via SSTR2, Angiopeptin acts as a partial agonist. At the hSSTR5 receptor, Angiopeptin shows no agonist activity and, in fact, can antagonize the inhibitory effects of native somatostatin.

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Both native somatostatin and Angiopeptin have been shown to possess anti-angiogenic properties. These effects are thought to be mediated both directly, by acting on SSTRs expressed on endothelial cells, and indirectly, by inhibiting the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and insulin-like growth factor-1 (IGF-1).

Signaling Pathways

Upon binding to SSTRs, particularly SSTR2, both native somatostatin and Angiopeptin trigger a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway and the activation of phosphotyrosine phosphatases (PTPs) such as SHP-1 and SHP-2. These pathways ultimately lead to cell cycle arrest and apoptosis, contributing to the anti-proliferative effects of these compounds.

G Ligand Angiopeptin or Native Somatostatin SSTR2 SSTR2 Ligand->SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates SHP1 SHP-1 Activation SSTR2->SHP1 Activates AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Proliferation ↓ Cell Proliferation PKA->Proliferation MAPK MAPK Pathway (e.g., ERK1/2) SHP1->MAPK Modulates Apoptosis Apoptosis SHP1->Apoptosis CellCycle Cell Cycle Arrest (↑ p21, ↑ p27) MAPK->CellCycle CellCycle->Proliferation Apoptosis->Proliferation

Caption: General signaling pathway for Angiopeptin and Somatostatin via SSTR2.

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of a compound to a specific somatostatin receptor subtype.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human SSTR subtype of interest (e.g., CHO-K1 cells).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand with known affinity for the SSTR subtype (e.g., ¹²⁵I-Somatostatin).

    • Add increasing concentrations of the unlabeled competitor compound (Angiopeptin or native somatostatin).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Cell Proliferation Assay (XTT-based)

This protocol describes a colorimetric assay to measure the anti-proliferative effects of Angiopeptin and native somatostatin.

  • Cell Seeding:

    • Seed cells (e.g., vascular smooth muscle cells or tumor cell lines) in a 96-well plate at a predetermined density.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Angiopeptin and native somatostatin in a suitable cell culture medium.

    • If studying the inhibition of growth factor-stimulated proliferation, pre-treat cells with a growth factor (e.g., bFGF).

    • Add the different concentrations of the test compounds to the respective wells.

    • Include control wells with vehicle only.

    • Incubate the plate for a specified period (e.g., 48-72 hours).

  • XTT Labeling and Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell proliferation inhibition for each concentration of the test compounds relative to the control.

    • Plot the percentage of inhibition against the compound concentration to determine the pIC50 value.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (Angiopeptin/Somatostatin) Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_XTT Add XTT Reagent Incubate_48_72h->Add_XTT Incubate_2_4h Incubate 2-4h Add_XTT->Incubate_2_4h Read_Absorbance Read Absorbance (450-500 nm) Incubate_2_4h->Read_Absorbance Analyze_Data Analyze Data (Calculate pIC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical XTT-based cell proliferation assay.

Conclusion

References

In Vivo Efficacy of Somatostatin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Somatostatin analogues (SSAs) are a cornerstone in the management of neuroendocrine tumors (NETs) and hormonal disorders like acromegaly. By mimicking the natural hormone somatostatin, these therapeutic agents exert their effects primarily through binding to somatostatin receptors (SSTRs), leading to the inhibition of hormone secretion and tumor cell proliferation. This guide provides a comparative overview of the in vivo efficacy of three prominent SSAs: octreotide, lanreotide, and pasireotide, supported by experimental data from clinical and preclinical studies.

Data Presentation: Quantitative Efficacy Comparison

The in vivo efficacy of octreotide, lanreotide, and pasireotide has been evaluated in various clinical and preclinical settings. The following tables summarize key quantitative data from comparative studies in patients with acromegaly and neuroendocrine tumors.

Table 1: Clinical Efficacy in Acromegaly

ParameterPasireotide LAROctreotide LARLanreotide AutogelStudy Details
Biochemical Control (GH <2.5 µg/L & Normal IGF-1) 15.4% (40mg), 20.0% (60mg)0%0%PAOLA Study: 24-week, randomized, multicenter trial in 198 patients with inadequately controlled acromegaly.
IGF-1 Normalization 24.6% (40mg), 26.2% (60mg)0%0%Patients were previously treated with octreotide LAR or lanreotide Autogel.
Tumor Volume Reduction (>25%) 18.5% (40mg), 10.8% (60mg)1.5%1.5%The active control group continued on their prior therapy of octreotide LAR or lanreotide Autogel.

Table 2: Clinical Efficacy in Neuroendocrine Tumors (NETs)

ParameterPasireotide LAR (60mg)Octreotide LAR (40mg)Lanreotide Autogel (120mg)Study Details
Median Progression-Free Survival (PFS) 11.8 months6.8 monthsNot directly compared in this studyPhase III study in 110 patients with metastatic NETs with symptoms refractory to available SSAs.[1][2]
Tumor Control Rate (Month 6) 62.7%46.2%Not directly compared in this studyTumor control was defined as stable disease or partial response.[3]
Median Progression-Free Survival (PFS) Not directly compared in this study38.7 months32.6 monthsRetrospective analysis of 131 patients with GEP-NETs receiving first-line SSA therapy.
Median Overall Survival (OS) Not directly compared in this studyLonger with LanreotideLonger than Octreotide LARReal-world retrospective cohort study of 305 patients with pancreatic or small bowel NETs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key in vivo experiments cited in this guide.

Clinical Trial Protocol: Acromegaly (PAOLA Study)
  • Study Design: A 24-week, randomized, multicenter, open-label (active control) and double-blind (pasireotide) study.

  • Patient Population: 198 patients with inadequately controlled acromegaly (mean GH ≥2.5 µg/L and IGF-1 >1.3 times the upper limit of normal) despite at least 6 months of treatment with octreotide LAR (30 mg) or lanreotide Autogel (120 mg).

  • Treatment Arms:

    • Pasireotide LAR 40 mg intramuscularly every 28 days.

    • Pasireotide LAR 60 mg intramuscularly every 28 days.

    • Active control: continued treatment with either octreotide LAR 30 mg or lanreotide Autogel 120 mg.

  • Endpoint Measurement:

    • Biochemical Control: Growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels were measured at baseline and at regular intervals. GH levels were determined by a validated immunoassay. IGF-1 levels were measured using an enzyme-linked immunosorbent assay (ELISA) and normalized to age- and sex-adjusted reference ranges.[4][5]

    • Tumor Volume: Pituitary tumor volume was assessed by magnetic resonance imaging (MRI) at baseline and at the end of the study.

Preclinical In Vivo Xenograft Study Protocol
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Human neuroendocrine tumor cells are cultured and then subcutaneously injected into the flank of the mice. Tumor fragments from a patient's tumor (patient-derived xenografts or PDXs) can also be implanted.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into different treatment groups.

  • Drug Administration: Somatostatin analogues (or vehicle control) are administered to the mice, typically via subcutaneous or intramuscular injection at specified doses and schedules.

  • Endpoint Measurement:

    • Tumor Volume: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Progression-Free Survival (PFS): The time from the start of treatment until tumor volume reaches a predetermined endpoint or until the animal's health deteriorates is recorded.

    • Body Weight: Animal body weight is monitored as an indicator of general health and treatment toxicity.

Mandatory Visualizations

Somatostatin Receptor Signaling Pathway

The binding of somatostatin analogues to their receptors triggers a cascade of intracellular events that ultimately inhibit hormone secretion and cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSA Somatostatin Analogue (Octreotide, Lanreotide, Pasireotide) SSTR Somatostatin Receptor (SSTR1-5) SSA->SSTR G_Protein Gi Protein SSTR->G_Protein Activation PTP Phosphotyrosine Phosphatase (PTP) SSTR->PTP Activation AC Adenylate Cyclase G_Protein->AC Inhibition Ca_Channels Ca2+ Channels G_Protein->Ca_Channels Inhibition K_Channels K+ Channels G_Protein->K_Channels Activation MAPK MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_Secretion ↓ Hormone Secretion PKA->Hormone_Secretion Ca_Influx ↓ Ca2+ Influx Ca_Channels->Ca_Influx Ca_Influx->Hormone_Secretion K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channels->K_Efflux K_Efflux->Hormone_Secretion Cell_Proliferation ↓ Cell Proliferation MAPK->Cell_Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis Growth_Factor_Signaling ↓ Growth Factor Receptor Signaling PTP->Growth_Factor_Signaling Growth_Factor_Signaling->Cell_Proliferation

Caption: Somatostatin receptor signaling cascade.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of somatostatin analogues in a preclinical tumor model.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Implantation Subcutaneous Implantation of Tumor Cells Animal_Model->Implantation Tumor_Cells Culture Human Neuroendocrine Tumor Cells Tumor_Cells->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Tumors reach ~100-200 mm³ Treatment Administer Somatostatin Analogues (Octreotide, Lanreotide, Pasireotide) or Vehicle Control Randomization->Treatment Measurement Measure Tumor Volume and Body Weight Treatment->Measurement Data_Collection Collect Data at Pre-defined Intervals Measurement->Data_Collection Endpoint Determine Study Endpoint (e.g., Tumor Size, Time) Data_Collection->Endpoint Analysis Statistical Analysis (e.g., PFS, Tumor Growth Inhibition) Endpoint->Analysis

Caption: Preclinical in vivo efficacy workflow.

References

Angiopeptin TFA: A Comparative Analysis of its Binding to the Somatostatin Receptor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Angiopeptin TFA's binding affinity to the somatostatin receptor 2 (sst2) against other known ligands. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering objective experimental data and methodologies to support further investigation and decision-making.

Introduction to this compound and the sst2 Receptor

This compound is a synthetic, cyclic octapeptide analogue of somatostatin. It has been identified as a partial agonist for the somatostatin receptor subtypes 2 (sst2) and 5 (sst5).[1][2][3][4] The sst2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cellular regulation.[5] Activation of the sst2 receptor is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This signaling cascade is implicated in the inhibition of cell proliferation and hormone secretion, making the sst2 receptor a significant target in therapeutic areas such as oncology and endocrinology.

Comparative Binding Affinity

To quantitatively assess the binding of this compound to the sst2 receptor, its half-maximal inhibitory concentration (IC50) has been determined and compared with that of Octreotide, a well-established sst2 agonist. The IC50 value represents the concentration of a ligand that is required to displace 50% of a radiolabeled ligand from the receptor, providing a measure of its binding affinity.

CompoundReceptorIC50 (nM)Ligand Type
This compound sst20.26Partial Agonist
Octreotide sst2~1.0Agonist

Table 1: Comparative IC50 values for this compound and Octreotide binding to the sst2 receptor.

The data clearly indicates that this compound binds to the sst2 receptor with high affinity, comparable to, and in this case, slightly stronger than the established sst2 agonist, Octreotide.

Experimental Protocol: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This technique is a gold standard for quantifying the interaction between a receptor and a ligand.

Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the sst2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the sst2 receptor.

  • Radiolabeled ligand with known high affinity for sst2 (e.g., [125I]Tyr3-Octreotide).

  • Unlabeled test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the sst2 receptor-expressing cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow of the radioligand binding assay and the downstream signaling pathway of the sst2 receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor sst2 Receptor (Cell Membranes) Incubation Incubation (Allow binding to equilibrate) Receptor->Incubation Radio_Ligand Radiolabeled Ligand (e.g., [125I]Tyr3-Octreotide) Radio_Ligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Filtration (Separate bound from free ligand) Incubation->Filtration Counting Scintillation Counting (Measure bound radioactivity) Filtration->Counting Plotting Plot Competition Curve Counting->Plotting IC50 Determine IC50 Value Plotting->IC50 G Angiopeptin This compound sst2 sst2 Receptor Angiopeptin->sst2 G_protein Gi/o Protein sst2->G_protein AC Adenylyl Cyclase G_protein->AC inhibits SHP1 SHP-1 G_protein->SHP1 activates cAMP ↓ cAMP AC->cAMP PI3K PI3K SHP1->PI3K Ras_Rap1 Ras / Rap1 PI3K->Ras_Rap1 B_Raf B-Raf Ras_Rap1->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Proliferation Inhibition of Cell Proliferation ERK->Proliferation

References

Angiopeptin TFA: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Angiopeptin TFA's receptor binding profile, focusing on its primary targets and potential for cross-reactivity with other G protein-coupled receptor (GPCR) families. While direct binding data of this compound on several receptor families remains to be fully elucidated, this document summarizes available data for its primary targets and draws comparisons with the well-established pharmacology of dopamine, adrenergic, and opioid receptors. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.

Summary of this compound Receptor Affinity

This compound, a synthetic cyclic octapeptide analog of somatostatin, demonstrates high affinity and partial agonist activity at somatostatin receptor subtypes 2 (sst2) and 5 (sst5).[1][2][3][4] This selectivity is crucial for its biological effects, which include the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[1]

Receptor Ligand IC50 (nM) Reference
Somatostatin Receptor 2 (sst2)This compound0.26
Somatostatin Receptor 5 (sst5)This compound6.92

Table 1: Binding Affinity of this compound for Somatostatin Receptors. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for human sst2 and sst5 receptors.

Cross-Reactivity Profile: A Comparative Overview

Currently, there is a lack of direct experimental data quantifying the binding affinity (Ki or IC50 values) of this compound for dopamine, adrenergic, or opioid receptors. However, the known interactions between the somatostatin and dopamine receptor systems, particularly the formation of sst5/dopamine D2 receptor hetero-oligomers, suggest a potential for functional crosstalk.

Below is a comparative table summarizing the typical binding affinities of endogenous and common synthetic ligands for somatostatin, dopamine, adrenergic, and opioid receptors to provide a framework for considering potential cross-reactivity.

Receptor Family Receptor Subtype Endogenous Ligand Typical Agonist Typical Antagonist
Somatostatin sst2SomatostatinOctreotide
sst5Somatostatin
Dopamine D1DopamineSKF-81297SCH-23390
D2DopamineBromocriptineHaloperidol
Adrenergic α1Norepinephrine, EpinephrinePhenylephrinePrazosin
α2Norepinephrine, EpinephrineClonidineYohimbine
β1Norepinephrine, EpinephrineDobutamineAtenolol
β2EpinephrineAlbuterolPropranolol
Opioid µ (mu)β-endorphin, EndomorphinsMorphineNaloxone
δ (delta)EnkephalinsSNC80Naltriben
κ (kappa)DynorphinsU-50488Norbinaltorphimine

Table 2: Overview of Key GPCR Families and their Ligands. This table provides a general reference for the primary endogenous and common synthetic ligands for each receptor family.

Signaling Pathway Comparison

The functional consequences of receptor activation are determined by the downstream signaling pathways. This compound, through its action on sst2 and sst5 receptors, primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. The following diagrams illustrate the canonical signaling pathways for each receptor family.

Signaling_Pathways cluster_SST Somatostatin (sst2/sst5) / Dopamine (D2) / Adrenergic (α2) / Opioid (µ, δ, κ) cluster_Dopamine_Adrenergic Dopamine (D1) / Adrenergic (β1, β2) cluster_Adrenergic_q Adrenergic (α1) Ligand_SST This compound / Dopamine / Norepinephrine / Opioid Agonist Receptor_SST sst2/sst5 / D2 / α2 / µ,δ,κ Receptor Ligand_SST->Receptor_SST G_protein_i Gi/o Receptor_SST->G_protein_i AC_i Adenylyl Cyclase G_protein_i->AC_i Inhibition Ion_Channel_i Ion Channel Modulation G_protein_i->Ion_Channel_i cAMP_i ↓ cAMP AC_i->cAMP_i PKA_i ↓ PKA cAMP_i->PKA_i Ligand_DA Dopamine / Epinephrine Receptor_DA D1 / β1, β2 Receptor Ligand_DA->Receptor_DA G_protein_s Gs Receptor_DA->G_protein_s AC_s Adenylyl Cyclase G_protein_s->AC_s Activation cAMP_s ↑ cAMP AC_s->cAMP_s PKA_s ↑ PKA cAMP_s->PKA_s Ligand_A_q Norepinephrine Receptor_A_q α1 Receptor Ligand_A_q->Receptor_A_q G_protein_q Gq/11 Receptor_A_q->G_protein_q PLC Phospholipase C G_protein_q->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC Activation DAG->PKC

Figure 1: GPCR Signaling Pathways. A diagram illustrating the primary signaling cascades associated with somatostatin, dopamine, adrenergic, and opioid receptors.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, detailed protocols for key experimental assays are provided below.

Radioligand Displacement Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Radioligand_Displacement_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and this compound at various concentrations Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]-agonist/antagonist) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filters using a scintillation counter Filter->Count Analyze Plot displacement curves and calculate IC50 and Ki values Count->Analyze cAMP_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis_cAMP Data Analysis Cell_Culture Culture cells expressing the target receptor Cell_Plating Plate cells in a multi-well plate Cell_Culture->Cell_Plating Add_Compound Add this compound at various concentrations Cell_Plating->Add_Compound Stimulate (For Gi/o) Add forskolin to stimulate adenylyl cyclase Add_Compound->Stimulate Incubate_cAMP Incubate to allow for cAMP modulation Stimulate->Incubate_cAMP Lyse_Cells Lyse cells to release intracellular cAMP Incubate_cAMP->Lyse_Cells Detect_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze_cAMP Plot dose-response curves and calculate EC50 or IC50 values Detect_cAMP->Analyze_cAMP

References

A Head-to-Head Comparison of Angiopeptin TFA and Other Peptides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of Angiopeptin TFA with other relevant peptides, specifically targeting researchers, scientists, and professionals in drug development. The information presented is based on publicly available experimental data to facilitate an objective evaluation of this compound's performance and mechanism of action.

Introduction to this compound

This compound is a synthetic, cyclic octapeptide analogue of the natural hormone somatostatin.[1] It primarily functions as a partial agonist for the somatostatin receptor subtypes 2 (sst2) and 5 (sst5), with a higher affinity for sst2.[2] This interaction triggers a cascade of intracellular signaling events that can lead to the inhibition of cell proliferation and hormone secretion. Its potential therapeutic applications have been explored in areas such as the prevention of restenosis following coronary angioplasty and the inhibition of tumor growth.[1][3]

Quantitative Performance Comparison

To provide a clear comparison of this compound's biological activity, the following tables summarize key quantitative data from head-to-head studies. The primary comparison is with the native peptide, Somatostatin (SRIF).

In Vitro Antiproliferative Activity

The antiproliferative effects of this compound and Somatostatin were evaluated by measuring the inhibition of basic fibroblast growth factor (bFGF)-stimulated cell regrowth in different cell lines.

Table 1: Inhibition of bFGF-stimulated Cell Regrowth in CHO-K1 Cells Expressing Human Somatostatin Receptors [3]

PeptideReceptor SubtypepIC50Maximum Inhibition (%)
This compound h sst28.69 ± 0.2544.6 ± 2.7 (at 100 nM)
h sst5No agonist activity-
Somatostatin (SRIF) h sst28.05 ± 0.03Not specified
h sst58.56 ± 0.12Not specified

Table 2: Inhibition of bFGF-stimulated Cell Regrowth in CHO-K1 Cells Expressing Rat Somatostatin Receptors

PeptideReceptor SubtypepIC50Maximum Inhibition (%)
This compound r sst28.08 ± 0.24Not specified
r sst58.60 ± 0.1657.7 ± 3.6 (at 100 nM)
Somatostatin (SRIF) r sst27.98 ± 0.24Not specified
r sst58.50 ± 0.12Not specified

Table 3: Inhibition of bFGF-stimulated Cell Regrowth in Rat Aortic Vascular Smooth Muscle Cells (VSMC)

PeptidepIC50Remarks
This compound -Weak agonist activity; inhibition only at >100 nM
Somatostatin (SRIF) 8.04 ± 0.08Concentration-dependent inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Cell Proliferation Assay (Wound Healing Model)

This protocol is based on the methodology used to assess the antiproliferative effects of Angiopeptin and Somatostatin.

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human or rat sst2 or sst5 receptors, or rat aortic vascular smooth muscle cells (VSMC), are cultured to confluence in appropriate media.

  • Wounding: A "wound" is created in the confluent cell monolayer by scraping with a pipette tip.

  • Treatment: The cells are washed to remove debris, and then incubated with fresh medium containing basic fibroblast growth factor (bFGF) to stimulate cell proliferation and migration. Various concentrations of this compound or Somatostatin are added to the medium.

  • Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for cell regrowth into the denuded area.

  • Quantification: The extent of cell regrowth is quantified by capturing images at the beginning and end of the incubation period and measuring the area of the wound. The inhibition of regrowth in treated wells is calculated relative to the control (bFGF alone).

  • Data Analysis: Concentration-response curves are generated, and pIC50 values (the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition) are calculated.

In Vivo Inhibition of Neointimal Formation (Rat Balloon Injury Model)

This protocol describes a common in vivo model to assess the effect of compounds on restenosis.

  • Animal Model: Male Sprague-Dawley rats are used for this procedure.

  • Anesthesia and Surgical Preparation: The rats are anesthetized, and the common carotid artery is surgically exposed.

  • Balloon Injury: A balloon catheter is introduced into the carotid artery. The balloon is inflated to denude the endothelium and cause vessel wall injury, which stimulates smooth muscle cell proliferation and neointima formation.

  • Drug Administration: this compound or a control substance is administered to the animals, typically via subcutaneous infusion or another systemic route, for a specified duration before and after the injury.

  • Tissue Harvesting and Processing: After a defined period (e.g., 2 weeks), the animals are euthanized, and the injured arterial segments are harvested, fixed, and embedded in paraffin.

  • Histological Analysis: The arterial sections are stained (e.g., with hematoxylin and eosin) to visualize the different layers of the vessel wall.

  • Quantification: Morphometric analysis is performed to measure the area of the neointima, media, and lumen. The ratio of neointima to media area is calculated as a measure of the extent of restenosis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key biological pathways and experimental procedures related to this compound.

sst2_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Angiopeptin This compound sst2 sst2 Receptor Angiopeptin->sst2 G_protein Gi/Go Protein sst2->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK cAMP ↓ cAMP PKA ↓ PKA Activity Cell_Proliferation Inhibition of Cell Proliferation MAPK->Cell_Proliferation Apoptosis Induction of Apoptosis MAPK->Apoptosis cell_proliferation_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Culture Culture cells to confluence Wound Create 'wound' in monolayer Culture->Wound Add_bFGF Add bFGF (stimulant) Wound->Add_bFGF Add_Peptide Add this compound / Control Add_bFGF->Add_Peptide Incubate Incubate for 24-48h Add_Peptide->Incubate Image Image acquisition Incubate->Image Quantify Quantify cell regrowth Image->Quantify Analyze Calculate pIC50 Quantify->Analyze neointimal_formation_workflow cluster_procedure In Vivo Procedure cluster_harvest Tissue Harvesting cluster_analysis Histological Analysis Anesthesia Anesthetize rat Surgery Expose carotid artery Anesthesia->Surgery Injury Induce balloon injury Surgery->Injury Treatment Administer this compound / Control Injury->Treatment Euthanasia Euthanize after 2 weeks Treatment->Euthanasia Harvest Harvest injured artery Euthanasia->Harvest Processing Fix, embed, and section Harvest->Processing Staining Stain tissue sections Processing->Staining Morphometry Measure neointima/media area Staining->Morphometry Comparison Compare treatment vs. control Morphometry->Comparison

References

Angiopeptin TFA: A Distinctive Somatostatin Receptor 2 Agonist for Targeted Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, cell biology, and drug development, the choice of a suitable sst2 agonist is critical for achieving specific and reproducible experimental outcomes. While a range of sst2 agonists are available, Angiopeptin TFA, a cyclic octapeptide analog of somatostatin, presents a unique pharmacological profile that distinguishes it from other agonists like octreotide and lanreotide. This guide provides a comprehensive comparison of this compound with other sst2 agonists, supported by experimental data, to aid researchers in selecting the optimal compound for their studies.

This compound has been identified as a partial agonist at the human somatostatin receptor subtype 2 (sst2) and displays a notable lack of agonist activity at the human sst5 receptor. This profile, coupled with species-specific differences in its activity, suggests its potential utility in specific research contexts, particularly in studies related to vascular smooth muscle cell proliferation and coronary atherosclerosis.

Comparative Analysis of Receptor Binding and Functional Activity

A key differentiator of this compound lies in its distinct binding affinity and functional efficacy at somatostatin receptors compared to the endogenous ligand, somatostatin (SRIF), and other synthetic analogs.

CompoundReceptor SubtypeIC50 (nM)Agonist/Partial Agonist/AntagonistCell LineAssay Type
This compound sst20.26[1]Weak Partial Agonist[1]--
sst56.92[1]Weak Partial Agonist[1]--
Angiopeptin human sst2pIC50 = 8.69 ± 0.25Partial Agonist (44.6 ± 2.7% inhibition)[2]CHO-K1bFGF-stimulated cell re-growth
human sst5-No Agonist ActivityCHO-K1bFGF-stimulated cell re-growth
rat sst2pIC50 = 8.08 ± 0.24AgonistCHO-K1bFGF-stimulated cell re-growth
rat sst5pIC50 = 8.60 ± 0.16Partial Agonist (57.7 ± 3.6% inhibition)CHO-K1bFGF-stimulated cell re-growth
Somatostatin (SRIF) human sst2pIC50 = 8.05 ± 0.03AgonistCHO-K1bFGF-stimulated cell re-growth
human sst5pIC50 = 8.56 ± 0.12AgonistCHO-K1bFGF-stimulated cell re-growth
Octreotide sst2-Agonist--
sst3-Moderate Affinity--
sst5-Moderate Affinity--
Lanreotide sst2-Agonist--
sst5-Moderate Affinity--

The partial agonism of Angiopeptin at the human sst2 receptor is a critical characteristic. Unlike full agonists such as somatostatin and octreotide, which elicit a maximal response, a partial agonist produces a submaximal response even at saturating concentrations. This property can be advantageous in experimental settings where a more nuanced or modulated receptor activation is desired, potentially avoiding receptor desensitization or downstream signaling pathway overstimulation that can occur with full agonists.

Furthermore, the lack of agonist activity at the human sst5 receptor provides a degree of selectivity that can be beneficial in dissecting the specific roles of sst2 in cellular processes.

Species-Specific Activity: A Key Consideration

A significant finding from comparative studies is the species-specific difference in Angiopeptin's activity. While it acts as a partial agonist at the human sst2 receptor, it functions as a full agonist at the rat sst2 receptor. This highlights the importance of selecting the appropriate model system when studying the effects of Angiopeptin and extrapolating findings.

Interestingly, in CHO-K1 cells expressing the rat sst2(b) receptor splice variant, both somatostatin and angiopeptin were found to stimulate basal cell re-growth and proliferation, an effect opposite to the inhibition observed with the sst2(a) isoform. This proliferative effect was dependent on a pertussis toxin-sensitive G-protein and a tyrosine kinase, suggesting the involvement of distinct signaling pathways for this receptor isoform.

Signaling Pathways and Cellular Effects

The primary mechanism of action for sst2 agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream signaling cascades, ultimately affecting cellular processes like proliferation and hormone secretion.

sst2_signaling_pathway cluster_membrane Cell Membrane sst2 sst2 Receptor G_protein Gi/o Protein sst2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production of G_protein->AC Inhibits Angiopeptin This compound Angiopeptin->sst2 Binds to PKA PKA cAMP->PKA Inhibits Cell_Proliferation Inhibition of Cell Proliferation PKA->Cell_Proliferation Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion

In the context of vascular smooth muscle cells (VSMCs), Angiopeptin has been shown to inhibit proliferation. This anti-proliferative effect is a key area of research for its potential therapeutic applications in conditions like coronary restenosis.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay VSMC Vascular Smooth Muscle Cells (VSMCs) Mitogen Mitogen (e.g., bFGF) VSMC->Mitogen Stimulate with Proliferation_Assay Cell Proliferation Assay (e.g., BrdU incorporation) VSMC->Proliferation_Assay Measure Proliferation Mitogen->Proliferation_Assay Induces Proliferation Angiopeptin This compound Angiopeptin->VSMC Treat Other_Agonists Other sst2 Agonists Other_Agonists->VSMC Treat

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound to a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 cells expressing human sst2).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]-somatostatin) and varying concentrations of the unlabeled test compound (e.g., this compound, octreotide).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Cell Proliferation Assay (bFGF-stimulated re-growth)

This assay measures the ability of a compound to inhibit mitogen-stimulated cell growth.

  • Cell Culture: Plate cells (e.g., CHO-K1 cells expressing sst2 or primary vascular smooth muscle cells) in a multi-well plate and grow to confluence.

  • Wounding: Create a "wound" in the confluent monolayer by scraping with a pipette tip.

  • Treatment: Treat the cells with a mitogen (e.g., basic fibroblast growth factor, bFGF) in the presence or absence of varying concentrations of the sst2 agonist being tested.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for cell migration and proliferation into the wounded area.

  • Quantification: Quantify the extent of cell re-growth into the wounded area by microscopy and image analysis.

  • Data Analysis: Calculate the percentage of inhibition of bFGF-stimulated re-growth for each concentration of the test compound.

Why Choose this compound?

The decision to use this compound over other sst2 agonists will depend on the specific research question and experimental design.

decision_tree Start Choosing an sst2 Agonist Question1 Is a modulated, submaximal receptor activation desired? Start->Question1 Question2 Is selectivity against human sst5 important? Question1->Question2 No Use_Angiopeptin Consider this compound Question1->Use_Angiopeptin Yes Question3 Is the study in a rat model system? Question2->Question3 No Question2->Use_Angiopeptin Yes Question3->Use_Angiopeptin Yes (as a full agonist) Use_Full_Agonist Consider a Full Agonist (e.g., Octreotide) Question3->Use_Full_Agonist No

Potential advantages of this compound include:

  • Partial Agonism at human sst2: For studies investigating the nuanced effects of sst2 activation or aiming to avoid receptor desensitization, the partial agonist nature of this compound is a distinct advantage.

  • Selectivity against human sst5: The lack of agonist activity at the human sst5 receptor allows for more targeted investigation of sst2-mediated effects.

  • Species-Specific Activity: The differential activity between human and rat sst2 receptors provides a unique tool for comparative pharmacology studies.

  • Focus on Vascular Proliferation: Its documented inhibitory effects on vascular smooth muscle cell proliferation make it a particularly relevant tool for research in cardiovascular diseases like restenosis.

References

Unraveling the Potency of Angiopeptin TFA: A Comparative Analysis with its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angiopeptin, a synthetic analog of the naturally occurring hormone somatostatin, has garnered significant interest for its therapeutic potential, particularly in cardiovascular diseases and oncology. Its trifluoroacetate salt, Angiopeptin TFA, is a well-characterized member of this class of compounds. This guide provides a comprehensive comparison of the biological potency of this compound with other key somatostatin analogs, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development efforts.

Comparative Biological Potency: A Data-Driven Overview

The biological activity of Angiopeptin and its analogs is primarily mediated through their interaction with the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein coupled receptors. The binding affinity and selectivity for these receptor subtypes, as well as the subsequent downstream signaling, dictate the specific pharmacological effects of each analog.

The following table summarizes the quantitative data on the biological potency of this compound and other notable somatostatin analogs. The data has been compiled from various in vitro studies.

AnalogReceptor Binding Affinity (IC50/Ki, nM)Inhibition of Growth Hormone (GH) ReleaseAnti-proliferative Activity
This compound sst2: 0.26, sst5: 6.92[1]Potent inhibitor[2]Inhibits vascular smooth muscle cell proliferation[2][3]
Octreotide sst2: High affinity, sst5: Moderate affinityPotent inhibitor[4]Effective in neuroendocrine tumors
Lanreotide sst2: High affinity, sst5: Moderate affinityEffective in acromegalyAnti-tumor effects demonstrated
Pasireotide (SOM230) Broad affinity for sst1, sst2, sst3, and sst5More potent than octreotide in some casesEffective in Cushing's disease and acromegaly

Note: IC50 and Ki values represent the concentration of the analog required to inhibit 50% of radioligand binding. Lower values indicate higher binding affinity. The anti-proliferative activity is often cell-type and context-dependent.

Key Signaling Pathways

The biological effects of Angiopeptin and its analogs are initiated by their binding to somatostatin receptors, which triggers a cascade of intracellular signaling events. A primary mechanism of action is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects various cellular processes, including hormone secretion and cell proliferation. Furthermore, these analogs can influence ion channel activity and activate phosphotyrosine phosphatases.

A crucial aspect of Angiopeptin's anti-proliferative effect is its ability to interfere with growth factor signaling pathways, notably the Insulin-like Growth Factor-1 (IGF-1) pathway. By inhibiting the release of growth hormone, Angiopeptin indirectly reduces the production of IGF-1, a potent mitogen for many cell types, including vascular smooth muscle cells.

Below are diagrams illustrating the key signaling pathways involved.

Somatostatin_Receptor_Signaling Somatostatin Receptor Signaling Pathway Angiopeptin Angiopeptin / Analog SSTR Somatostatin Receptor (SSTR2/SSTR5) Angiopeptin->SSTR G_protein Gi/o Protein SSTR->G_protein PTP Activation of Phosphotyrosine Phosphatase (PTP) SSTR->PTP AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Modulation of Ion Channels (K+, Ca2+) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression (↓ Proliferation, ↓ Secretion) CREB->Gene_Expression Growth_Factor_Signaling Inhibition of Growth Factor Signaling PTP->Growth_Factor_Signaling

Somatostatin Receptor Signaling Pathway

IGF1_Signaling_Pathway Inhibitory Effect on IGF-1 Signaling Angiopeptin Angiopeptin Pituitary Anterior Pituitary Angiopeptin->Pituitary Inhibits GH ↓ Growth Hormone (GH) Release Pituitary->GH Liver Liver GH->Liver Stimulates IGF1 ↓ IGF-1 Production Liver->IGF1 IGF1R IGF-1 Receptor IGF1->IGF1R Reduced Stimulation PI3K_AKT PI3K/AKT Pathway IGF1R->PI3K_AKT RAS_MAPK RAS/MAPK Pathway IGF1R->RAS_MAPK Cell_Survival ↓ Cell Survival PI3K_AKT->Cell_Survival Cell_Growth ↓ Cell Growth & Proliferation RAS_MAPK->Cell_Growth

Inhibitory Effect on IGF-1 Signaling

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to assess the biological potency of this compound and its analogs. Specific parameters may need to be optimized for individual experimental setups.

Radioligand Binding Assay (for Receptor Affinity)

This assay measures the ability of a test compound (e.g., Angiopeptin analog) to compete with a radiolabeled ligand for binding to a specific somatostatin receptor subtype.

Objective: To determine the binding affinity (IC50 or Ki) of Angiopeptin analogs to specific somatostatin receptor subtypes.

Workflow:

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target SSTR subtype Incubation Incubate membranes, radioligand, and test analog together Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14) Radioligand_Prep->Incubation Analog_Prep Prepare serial dilutions of test analogs Analog_Prep->Incubation Filtration Separate bound from free radioligand via vacuum filtration Incubation->Filtration Counting Measure radioactivity of the filter-bound complex Filtration->Counting Analysis Plot data and determine IC50/Ki values Counting->Analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell lines stably expressing a single human or rat somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14 or [125I]-MK-678).

  • Unlabeled this compound and its analogs.

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test analog. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma or beta counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor analog. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assay (e.g., MTT or [3H]-Thymidine Incorporation)

This assay assesses the ability of Angiopeptin analogs to inhibit the proliferation of cells, such as vascular smooth muscle cells (VSMCs) or tumor cell lines.

Objective: To determine the anti-proliferative efficacy (e.g., IC50) of Angiopeptin analogs.

Workflow:

Proliferation_Assay Cell Proliferation Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement & Analysis Cell_Seeding Seed cells (e.g., VSMCs) in a 96-well plate Starvation Serum-starve cells to synchronize them in G0/G1 phase Cell_Seeding->Starvation Stimulation Stimulate cells with a mitogen (e.g., PDGF, bFGF) in the presence of varying concentrations of analogs Starvation->Stimulation Assay_Step Add MTT reagent or [3H]-thymidine and incubate Stimulation->Assay_Step Measurement Measure absorbance (MTT) or radioactivity ([3H]-thymidine) Assay_Step->Measurement Analysis Calculate the percentage of inhibition and determine IC50 Measurement->Analysis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Angiopeptin TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Angiopeptin TFA, a synthetic peptide, contains a trifluoroacetate (TFA) salt, which necessitates specific handling and disposal protocols due to the corrosive nature of trifluoroacetic acid. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, consolidation of critical safety data, and a clear visual workflow to support operational safety.

Core Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile gloves are recommended), and a laboratory coat.[1] All handling and disposal operations should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[1][2]

Quantitative Data for Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is the hazardous component of this compound that dictates the disposal requirements. The following table summarizes key quantitative and safety data for TFA.

PropertyValue
CAS Number76-05-1
Boiling Point72.4 °C (162.3 °F)
Melting Point-15.4 °C (4.3 °F)
Acute Toxicity, InhalationCategory 4 (Harmful if inhaled)
Skin CorrosionSub-category 1A (Causes severe skin burns and eye damage)
Serious Eye DamageCategory 1 (Causes serious eye damage)
Chronic Aquatic HazardCategory 3 (Harmful to aquatic life with long lasting effects)

This data is compiled from multiple sources.[3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

Waste Segregation and Collection
  • Dedicated Waste Container : All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be collected in a designated and compatible hazardous waste container.[4] Suitable containers are made of glass or polyethylene.

  • Avoid Mixing : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it segregated from bases, oxidizing agents, and reducing agents.

Labeling of Waste Containers
  • Clear Identification : The waste container must be clearly labeled as "Hazardous Waste."

  • Full Chemical Name : Use the full chemical name, "this compound" or "Trifluoroacetic Acid Waste," on the label. Avoid using abbreviations or chemical formulas.

  • Hazard Symbols : Affix appropriate hazard symbols, such as "Corrosive," to the container.

Storage of Waste
  • Secure Location : Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area, away from general laboratory traffic.

  • Secondary Containment : It is best practice to store the primary waste container within a secondary containment vessel to prevent the spread of material in case of a leak.

  • Incompatible Materials : Ensure the storage area is away from incompatible materials.

Disposal Procedure
  • Institutional EHS : Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office.

  • Do Not Pour Down the Drain : Under no circumstances should this compound waste be disposed of down the drain.

  • Licensed Disposal Company : The ultimate disposal of the waste will be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

Spill Management
  • Small Spills : For small spills, carefully neutralize the material with a suitable agent like sodium carbonate. Absorb the neutralized spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • Large Spills : In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures.

Experimental Workflow and Signaling Pathway Diagrams

To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the this compound disposal process.

This compound Disposal Workflow A Start: this compound Waste Generation B Segregate and Collect Waste in a Designated Container A->B G Spill Occurs A->G C Label Container: 'Hazardous Waste' 'this compound' B->C D Store in Secure Satellite Accumulation Area C->D E Contact Institutional EHS for Waste Pickup D->E F End: Proper Disposal by Licensed Facility E->F H Small Spill: Neutralize and Absorb G->H Small I Large Spill: Evacuate and Follow Emergency Procedures G->I Large H->B

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationships in Waste Handling A This compound B Contains Trifluoroacetic Acid (TFA) A->B C Corrosive and Hazardous B->C D Requires Segregated Hazardous Waste Disposal C->D E Do Not Dispose in Sink C->E F Institutional EHS Protocol D->F E->F

Caption: Key considerations for handling this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.